molecular formula C14H19NO5 B2740578 (+/-)-Anatoxin A fumarate CAS No. 1219922-30-1; 521-18-6; 64285-06-9

(+/-)-Anatoxin A fumarate

Cat. No.: B2740578
CAS No.: 1219922-30-1; 521-18-6; 64285-06-9
M. Wt: 281.308
InChI Key: ZJSIFVODFDHYJU-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Anatoxin A fumarate is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSIFVODFDHYJU-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CCCC2CCC1N2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Potent Action of (+/-)-Anatoxin A Fumarate on Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Anatoxin A fumarate (B1241708), a potent neurotoxin produced by various cyanobacteria, exerts its primary toxic effects through its action as a powerful agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth examination of the mechanism of action of (+/-)-Anatoxin A fumarate on nAChRs, consolidating key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. Understanding the intricate interactions between this toxin and nAChRs is not only crucial for toxicology and environmental science but also offers valuable insights for the development of novel therapeutic agents targeting the cholinergic system.

Core Mechanism of Action

(+/-)-Anatoxin A is a semi-rigid bicyclic amine that acts as a potent and stereospecific agonist at neuronal and muscle nAChRs.[1][2] Its toxicity stems from its ability to mimic the action of the endogenous neurotransmitter acetylcholine (ACh), but with significantly higher potency and resistance to degradation by acetylcholinesterase (AChE).[3][4][5] This leads to persistent stimulation of nAChRs, causing membrane depolarization, overstimulation of muscles, and ultimately leading to paralysis and respiratory failure.[5][6] The (+)-enantiomer of Anatoxin A is significantly more potent than the (-)-enantiomer.[2][7]

The binding of Anatoxin A to the nAChR, a ligand-gated ion channel, triggers a conformational change that opens the channel pore, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to the depolarization of the postsynaptic membrane, initiating downstream cellular responses.

Quantitative Analysis of Anatoxin A Interaction with nAChR Subtypes

The affinity and potency of (+/-)-Anatoxin A vary across different nAChR subtypes. The following tables summarize the key quantitative data from various studies.

Table 1: Binding Affinity (Ki) of Anatoxin A for Nicotinic Receptor Subtypes

Receptor SubtypeLigandPreparationKi ValueReference
α4β2(±)-Anatoxin A fumarateRat brain membranes1.25 nM[8]
α7(±)-Anatoxin A fumarateRat brain membranes1.84 µM[8]
α4β2(+)-Anatoxin ARat brain P2 membranesIC50 = 0.34 nM[2][6][7]
α4β2(-)-Anatoxin ARat brain P2 membranesIC50 = 390 nM[2][6][7]

Note: The asterisk () indicates the possible presence of additional subunit types.*

Table 2: Potency (EC50) of Anatoxin A in Functional Assays

AssayReceptor Subtype/SystemLigandEC50 ValueReference
⁸⁶Rb⁺ Influxα4β2 expressing M10 cells(+)-Anatoxin A48 nM[3]
Acetylcholine ReleasePresynaptic nAChR (Hippocampal Synaptosomes)(+)-Anatoxin A140 nM[3]
[³H]-Dopamine ReleaseRat Striatal Synaptosomes(±)-Anatoxin A fumarate134 nM[8]
Nicotinic CurrentsHippocampal Neurons(+)-Anatoxin A3.9 µM[3]
Nicotinic Currentsα7 homooligomers (Xenopus Oocytes)(+)-Anatoxin A0.58 µM[3]
Catecholamine SecretionBovine Adrenal Chromaffin Cells(±)-Anatoxin A1-2 µM[9]

Detailed Experimental Methodologies

The characterization of Anatoxin A's interaction with nAChRs relies on a variety of sophisticated experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a receptor.

  • Objective: To determine the inhibition constant (Ki) of this compound for specific nAChR subtypes.

  • General Protocol:

    • Membrane Preparation: Brain tissue (e.g., rat brain) is homogenized and centrifuged to isolate membranes rich in nAChRs.

    • Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the target nAChR subtype (e.g., [³H]nicotine for α4β2* receptors) and varying concentrations of unlabeled Anatoxin A.[2][10]

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

    • Data Analysis: The concentration of Anatoxin A that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp Recording)

This technique allows for the direct measurement of ion channel activity in response to an agonist.

  • Objective: To characterize the electrophysiological properties of nAChR channels activated by Anatoxin A, including channel conductance and lifetime.[1]

  • General Protocol:

    • Cell Preparation: Cells expressing the nAChR subtype of interest (e.g., hippocampal neurons or Xenopus oocytes injected with nAChR subunit cRNA) are used.[3]

    • Pipette Positioning: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

    • Recording: The electrical current flowing through the ion channels in the small patch of membrane under the pipette is recorded.

    • Agonist Application: Anatoxin A is applied to the cell to activate the nAChRs.

    • Data Analysis: The single-channel currents are analyzed to determine properties such as channel conductance (the ease with which ions flow through the channel) and mean open time (the average duration the channel remains open). Studies have shown that channels activated by (+)-Anatoxin A have a similar conductance to those activated by acetylcholine but a shorter channel lifetime.[1]

Functional Assays (Neurotransmitter Release)

These assays measure the downstream physiological effects of nAChR activation.

  • Objective: To determine the potency (EC50) of Anatoxin A in stimulating the release of neurotransmitters.

  • General Protocol (e.g., [³H]-Dopamine Release from Striatal Synaptosomes):

    • Synaptosome Preparation: Striatal tissue is homogenized and fractionated to obtain synaptosomes, which are resealed nerve terminals.

    • Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter precursor (e.g., [³H]-tyrosine to label the dopamine (B1211576) pool) or the neurotransmitter itself.

    • Stimulation: The loaded synaptosomes are exposed to various concentrations of Anatoxin A.

    • Quantification: The amount of released radiolabeled neurotransmitter is measured by liquid scintillation counting.

    • Data Analysis: The concentration of Anatoxin A that produces 50% of the maximal response (EC50) is calculated.

Visualizing the Molecular Interactions and Experimental Processes

Signaling Pathway of Anatoxin A at the Nicotinic Synapse

AnatoxinA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AnatoxinA (+/-)-Anatoxin A Fumarate nAChR_pre Presynaptic nAChR AnatoxinA->nAChR_pre Binds & Activates nAChR_post Postsynaptic nAChR AnatoxinA->nAChR_post Binds & Activates Ca_channel Voltage-gated Ca²⁺ Channel nAChR_pre->Ca_channel Depolarization Opens Vesicle Synaptic Vesicle (containing ACh) Ca_channel->Vesicle Ca²⁺ Influx Triggers Fusion ACh_release ACh Release Vesicle->ACh_release ACh_cleft ACh ACh_cleft->nAChR_post Binds & Activates Ion_influx Na⁺/Ca²⁺ Influx nAChR_post->Ion_influx Depolarization Membrane Depolarization Ion_influx->Depolarization Causes Muscle_contraction Muscle Contraction/ Neuronal Excitation Depolarization->Muscle_contraction Leads to

Caption: Signaling pathway of Anatoxin A at a nicotinic synapse.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand & Anatoxin A prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter count Liquid Scintillation Counting of Filters filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Anatoxin A's Agonist Action

AnatoxinA_Action_Logic AnatoxinA (+/-)-Anatoxin A Binding High Affinity Binding AnatoxinA->Binding NoDegradation Resistance to AChE Degradation AnatoxinA->NoDegradation nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Binding Activation Receptor Activation Binding->Activation ChannelOpening Ion Channel Opening Activation->ChannelOpening SustainedStimulation Sustained Receptor Stimulation Activation->SustainedStimulation CationInflux Cation (Na⁺, Ca²⁺) Influx ChannelOpening->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization Depolarization->SustainedStimulation NoDegradation->SustainedStimulation Toxicity Neurotoxicity/ Paralysis SustainedStimulation->Toxicity

References

An In-Depth Technical Guide to (+/-)-Anatoxin A Fumarate: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Anatoxin A fumarate (B1241708) is a potent neurotoxin and a powerful agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Originally isolated from cyanobacteria, this bicyclic amine alkaloid, often referred to as "Very Fast Death Factor" (VFDF), plays a crucial role in neuroscience research.[1][2] Its high affinity and stereoselective binding to nAChRs make it an invaluable pharmacological tool for studying cholinergic neurotransmission and the development of therapeutic agents for neurological disorders characterized by low acetylcholine levels, such as Alzheimer's and Parkinson's disease.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, biological activity, and handling of (+/-)-Anatoxin A fumarate, presenting key data in a structured format for easy reference by the scientific community.

Chemical and Physical Properties

This compound is the fumarate salt of anatoxin-a, a formulation that enhances its water solubility. The following tables summarize its key chemical and physical characteristics.

Table 1: General Chemical Properties
PropertyValueReference(s)
Chemical Name 1-(9-azabicyclo[4.2.1]non-2-en-2-yl)-ethanone, 2-butenedioate[3][4]
Common Name This compound[3]
CAS Number 1219922-30-1[3][4]
Molecular Formula C₁₀H₁₅NO • C₄H₄O₄[3][4]
Molecular Weight 281.31 g/mol [3][5]
Purity ≥95% - ≥98% (lot dependent)[4][6]
Canonical SMILES CC(C1=CCCC2NC1CC2)=O.O=C(/C=C/C(O)=O)O[4]
InChI Key ZJSIFVODFDHYJU-WLHGVMLRSA-N[4]
Table 2: Physical and Spectroscopic Properties
PropertyValueReference(s)
Physical Appearance A solid, described as off-white to cream or light brown.[4][6][7][4][6][7]
Melting Point 124-126 °C (decomposes)[7]
Solubility Water: 10 mg/mL (35.55 mM), 15 mg/mL, 50 mM.[4][7][8] Highly soluble in water.[9][4][7][8][9]
Optical Rotation ([α]D) +28° (c = 0.29, MeOH) for the (+) enantiomer.[7]
Stability Stable for ≥ 4 years when stored at -20°C.[4] Photochemically degrades in sunlight, with a half-life of 1-2 hours.[2][9] More stable in acidic conditions and degrades faster in neutral or alkaline conditions.[10][2][4][9][10]
Storage Store desiccated at -20°C.[3][4][3][4]

Biological Activity and Mechanism of Action

(+/-)-Anatoxin A is a potent agonist at neuronal nicotinic acetylcholine receptors.[11] It exhibits a higher affinity for these receptors than the endogenous ligand, acetylcholine.[1][12] This interaction triggers the opening of ion channels, leading to depolarization of the postsynaptic membrane.[2] At high concentrations, this can result in a persistent depolarization, causing a blockade of neuromuscular transmission, leading to paralysis and, in severe cases, death by respiratory arrest.[1][2]

Signaling Pathway of Anatoxin A at the Neuromuscular Junction

AnatoxinA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AnatoxinA (+/-)-Anatoxin A nAChR Nicotinic Acetylcholine Receptor (nAChR) AnatoxinA->nAChR Binds to IonChannel Ion Channel (Na+, Ca2+) nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Influx leads to MuscleContraction Muscle Contraction Depolarization->MuscleContraction Initiates Paralysis Paralysis (at high concentrations) MuscleContraction->Paralysis Sustained stimulation leads to

Caption: Mechanism of action of (+/-)-Anatoxin A at the nicotinic acetylcholine receptor.

Table 3: Receptor Binding and Functional Activity
ParameterReceptor SubtypeValueSpeciesPreparationReference(s)
Ki α4β21.25 nMRatBrain membranes[11]
Ki α71.84 µM (1840 nM)RatBrain membranes[11]
EC₅₀ Dopamine Release134 nMRatStriatal synaptosomes[4][11]
EC₅₀ ⁸⁶Rb⁺ Influx48 nMMouseM10 cells (expressing α4β2)[13]
EC₅₀ ACh Release140 nMRatHippocampal synaptosomes[13]
EC₅₀ Nicotinic Currents0.58 µMXenopusOocytes (expressing α7)[13]
EC₅₀ Nicotinic Currents3.9 µMRatHippocampal neurons[13]

Experimental Protocols

Detailed protocols for the total synthesis of (+/-)-Anatoxin A are complex and often proprietary. The biosynthesis in cyanobacteria involves a polyketide synthase pathway starting from proline.[2][14] For analytical purposes, several methods are employed for the detection and quantification of anatoxin-a in various matrices.

Conceptual Workflow for Anatoxin-A Analysis

AnatoxinA_Analysis_Workflow Sample Sample Collection (e.g., Water, Cell Culture) Preservation Sample Preservation (pH ≤ 7, protection from light) Sample->Preservation Extraction Extraction & Purification (e.g., Solid Phase Extraction) Preservation->Extraction Analysis Analytical Method Extraction->Analysis LCMS LC-MS/MS Analysis->LCMS ELISA ELISA Analysis->ELISA Data Data Analysis & Quantification LCMS->Data ELISA->Data

Caption: A generalized workflow for the analysis of Anatoxin-A from environmental or biological samples.

A. Sample Preparation for Water Analysis (Based on EPA Method 545) [15]

  • Collect 10 mL samples in bottles containing preservatives (e.g., ascorbic acid and sodium bisulfate).[15]

  • Add internal standards.[15]

  • Filter 1 mL of the sample into a vial using a 0.2-µm PVDF filter.[15]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a highly sensitive and specific method for the determination of anatoxin-a.[16]

  • Instrumentation: Agilent 1200 Infinity Series LC and Agilent 6460A Triple Quadrupole LC/MS System or similar.[15]

  • Mobile Phase & Gradient: Specific conditions will vary based on the column and instrument but generally involve a gradient of water and acetonitrile (B52724) with formic acid or ammonium (B1175870) formate.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for anatoxin-a and its internal standard.[15] Phenylalanine can be an interferent and must be chromatographically resolved.[17]

C. Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is a high-throughput method suitable for screening a large number of samples.[17]

  • Principle: Competitive ELISA formats are typically used where free anatoxin-a in the sample competes with a labeled anatoxin-a conjugate for binding to a limited number of specific antibodies.[17]

  • Detection: The signal, often colorimetric, is inversely proportional to the concentration of anatoxin-a in the sample.[17]

  • Performance: Limits of detection (LOD) as low as 0.1 ng/mL have been reported for competitive ELISAs.[17]

D. Cell-Based Assays for Cytotoxicity and Uptake [18]

  • Cell Culture: Culture appropriate cell lines (e.g., neuronal cell lines like N2a or SH-SY5Y, or immune cell lines like Jurkat and THP-1) under standard conditions.[18]

  • Exposure: Treat cells with varying concentrations of this compound (e.g., up to 200 µg/mL) for a specified duration (e.g., 24 hours).[18]

  • Cytotoxicity Assessment: Measure cell viability using standard assays such as MTT, MTS, or neutral red uptake.

  • Uptake Analysis:

    • Separate the cells from the culture medium.[18]

    • Lyse the cells to release intracellular contents.

    • Extract anatoxin-a from both the cell lysate and the medium.[18]

    • Quantify anatoxin-a concentration in both fractions using a sensitive method like UHPLC-MS/MS to determine the extent of cellular uptake.[18]

Safety and Handling

This compound is a potent neurotoxin and should be handled with extreme care.[7]

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.[7][19] Work in a well-ventilated area or under a chemical fume hood.[19]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7][19] Do not eat, drink, or smoke when handling this product.[20]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[19][20]

    • Skin Contact: Immediately wash with soap and plenty of water.[19][20]

    • Eye Contact: Rinse with plenty of water for several minutes.[19][21]

    • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[19]

  • Disposal: Dissolve or mix the compound with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[7] Dispose of in accordance with local, state, and federal regulations.[20]

Conclusion

This compound remains a critical tool for the study of the cholinergic nervous system. Its well-characterized interaction with nicotinic acetylcholine receptors provides a foundation for investigating receptor function, physiology, and pathology. The data and protocols summarized in this guide are intended to support researchers in the safe and effective use of this potent compound in their scientific endeavors, ultimately contributing to a deeper understanding of neurological processes and the development of novel therapeutics.

References

Synthesis of Racemic Anatoxin-A Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of racemic anatoxin-A, a potent neurotoxin, and its subsequent conversion to the fumarate (B1241708) salt. The information is compiled from seminal works in the field of organic synthesis, providing a comprehensive overview of key pathways, experimental protocols, and associated data. This document is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

Anatoxin-A, also known as "Very Fast Death Factor," is a bicyclic amine alkaloid neurotoxin produced by several species of cyanobacteria.[1] It is a potent agonist of nicotinic acetylcholine (B1216132) receptors, and its synthesis has been a subject of significant interest for both its challenging structure and its potential as a pharmacological tool.[2] This guide will focus on established pathways for the synthesis of the racemic form of anatoxin-A and its preparation as a stable fumarate salt.

Core Synthesis Pathways

Several successful strategies for the total synthesis of racemic anatoxin-A have been reported. This guide will focus on two prominent and well-documented approaches: the Danheiser annulation strategy and a pathway commencing from cycloocta-1,5-diene (B8815838).

The Danheiser Annulation Pathway

A notable synthesis of (±)-anatoxin-A was reported by Danheiser and coworkers, employing a [3+2] annulation strategy. The pivotal step in this synthesis involves the disrotatory electrocyclic cleavage and subsequent transannular cyclization of a bicyclic amine intermediate.[2]

Experimental Workflow: Danheiser Synthesis

Danheiser_Workflow start Starting Materials intermediate1 Bicyclic Amine Intermediate start->intermediate1 Multi-step sequence cyclization Electrocyclic Cleavage & Transannular Cyclization intermediate1->cyclization Key Step functional_group Functional Group Manipulation cyclization->functional_group anatoxin_a (±)-Anatoxin-A Free Base functional_group->anatoxin_a

Caption: High-level workflow for the Danheiser synthesis of (±)-anatoxin-A.

Synthesis from Cycloocta-1,5-diene

Another efficient route to racemic anatoxin-A begins with the readily available starting material, cycloocta-1,5-diene. This pathway involves a cycloaddition reaction to introduce the nitrogen atom, followed by a series of transformations to construct the final bicyclic structure.[3] A key feature of some variations of this synthesis is a β-lactam ring opening followed by a transannular cyclization.[4]

Experimental Protocol: Key Step from Cycloocta-1,5-diene Derivative

A crucial step in a reported synthesis involves the reaction of a lactam intermediate with a Grignard reagent.[5]

  • Reaction: To a solution of the Boc-protected lactam 2 (4.22 g, 16.8 mmol) in dry tetrahydrofuran (B95107) (THF, 72 mL) at -45°C, a 3 M solution of methylmagnesium bromide in diethyl ether (6.2 mL, 18.5 mmol) is added dropwise.[5]

This step initiates the opening of the lactam ring, which is a precursor to the subsequent cyclization to form the bicyclic core of anatoxin-A.

Quantitative Data Summary

Starting MaterialProductReagentsSolventYieldReference
Cycloocta-1,5-dieneBoc-protected lactam 2 1. Chlorosulfonyl isocyanate2. Na2SO3, NaHCO33. Boc2O, DMAPDichloromethane, THF86%[5]
Boc-protected lactam 2 Ring-opened intermediateMethylmagnesium bromideTHFNot specified[5]

Logical Relationship: Cyclooctadiene Pathway

Cyclooctadiene_Pathway start Cycloocta-1,5-diene cycloaddition Cycloaddition with Chlorosulfonyl Isocyanate start->cycloaddition lactam_formation Reduction & Boc Protection cycloaddition->lactam_formation lactam Boc-protected Lactam lactam_formation->lactam ring_opening Grignard Reaction lactam->ring_opening cyclization Transannular Cyclization ring_opening->cyclization final_steps Final Modifications cyclization->final_steps anatoxin_a (±)-Anatoxin-A Free Base final_steps->anatoxin_a

Caption: Synthetic sequence from cycloocta-1,5-diene to (±)-anatoxin-A.

Preparation of (±)-Anatoxin-A Fumarate

The final step in preparing a stable, crystalline form of anatoxin-A for research and development is the formation of a salt. The fumarate salt is a common choice.

Experimental Protocol: Fumarate Salt Formation

A general and effective method for the preparation of a fumarate salt involves the reaction of the free base with fumaric acid in a suitable solvent.

  • Procedure: A solution of (±)-anatoxin-A free base in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water) is treated with a stoichiometric amount of fumaric acid dissolved in the same solvent system. The resulting mixture is typically stirred, and the fumarate salt precipitates. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Signaling Pathway Analogy: Salt Formation

Salt_Formation anatoxin_base (±)-Anatoxin-A (Free Base) solvent Suitable Solvent System anatoxin_base->solvent Dissolution fumaric_acid Fumaric Acid fumaric_acid->solvent Dissolution fumarate_salt (±)-Anatoxin-A Fumarate (Crystalline Solid) solvent->fumarate_salt Precipitation/Crystallization

Caption: Conceptual diagram of the fumarate salt formation process.

Conclusion

The synthesis of racemic anatoxin-A is a well-established yet challenging endeavor in organic chemistry. The pathways presented here, pioneered by research groups such as Danheiser's and those utilizing cyclooctadiene, offer robust and reproducible methods for obtaining this valuable neurotoxin. The subsequent conversion to the fumarate salt provides a stable form suitable for a variety of research applications. Researchers and drug development professionals should consult the primary literature for exhaustive experimental details and safety precautions when handling this potent compound.

References

Technical Guide: Solubility and Applications of (+/-)-Anatoxin A Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility of (+/-)-Anatoxin A fumarate (B1241708) in water and DMSO, its mechanism of action as a potent neurotoxin, and typical experimental workflows for its analysis. This document is intended for researchers, scientists, and drug development professionals working with this compound.

Core Properties and Solubility

(+/-)-Anatoxin A fumarate is the fumarate salt of Anatoxin A, a potent neurotoxin produced by several genera of cyanobacteria. It is also known as "Very Fast Death Factor" due to its rapid and potent neurotoxicity.

Quantitative Solubility Data

The solubility of this compound in commonly used laboratory solvents is summarized in the table below. This data is crucial for the preparation of stock solutions and experimental media.

SolventSolubilityMolar Concentration (approx.)Source
Water15 mg/mL53.3 mM[1]
Dimethyl Sulfoxide (DMSO)10 mM10 mM[2]

Note: The free base of Anatoxin A is also described as being highly soluble in water.[3][4][5]

Experimental Protocol for Solubility Determination

While specific experimental details for the solubility determination of this compound are not extensively published in the provided literature, a general protocol based on standard laboratory methods can be outlined as follows. This method, often referred to as the "shake-flask" method, is a common technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent (e.g., deionized water, DMSO).

Materials:

  • This compound

  • Solvent of interest (e.g., Reagent Grade deionized water, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The amount of compound added should be more than what is expected to dissolve to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of the compound in the tested solvent at the specified temperature.

Mechanism of Action and Signaling Pathway

Anatoxin A is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[6][7][8] It mimics the action of the endogenous neurotransmitter acetylcholine (ACh) but with a higher affinity for the receptor.[6] This interaction leads to the persistent activation of nAChRs, causing depolarization of the postsynaptic membrane, which ultimately results in neuromuscular blockade and respiratory paralysis.[8]

The signaling pathway at a neuromuscular junction is depicted below.

AnatoxinA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel opens Vesicle Synaptic Vesicle (containing ACh) Ca_channel->Vesicle triggers fusion ACh ACh Vesicle->ACh releases ACh_release ACh Release AnatoxinA (+/-)-Anatoxin A fumarate nAChR Nicotinic Acetylcholine Receptor (nAChR) AnatoxinA->nAChR binds to (potent agonist) ACh->nAChR binds to Ion_influx Na+ Influx K+ Efflux nAChR->Ion_influx opens channel Depolarization Membrane Depolarization Ion_influx->Depolarization Muscle_Contraction Muscle Contraction (leading to paralysis) Depolarization->Muscle_Contraction

Anatoxin A action at the neuromuscular junction.

Experimental Workflows

This compound is frequently used in toxicological studies and for the analysis of environmental samples. Below is a typical experimental workflow for the analysis of Anatoxin A in a water sample.

Workflow for Anatoxin A Analysis in Water Samples

This workflow outlines the key steps from sample collection to data analysis for the quantification of Anatoxin A in water using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

AnatoxinA_Analysis_Workflow Sample_Collection 1. Water Sample Collection (e.g., from a reservoir) Preservation 2. Sample Preservation (e.g., acidification, refrigeration) Sample_Collection->Preservation Extraction 3. Solid Phase Extraction (SPE) (for sample cleanup and concentration) Preservation->Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Chromatogram integration, peak identification) LC_MS_Analysis->Data_Processing Quantification 6. Quantification (Comparison with calibration curve) Data_Processing->Quantification Reporting 7. Reporting Results (e.g., in µg/L) Quantification->Reporting

References

Molecular weight and CAS number for (+/-)-Anatoxin A fumarate.

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the molecular weight and Chemical Abstracts Service (CAS) number for (+/-)-Anatoxin A fumarate (B1241708), a potent nicotinic acetylcholine (B1216132) receptor agonist.[1] This neurotoxin is a bicyclic amine originally isolated from the cyanobacterium Anabaena flos aquae and is of significant interest in neuroscience research for studying diseases characterized by low acetylcholine levels, such as Alzheimer's and Parkinson's disease.[1]

Physicochemical Properties

The fundamental physicochemical properties of (+/-)-Anatoxin A fumarate are summarized in the table below. This information is critical for researchers in experimental design, including the preparation of stock solutions and determination of molar concentrations.

PropertyValueCitation(s)
Molecular Weight 281.31 g/mol [1][2][3]
CAS Number 1219922-30-1[1][3][4][5]
Molecular Formula C₁₀H₁₅NO • C₄H₄O₄[1][2][4]
Common Name 1-(9-azabicyclo[4.2.1]non-2-en-2-yl)-ethanone, 2-butenedioate[1][4]
Synonyms (±)-Anatoxin α fumarate[5]

It is important to note that a different CAS number, 64285-06-9, is associated with the free base of anatoxin-A and sometimes with the (+)-enantiomer salt, whereas the CAS number 1219922-30-1 specifically corresponds to the racemic (+/-) mixture as a fumarate salt.[2][4][6]

Due to the complex nature of generating detailed experimental protocols and signaling pathway diagrams, this guide focuses on providing the core physicochemical data. Researchers should consult peer-reviewed literature for specific experimental methodologies and pathway information related to their work.

References

A Technical Guide to (+/-)-Anatoxin A Fumarate: A Potent Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Anatoxin A fumarate (B1241708) is a potent bicyclic amine alkaloid that acts as a powerful agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Originally isolated from the cyanobacterium Anabaena flos-aquae, this neurotoxin, also known as "Very Fast Death Factor," has garnered significant interest in neuroscience and pharmacology due to its high affinity and efficacy at various nAChR subtypes.[4][5] Its rigid structure provides a valuable tool for probing the structure and function of these receptors, which are implicated in a wide range of physiological processes and pathological conditions, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.[2][4] This technical guide provides an in-depth overview of (+/-)-Anatoxin A fumarate, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. The fumarate salt form enhances the water solubility of Anatoxin A.

Physicochemical Properties

PropertyValueReference
Chemical Name (±)-2-Acetyl-9-azabicyclo[4.2.1]non-2-ene fumarate
CAS Number 1219922-30-1[2]
Molecular Formula C₁₀H₁₅NO • C₄H₄O₄[2][5]
Molecular Weight 281.31 g/mol [2][5]
Appearance Light brown hygroscopic solid[5]
Solubility Soluble in water to 100 mM
Storage Store at +4°C or -20°C[2]

Mechanism of Action

Anatoxin A exerts its effects by binding to and activating nAChRs, which are ligand-gated ion channels.[4][6] Upon binding, the receptor undergoes a conformational change, opening a central pore and allowing the influx of cations, primarily Na⁺ and Ca²⁺.[7] This influx leads to depolarization of the cell membrane, triggering downstream signaling events and cellular responses.[4][7] Anatoxin A is a more potent agonist than the endogenous neurotransmitter acetylcholine and is not hydrolyzed by acetylcholinesterase, leading to prolonged receptor activation.[8][9] The toxic effects of anatoxin-a are primarily due to its action at muscle nAChRs, where prolonged stimulation leads to desensitization, muscle paralysis, and ultimately respiratory failure.[10]

Anatoxin_A_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anatoxin_A (+/-)-Anatoxin A nAChR_closed nAChR (Closed) Anatoxin_A->nAChR_closed Binds nAChR_open nAChR (Open) nAChR_closed->nAChR_open Activates Ion_Influx Na+ / Ca2+ Influx nAChR_open->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Cellular_Response

Caption: Mechanism of (+/-)-Anatoxin A action at the nAChR.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and potency (EC50) of Anatoxin A at various nAChR subtypes. It is important to note that the (+)-enantiomer of Anatoxin A is significantly more potent than the (-)-enantiomer.[11]

Table 1: Binding Affinity (Ki) of Anatoxin A at nAChR Subtypes

nAChR SubtypePreparationRadioligandKi (nM)Reference
α4β2Rat brain membranes[³H]nicotine1.25[1]
α7Rat brain membranesNot Specified1840 (1.84 µM)[1]
α4β2Rat brainNot Specified1.1[11]
α4β2Rat brain P2 membranes[³H]nicotine0.34 ((+)-enantiomer)[11]

Table 2: Potency (EC50) of Anatoxin A at nAChR Subtypes

nAChR Subtype/PreparationAssayEC50 (nM)Reference
Rat striatal synaptosomes[³H]-dopamine release134[1]
Rat striatal synaptosomes[³H]-dopamine release136
M10 cells (expressing α4β2)⁸⁶Rb⁺ influx48 ((+)-enantiomer)[12]
Hippocampal synaptosomesAcetylcholine release140 ((+)-enantiomer)[12]
Hippocampal neurons (α-BGT-sensitive)Patch-clamp3900 (3.9 µM) ((+)-enantiomer)[12]
Xenopus oocytes (expressing α7)Patch-clamp580 ((+)-enantiomer)[12]
Bovine adrenal chromaffin cellsCatecholamine secretion1000-2000 (1-2 µM)[13]

Experimental Protocols

Detailed below are standardized protocols for characterizing the interaction of this compound with nAChRs.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for a specific nAChR subtype using a competition binding assay.[7][14]

1. Materials:

  • Cell Membranes: Membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest or from brain tissue rich in the target receptor.[7]

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]cytisine for α4β2, [³H]methyllycaconitine for α7, or [³H]epibatidine for α3β4).[14]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM nicotine).[7]

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[15]

  • Scintillation Counter and Cocktail. [15]

2. Membrane Preparation:

  • Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer containing protease inhibitors.[15]

  • Centrifuge at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and debris.[7]

  • Transfer the supernatant and centrifuge at high speed (e.g., 20,000-40,000 x g for 30 minutes at 4°C) to pellet the membranes.[7][15]

  • Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[7]

  • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[7][15]

3. Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, radioligand, and binding buffer.[7]

    • Competition Binding: Membranes, radioligand, and serial dilutions of this compound.[7]

    • Non-specific Binding: Membranes, radioligand, and a saturating concentration of the non-specific binding control.[7]

  • The typical final assay volume is 250 µL.[15]

  • Incubate the plate (e.g., for 60 minutes at 30°C) with gentle agitation.[15]

  • Terminate the incubation by rapid vacuum filtration onto the pre-soaked glass fiber filters.[15]

  • Wash the filters multiple times with ice-cold wash buffer.[15]

  • Dry the filters, add scintillation cocktail, and count the radioactivity.[15]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is for characterizing the functional properties of this compound as a nAChR agonist.[16][17][18]

1. Cell Preparation:

  • Use cells expressing the nAChR subtype of interest (e.g., HEK293 cells or Xenopus oocytes).[18][19]

  • Culture and prepare the cells for patch-clamp recording according to standard laboratory procedures.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): e.g., 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.[20]

  • Intracellular (Pipette) Solution (in mM): e.g., 142 KCl, 5.4 NaCl, 1.8 CaCl₂, 1.7 MgCl₂, 10 HEPES, pH 7.4.[17]

  • Agonist Solution: Prepare various concentrations of this compound in the extracellular solution.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a single cell.[21]

  • Hold the membrane potential at a set voltage (e.g., -60 mV or -80 mV).[19][20]

  • Rapidly apply the agonist solution to the cell using a perfusion system.

  • Record the inward current evoked by the agonist.

  • Wash the cell with the extracellular solution to allow the current to return to baseline.

  • Repeat the application with different concentrations of this compound to generate a dose-response curve.

4. Data Analysis:

  • Measure the peak amplitude of the current evoked by each agonist concentration.

  • Normalize the responses to the maximal response.

  • Plot the normalized current against the logarithm of the agonist concentration.

  • Fit the data with the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.[18]

Experimental_Workflow Start Start: Characterization of (±)-Anatoxin A Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine Binding Affinity (Ki) Functional_Assay Functional Assay (Electrophysiology) Binding_Assay->Functional_Assay Assess Functional Potency (EC50) In_Vitro_Tox In Vitro Cytotoxicity Assays Functional_Assay->In_Vitro_Tox Evaluate Cellular Effects In_Vivo_Study In Vivo Behavioral Studies In_Vitro_Tox->In_Vivo_Study Investigate Physiological Effects Data_Analysis Data Analysis and Interpretation In_Vivo_Study->Data_Analysis

Caption: Workflow for nAChR agonist characterization.

In Vivo Studies

In vivo studies in animal models, such as rodents and zebrafish, are crucial for understanding the physiological and behavioral effects of (+/-)-Anatoxin A.[8] These studies often involve administering the compound and observing for changes in locomotor activity, learning and memory, and other behavioral paradigms.[8][22] For example, studies in rats have shown that anatoxin can affect operant responding.[8]

Conclusion

This compound is an invaluable pharmacological tool for the study of nicotinic acetylcholine receptors. Its high potency and rigid structure allow for detailed investigation of nAChR binding and function. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for utilizing this compound in their studies to further elucidate the role of nAChRs in health and disease. As with any potent neurotoxin, appropriate safety precautions must be taken when handling this compound.[5]

References

Historical context and discovery of anatoxin A as a "Very Fast Death Factor".

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatoxin-a, initially termed the "Very Fast Death Factor" (VFDF), is a potent neurotoxin produced by various cyanobacteria species. Its discovery in the 1960s followed a series of livestock fatalities linked to the consumption of water contaminated with algal blooms. This guide provides a comprehensive historical and technical overview of anatoxin-a, detailing its discovery, the key experiments that elucidated its toxic properties, and its mechanism of action as a potent nicotinic acetylcholine (B1216132) receptor agonist. This document summarizes critical quantitative toxicological data, outlines detailed experimental methodologies from seminal studies, and presents visual representations of historical timelines, experimental workflows, and signaling pathways to facilitate a deeper understanding of this significant cyanotoxin.

Historical Context and Discovery

The story of anatoxin-a begins in the early 1960s in Saskatchewan, Canada, where unexplained deaths of cattle and other livestock were observed after they drank from lakes and ponds containing dense cyanobacterial blooms.[1][2] These incidents prompted investigations by Dr. Paul R. Gorham and his colleagues at the National Research Council of Canada. They hypothesized that a substance produced by the algae was responsible for the rapid onset of symptoms and subsequent death.

Through a series of investigations, Gorham's team identified the causative agent as a neurotoxin produced by the cyanobacterium Anabaena flos-aquae.[1][3] Due to the extremely rapid progression of lethal symptoms in experimental animals, typically within minutes of exposure, they aptly named the substance the "Very Fast Death Factor" (VFDF).[1][3]

It was not until 1972 that the toxin was successfully isolated and characterized by J.P. Devlin and his team.[1][4] They elucidated its chemical structure, a bicyclic secondary amine alkaloid, and it was formally named anatoxin-a.[1][4]

Key Milestones in the Discovery of Anatoxin-a

dot digraph "Anatoxin_a_Discovery_Timeline" { rankdir="LR"; node [shape="box", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"1960s" [label="Early 1960s: Unexplained cattle deaths in Saskatchewan, Canada, linked to algal blooms.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Gorham" [label="P.R. Gorham and colleagues begin investigations.", fillcolor="#FBBC05", fontcolor="#202124"]; "VFDF" [label="Identification of a 'Very Fast Death Factor' (VFDF) from Anabaena flos-aquae.", fillcolor="#FBBC05", fontcolor="#202124"]; "1972" [label="1972: J.P. Devlin et al. isolate and characterize the toxin.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Anatoxin-a" [label="The toxin is named Anatoxin-a.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "1977" [label="1977: Carmichael, Gorham, and Biggs conduct key toxicological studies.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1980" [label="1980: Spivak et al. elucidate the mechanism of action at the nicotinic acetylcholine receptor.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"1960s" -> "Gorham" -> "VFDF" -> "1972" -> "Anatoxin-a" -> "1977" -> "1980"; } dot Caption: A timeline highlighting the key events in the discovery and initial characterization of anatoxin-a.

Quantitative Toxicological Data

The acute toxicity of anatoxin-a has been determined in various animal models, primarily through intraperitoneal (i.p.) injection, which mimics a direct systemic exposure. The following tables summarize the key quantitative data from early and subsequent toxicological studies.

Table 1: Acute Lethality of Anatoxin-a in Mice (Intraperitoneal Administration)
ReferenceMouse StrainLD50 (µg/kg)Observation PeriodKey Observations
Devlin et al. (1977)[1]Not Specified250Not SpecifiedRapid onset of tremors, paralysis, and death by respiratory arrest within 2-5 minutes.
Carmichael et al. (1979)Not Specified200Not SpecifiedSigns included muscle fasciculations, loss of coordination, gasping, and convulsions.
Stevens and Krieger (1991)Swiss-Webster210Not SpecifiedNot Specified
Puddick et al. (2021)[5]Swiss albino (female)230Not SpecifiedNot Specified
Table 2: Oral Toxicity of Anatoxin-a
ReferenceAnimal ModelRouteMLD/LD90/LD50Key Observations
Carmichael et al. (1977)[6]CalvesOralMLD: ~420 mg/kg (of lyophilized cells)Onset of signs within minutes, including muscle tremors, weakness, and collapse, leading to death by respiratory failure.
Carmichael et al. (1975)[7]RatsOralLD90: 1500 mg/kg (of lyophilized cells)Similar signs to calves, with death occurring within 14-16 minutes.
Puddick et al. (2021)[5]Swiss albino mice (female)GavageLD50: 10,600 µg/kgNot Specified

MLD: Minimum Lethal Dose; LD50: Median Lethal Dose; LD90: Lethal Dose for 90% of the population.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments that were crucial in the isolation, characterization, and understanding of anatoxin-a's mechanism of action.

Isolation and Purification of Anatoxin-a (Devlin et al., 1977)

The initial isolation of anatoxin-a was a critical step in its chemical characterization. The following protocol is based on the work of Devlin and his colleagues.[1]

Experimental Workflow for Anatoxin-a Isolation

G cluster_0 Cell Culture and Harvesting cluster_1 Extraction cluster_2 Purification A Mass culture of Anabaena flos-aquae (NRC-44h) B Harvest cells by centrifugation or filtration A->B C Lyophilize (freeze-dry) the cell pellet B->C D Extract lyophilized cells with 0.05 M acetic acid C->D E Centrifuge to remove cell debris D->E F Collect the supernatant containing the crude toxin extract E->F G Apply crude extract to a cation exchange column (e.g., Duolite) F->G H Wash column with distilled water G->H I Elute anatoxin-a with acidic ethanol (B145695) (e.g., ethanolic HCl) H->I J Further purify by preparative thin-layer chromatography (TLC) I->J

Methodology:

  • Culturing and Harvesting: Mass cultures of Anabaena flos-aquae (strain NRC-44h) were grown in a suitable medium until the late logarithmic or early stationary phase of growth. The cells were then harvested by centrifugation or filtration and lyophilized.

  • Extraction: The dried cell material was extracted with a dilute acidic solution, such as 0.05 M acetic acid, to solubilize the basic anatoxin-a.[8] The mixture was then centrifuged to pellet the cellular debris, and the supernatant containing the crude toxin was collected.

  • Cation Exchange Chromatography: The crude extract was applied to a cation exchange resin (e.g., Duolite). The positively charged anatoxin-a binds to the resin, while neutral and negatively charged impurities are washed through with distilled water.

  • Elution: The bound anatoxin-a was eluted from the column using an acidic alcoholic solution, such as ethanolic hydrogen chloride.[1]

  • Final Purification: The eluate was further purified using techniques such as preparative thin-layer chromatography (TLC) to yield pure anatoxin-a hydrochloride.[1]

Acute Toxicity Testing in Mice (LD50 Determination)

The "Very Fast Death Factor" was named based on its rapid and lethal effects in mice. The following is a generalized protocol for determining the intraperitoneal (i.p.) LD50 of anatoxin-a.

Methodology:

  • Animal Model: Male Swiss-Webster mice (or a similar strain) weighing between 20-25 grams were used.

  • Toxin Preparation: Purified anatoxin-a hydrochloride was dissolved in physiological saline (0.9% NaCl). A series of graded doses were prepared.

  • Administration: A single intraperitoneal injection of the anatoxin-a solution was administered to groups of mice (typically 5-10 mice per dose group). A control group received an injection of the saline vehicle only.

  • Observation: The mice were observed continuously for the first 30 minutes and then periodically for up to 24 hours. Signs of toxicity, including muscle fasciculations, tremors, loss of coordination, gasping, convulsions, and time to death, were recorded.

  • LD50 Calculation: The number of deaths in each dose group within the 24-hour period was recorded, and the LD50 value was calculated using a statistical method such as the probit analysis.

Electrophysiological Studies on the Frog Sartorius Muscle (Spivak et al., 1980)

The mechanism of action of anatoxin-a was elucidated through electrophysiological experiments on the frog neuromuscular junction.

Methodology:

  • Preparation: The sartorius muscle, along with its motor nerve, was dissected from a frog (Rana pipiens) and mounted in a chamber containing Ringer's solution.

  • Electrophysiological Recording: Intracellular recordings were made from the muscle fibers near the endplate region using glass microelectrodes filled with 3 M KCl. This allowed for the measurement of the resting membrane potential and postsynaptic potentials.

  • Anatoxin-a Application: Anatoxin-a was applied to the bath solution at various concentrations.

  • Measurements: The effects of anatoxin-a on the muscle membrane potential, the frequency and amplitude of miniature endplate potentials (MEPPs), and the response to nerve stimulation were recorded.

  • Observations: It was observed that anatoxin-a caused a rapid and sustained depolarization of the muscle membrane, an initial increase followed by a decrease in MEPP frequency, and ultimately a blockade of neuromuscular transmission. These effects were consistent with the action of a potent agonist at the nicotinic acetylcholine receptor.

Signaling Pathway of Anatoxin-a

Anatoxin-a exerts its neurotoxic effects by acting as a potent and stereoselective agonist at the nicotinic acetylcholine receptors (nAChRs).[7] It mimics the action of the endogenous neurotransmitter, acetylcholine (ACh), but with a higher affinity and resistance to degradation by acetylcholinesterase (AChE).

Anatoxin-a Signaling at the Neuromuscular Junction

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell cluster_2 Anatoxin-a Action A Action Potential Arrives B Voltage-gated Ca2+ channels open A->B C Ca2+ influx B->C D Vesicles fuse with presynaptic membrane C->D E Acetylcholine (ACh) released into synaptic cleft D->E F Nicotinic Acetylcholine Receptor (nAChR) E->F ACh binding P Acetylcholinesterase (AChE) E->P ACh degradation G Na+ influx and K+ efflux F->G H Depolarization (End Plate Potential) G->H I Muscle Action Potential H->I J Muscle Contraction I->J K Anatoxin-a binds to nAChR K->F Anatoxin-a binding (higher affinity) L Persistent opening of ion channel K->L K->P Anatoxin-a is not degraded M Sustained depolarization L->M N Inactivation of voltage-gated Na+ channels M->N O Neuromuscular blockade (Paralysis) N->O

The persistent activation of nAChRs by anatoxin-a leads to a sustained depolarization of the postsynaptic membrane. This initially causes muscle fasciculations and convulsions but is quickly followed by a depolarizing neuromuscular blockade. The membrane becomes unresponsive to further stimulation, leading to flaccid paralysis of the skeletal muscles, including the diaphragm, which results in respiratory arrest and death.

Conclusion

The discovery and characterization of anatoxin-a as the "Very Fast Death Factor" represent a significant chapter in the field of phycotoxicology. The pioneering work of researchers like Gorham, Devlin, and Carmichael laid the foundation for our current understanding of this potent neurotoxin. The detailed experimental protocols from these early studies, combined with modern analytical and molecular techniques, continue to inform risk assessments for drinking and recreational water safety, as well as provide a valuable pharmacological tool for studying the nicotinic acetylcholine receptor. This guide serves as a technical resource for professionals in research and drug development, providing a comprehensive overview of the historical context, toxicological data, and fundamental experimental methodologies associated with anatoxin-a.

References

A Technical Guide to the Structural and Functional Distinctions Between Anatoxin-a and Homoanatoxin-a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatoxin-a and its homologue, homoanatoxin-a, are potent neurotoxic alkaloids produced by various species of freshwater cyanobacteria, including Anabaena, Oscillatoria, and Raphidiopsis.[1][2][3] Both compounds are of significant interest to researchers due to their powerful and specific agonistic activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), which leads to rapid neuromuscular blockade and, in cases of exposure, death by respiratory paralysis.[1][4][5][6] This guide provides a detailed examination of the core structural differences between these two toxins, supported by quantitative data, experimental protocols for their differentiation, and visualizations of their structures and relevant pathways.

Core Structural Differences

Anatoxin-a and homoanatoxin-a share the same fundamental bicyclic secondary amine structure, a 9-azabicyclo[4.2.1]nonane ring system.[1] The critical distinction between the two molecules lies in the acyl side-chain attached to this core structure.

  • Anatoxin-a possesses a 2-acetyl group (CH₃CO-).

  • Homoanatoxin-a features a 2-propionyl group (CH₃CH₂CO-), which is an extension of the anatoxin-a side-chain by a single methylene (B1212753) unit.[5][7]

This seemingly minor difference in one methylene group is the sole structural variation between the two natural toxins.

G Chemical Structures of Anatoxin-a and Homoanatoxin-a cluster_anatoxin Anatoxin-a (C₁₀H₁₅NO) cluster_homoanatoxin Homoanatoxin-a (C₁₁H₁₇NO) A A_label Key Feature: Acetyl Group H H_label Key Feature: Propionyl Group

Caption: Comparative structures of Anatoxin-a and Homoanatoxin-a.

Biosynthesis

The biosynthesis of both toxins originates from the amino acid L-proline, which forms the bicyclic core.[4][8] The key difference arises during the polyketide synthase (PKS) pathway responsible for forming the side-chain. For anatoxin-a, the side chain is derived from acetate. In the case of homoanatoxin-a, an additional methylation step, with the methyl group donor being S-adenosyl methionine (SAM), extends the chain to form the propionyl group.[1]

Biosynthesis Proline L-Proline PKS Polyketide Synthase (PKS) Pathway Proline->PKS Forms Bicyclic Core Anatoxin Anatoxin-a PKS->Anatoxin Yields Homoanatoxin (B127484) Homoanatoxin-a PKS->Homoanatoxin Yields Acetate Acetate Units Acetate->PKS Forms Side Chain SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->PKS Methylation for Propionyl Group

Caption: Simplified biosynthetic pathway relationship.

Quantitative Data Comparison

While structurally very similar, anatoxin-a and homoanatoxin-a exhibit comparable biological potencies. The additional methylene group in homoanatoxin-a does not significantly diminish its activity at nicotinic receptors.

PropertyAnatoxin-aHomoanatoxin-aReference
Molecular Formula C₁₀H₁₅NOC₁₁H₁₇NO[4][9]
Molecular Weight 165.23 g/mol 179.26 g/mol [4][5]
pKa 9.4Not explicitly found, but expected to be similar to Anatoxin-a[1][10]
Mouse LD₅₀ (i.p.) 200-250 µg/kg~250 µg/kg[11][12][13]
Neuronal nAChR Binding (α4β2) Kᵢ = Potent (nM range)Kᵢ = 7.5 nM[1][7]
Neuronal nAChR Binding (α7) EC₅₀ = 0.58 - 0.6 µMKᵢ = 1.1 µM[1][14]
Muscle nAChR Activity Potent AgonistPotent Agonist (approx. 1/10th the activity of Anatoxin-a)[1][7]

Experimental Protocols

Accurate identification and quantification of anatoxin-a and homoanatoxin-a in environmental or biological samples require robust analytical methods capable of separating these closely related homologues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most common and sensitive method for the detection and quantification of anatoxins.

  • Sample Preparation: Cyanobacterial cells are lysed (e.g., through freeze-thaw cycles) and extracted with a mild acidic solution (e.g., 0.1% formic acid in methanol/water). The extract is then clarified by centrifugation or solid-phase extraction (SPE).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

      • Anatoxin-a Transition: Q1: m/z 166.1 → Q3: m/z 149.1, 131.1, 91.1

      • Homoanatoxin-a Transition: Q1: m/z 180.1 → Q3: m/z 163.1, 145.1, 91.1

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A less sensitive but still viable method, particularly for screening highly contaminated samples.

  • Sample Preparation: Similar to LC-MS/MS, but may require a more rigorous cleanup and concentration step.

  • Chromatography:

    • Column: Base-deactivated C18 reversed-phase column.[15]

    • Mobile Phase: Acetonitrile-phosphate buffer (pH 3) containing an ion-pair reagent such as sodium dodecyl sulfate (B86663) (SDS) to improve peak shape and retention of the amine toxins.[15][16]

    • Detection: UV detector set to 227 nm, which is the absorption maximum for the α,β-unsaturated ketone chromophore present in both molecules.[15][17]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is less frequently used due to the low volatility of the toxins, which necessitates a derivatization step.

  • Derivatization: The secondary amine of the toxins is derivatized, for example, to an N-butyl derivative, to increase volatility and improve chromatographic performance.[15]

  • Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Temperature Program: A temperature gradient is used to elute the derivatized compounds.

  • Mass Spectrometry: Electron Ionization (EI) is typically used, and the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification.

Workflow cluster_sample Sample Collection & Prep cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Collect Cyanobacterial Mat or Water Sample Extract Cell Lysis & Acidic Extraction (e.g., 0.1% Formic Acid) Collect->Extract Clean Centrifugation / SPE Cleanup Extract->Clean LC HPLC Separation (Reversed-Phase C18) Clean->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Quant Quantification against Certified Standards MS->Quant Confirm Confirmation of Identity (Retention Time & Ion Ratios) Quant->Confirm

Caption: Typical workflow for LC-MS/MS analysis of anatoxins.

References

Methodological & Application

LC-MS/MS method for detection and quantification of anatoxin A fumarate.

Author: BenchChem Technical Support Team. Date: December 2025

Anatoxin-a, a potent neurotoxin produced by various cyanobacteria species, poses a significant threat to public health. Its detection and quantification in water sources are crucial for ensuring public safety. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of anatoxin-a fumarate (B1241708) in water samples. The described protocol is intended for researchers, scientists, and drug development professionals requiring accurate and reliable anatoxin-a analysis.

Introduction

Anatoxin-a is a bicyclic secondary amine alkaloid that acts as a potent agonist of nicotinic acetylcholine (B1216132) receptors, leading to rapid muscle paralysis and death from respiratory arrest.[1][2] The increasing occurrence of cyanobacterial blooms worldwide necessitates sensitive and specific analytical methods for monitoring anatoxin-a in various water matrices.[3][4] LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity and sensitivity.[3][4] This document provides a comprehensive protocol for the analysis of anatoxin-a fumarate, including sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The performance of the LC-MS/MS method is summarized in the following tables, providing key quantitative parameters for anatoxin-a analysis.

Table 1: Method Detection and Quantitation Limits

ParameterValueReference
Limit of Detection (LOD)0.005 - 0.065 µg/L[5][6][7]
Limit of Quantification (LOQ)0.02 - 0.097 µg/L[5][6][8]
Minimum Reporting Level (MRL)0.018 - 0.097 µg/L[4][5]

Table 2: Linearity and Recovery

ParameterValueReference
Linearity (R²)≥ 0.99[6][9][10]
Calibration Range0.005 - 20 µg/L[6][7][9][10]
Recovery (in fortified water)88 - 110.3%[3][9]
Precision (%RSD)< 10%[9]

Experimental Protocols

This section outlines the detailed methodology for the analysis of anatoxin-a fumarate in water samples.

Materials and Reagents
  • Anatoxin-a fumarate certified reference material

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetic acid (glacial, HPLC grade)[5]

  • Ultrapure water (18.2 MΩ·cm)

  • Sodium bisulfate[5][9]

  • Ascorbic acid[9]

  • Syringe filters (0.22 µm, PVDF or equivalent)

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve anatoxin-a fumarate in methanol to prepare a primary stock solution. Account for the fumarate salt content to calculate the exact concentration of the free base.[11]

  • Working Stock Solution (e.g., 1 µg/mL): Prepare a working stock solution by diluting the primary stock solution with methanol/water (50:50, v/v).[6]

  • Calibration Standards: Prepare a series of calibration standards by spiking the working stock solution into ultrapure water containing preservatives (e.g., 1.0 g/L sodium bisulfate and 0.1 g/L ascorbic acid) to achieve the desired concentration range (e.g., 0.02 - 20 ng/mL).[6]

Sample Preparation:

  • Collection and Preservation: Collect water samples in clean containers. At the time of collection, preserve the samples by adding sodium bisulfate to a final concentration of 1 g/L and ascorbic acid to a final concentration of 0.1 g/L.[9][10] This is crucial as anatoxin-a is susceptible to degradation at high pH and in the presence of light.[1][12][13][14]

  • Filtration: For samples containing particulate matter, filter through a 0.22 µm syringe filter prior to analysis.[10]

  • Direct Injection: For many drinking and fresh water samples, a direct injection following preservation and filtration is sufficient.[9]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used (e.g., 100 x 2.1 mm, 3 µm).[9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute anatoxin-a. A representative gradient is shown in Table 3.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40 °C.[15]

  • Injection Volume: 5 - 20 µL.[7][10]

Table 3: Representative LC Gradient

Time (min)% Mobile Phase B
0.02
1.02
8.095
10.095
10.12
13.02

Tandem Mass Spectrometry (MS/MS):

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9]

  • Ion Source Parameters:

    • Spray Voltage: 4000 - 5500 V

    • Vaporizer/Source Temperature: 350 - 450 °C[8][9]

    • Sheath Gas Pressure: 50 arbitrary units[9]

    • Auxiliary Gas Pressure: 25 arbitrary units[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for anatoxin-a is [M+H]⁺ at m/z 166. Common product ions for quantification and qualification are m/z 149, 131, and 91.[16] The transition 166 > 149 is often used for quantification.[8][16]

Table 4: MRM Transitions for Anatoxin-a

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
Anatoxin-a16614918Quantifier
Anatoxin-a16613118Qualifier
Anatoxin-a1669120Qualifier

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of anatoxin-a fumarate.

AnatoxinA_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample Collection Preserve Preservation (Sodium Bisulfate, Ascorbic Acid) Sample->Preserve Filter Filtration (0.22 µm) Preserve->Filter LC Liquid Chromatography (C18 Column) Filter->LC Standard Anatoxin-a Fumarate Standard Stock Stock Solution Preparation Standard->Stock Cal Calibration Curve Preparation Stock->Cal Cal->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Process Peak Integration & Quantification MS->Process Report Result Reporting Process->Report

Caption: Workflow for LC-MS/MS analysis of anatoxin-a.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of anatoxin-a fumarate in water samples. The direct injection procedure minimizes sample preparation time and potential for analyte loss. Adherence to the outlined protocols for sample preservation, standard preparation, and instrument conditions will ensure high-quality data for the monitoring of this potent cyanotoxin.

References

Protocol for in vitro application of anatoxin A fumarate in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of anatoxin-a fumarate (B1241708), a potent neurotoxin, in cell culture experiments. The information compiled here is intended to assist in the design and execution of studies investigating the neurotoxic effects and other cellular impacts of this compound.

Anatoxin-a is a bicyclic secondary amine alkaloid that acts as a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Its high affinity for these receptors leads to neuromuscular blockade, resulting in symptoms like muscle fatigue, convulsions, and respiratory failure.[4] While primarily classified as a neurotoxin, studies have also explored its effects on other cell types, including those of the immune system, liver, and intestine.[4][5][6]

Stability and Preparation of Anatoxin-A Fumarate Solutions

Anatoxin-a is sensitive to light and high pH conditions, which can lead to its degradation.[7] It is crucial to protect samples from light by using amber vials and to maintain a sample pH of ≤ 7 for stability.[7] For cell culture experiments, stock solutions of anatoxin-a fumarate are typically prepared in sterile milli-Q water or cell culture medium and stored at -20°C.[4] Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium for each experiment.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on anatoxin-a fumarate.

Table 1: Cytotoxicity of Anatoxin-A Fumarate in Various Cell Lines
Cell LineCell TypeAssayConcentration Range (µg/mL)Exposure Time (hours)Observed Effect
SH-SY5YHuman NeuroblastomaMTS0 - 20024No significant reduction in viability.[4][8]
N2aMouse NeuroblastomaMTS0 - 20024No significant reduction in viability.[4][8]
HepG2Human Liver CarcinomaMTS0 - 20024No significant reduction in viability.[4][8]
Caco-2Human Colon AdenocarcinomaMTS0 - 20024No significant reduction in viability.[4][8]
JurkatHuman T-cell LeukemiaMTSNot specified24Decrease in viability at all tested concentrations.[4][8]
THP-1Human Monocytic LeukemiaMTS0 - 20024Significant decrease in viability only at 200 µg/mL.[8]
L5178Y Tk+/-Mouse LymphomaMTSNot specified24No significant reduction in viability.[4]
Table 2: Agonistic Activity of Anatoxin-A at Nicotinic Acetylcholine Receptors
PreparationReceptor SubtypeAssayEC50Reference CompoundReference EC50
Bovine Adrenal Chromaffin CellsNeuronal-type nAChRCatecholamine Secretion1-2 µMNicotine4-5 µM[1]
M10 Cellsα4β2 nAChR86Rb+ Influx48 nM(-)-NicotineNot specified
Hippocampal SynaptosomesPresynaptic nAChRAcetylcholine Release140 nM(-)-NicotineNot specified
Hippocampal Neuronsα-Bungarotoxin-sensitive nAChRNicotinic Currents3.9 µM(-)-NicotineNot specified
Xenopus Oocytesα7 homooligomersNicotinic Currents0.58 µM(-)-NicotineNot specified

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTS Assay

This protocol is adapted from studies that evaluated the cytotoxic effects of anatoxin-a fumarate on various cell lines.[4]

1. Cell Seeding:

  • Seed cells in 96-well culture plates at a density appropriate for each cell line to reach approximately 70% confluence within 24 hours.[4] Seeding densities can range from 2 × 10^5 to 7.5 × 10^5 cells/mL depending on the cell line.[4]
  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.[4]

2. Toxin Exposure:

  • After 24 hours of incubation, remove the culture medium.
  • Add fresh medium containing various concentrations of anatoxin-a fumarate (e.g., 0 to 200 µg/mL).[4]
  • Include a positive control for cytotoxicity (e.g., 0.3% v/v Triton X-100) and a negative control (medium without the toxin).[4][5]
  • Incubate the plates for the desired exposure time (e.g., 24 hours).[4]

3. MTS Assay:

  • Following the incubation period, add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well according to the manufacturer's instructions.
  • Incubate the plates for a period sufficient to allow for the development of color (typically 1-4 hours).
  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
  • Calculate cell viability as a percentage of the negative control.

Protocol 2: In Vitro Anatoxin-A Uptake Analysis by UHPLC-MS/MS

This protocol outlines the general steps for determining the intracellular and extracellular concentrations of anatoxin-a.[4]

1. Cell Culture and Exposure:

  • Culture cells to the desired confluence in appropriate culture vessels.
  • Expose the cells to known concentrations of anatoxin-a fumarate (e.g., 50 and 100 µg/mL) for a specific duration (e.g., 24 hours).[4]

2. Sample Collection:

  • Extracellular Fraction: Carefully collect the culture medium from each well.
  • Intracellular Fraction:
  • For adherent cells, wash the cell monolayer with phosphate-buffered saline (PBS), then detach the cells using trypsin-EDTA.[4]
  • For suspension cells, centrifuge the cell suspension to pellet the cells.[4]
  • Store both fractions at -20°C until analysis.[4]

3. Sample Preparation and Analysis:

  • Prepare the collected fractions for UHPLC-MS/MS analysis. This may involve protein precipitation, solid-phase extraction, or other purification steps.
  • Analyze the samples using a validated UHPLC-MS/MS method to quantify the concentration of anatoxin-a in both the intracellular and extracellular fractions.[4] The limits of detection (LOD) and quantification (LOQ) of the analytical method should be determined.[4]

Visualizations

Signaling Pathway of Anatoxin-A

AnatoxinA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnatoxinA Anatoxin-A nAChR Nicotinic Acetylcholine Receptor (nAChR) AnatoxinA->nAChR Binds to and activates IonChannel Ion Channel Opening nAChR->IonChannel Conformational change Depolarization Membrane Depolarization IonChannel->Depolarization Na⁺ influx CalciumInflux Ca²⁺ Influx Depolarization->CalciumInflux Opens VGCCs CellularResponse Downstream Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) CalciumInflux->CellularResponse Triggers

Caption: Signaling pathway of anatoxin-a as a nicotinic acetylcholine receptor agonist.

Experimental Workflow for In Vitro Anatoxin-A Studies

Experimental_Workflow cluster_assays Assays start Start prep Prepare Anatoxin-A Fumarate Stock and Working Solutions start->prep culture Cell Culture (Seeding and Incubation) prep->culture exposure Expose Cells to Anatoxin-A Fumarate culture->exposure cytotoxicity Cytotoxicity Assay (e.g., MTS) exposure->cytotoxicity uptake Uptake Analysis (UHPLC-MS/MS) exposure->uptake gene_expression Gene Expression Analysis (e.g., qPCR) exposure->gene_expression analysis Data Analysis and Interpretation cytotoxicity->analysis uptake->analysis gene_expression->analysis end End analysis->end

Caption: General experimental workflow for studying the in vitro effects of anatoxin-a.

References

Administration of (+/-)-Anatoxin A Fumarate in Rodent Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Anatoxin A fumarate (B1241708) is a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, infamous for its neurotoxicity and rapid lethal effects, earning it the name "Very Fast Death Factor".[1][2] Despite its toxicity, its specific mechanism of action makes it a valuable pharmacological tool for investigating the cholinergic system and its role in various behaviors. This document provides detailed application notes and protocols for the administration of (+/-)-Anatoxin A fumarate in rodent behavioral studies, drawing from established research to ensure safe and effective experimental design.

Anatoxin-A acts as a potent agonist at nicotinic acetylcholine receptors, binding with a higher affinity than acetylcholine itself.[3][4][5] This irreversible binding leads to persistent muscle contraction, paralysis, and ultimately, death by respiratory arrest.[2] Its effects on the central nervous system include decreased locomotor activity and performance in operant conditioning tasks.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various rodent behavioral studies involving the administration of this compound.

Table 1: Acute Toxicity of Anatoxin-A in Rodents

SpeciesRoute of AdministrationLD50/MLDObservationReference
MouseIntraperitoneal (i.p.)260–315 µg/kg bw-[8]
MouseIntranasal2000 µg/kg bw-[8]
MouseOral>5000 µg/kg bw-[8]
MouseOral (gavage)6.2 mg/kg-day (MLD)1 of 4 mice died[9]
RatOral1500 mg/kg (LD90)-[8]
RatIntraperitoneal (i.p.)60 mg/kg (LD90)-[8]

Table 2: Dosages of this compound in Rodent Behavioral Studies

SpeciesBehavioral TestRoute of AdministrationDose RangeKey FindingsReference
Rat (Male Long Evans)Operant Performance (mult VR-30 VI 60-s)Subcutaneous (s.c.)0.05 - 0.2 mg/kgDecreased response and reinforcement rates. Tolerance developed with weekly administration, except at the highest dose.[7]
Rat (Male Long Evans)Motor Activity (Photocell device)Subcutaneous (s.c.)0.2 - 0.95 mg/kgDecreased horizontal and vertical activity. No tolerance developed with weekly administration.[10]
RatOperant Conditioning-0.1 mg/kgDecreased locomotor activity and partial nicotine-like discriminative stimulus effect.[6]
MouseTesticular ToxicityIntraperitoneal (i.p.)50, 100, 150 µg/kg/day for 7 daysDose-dependent reduction in sperm count and testicular degeneration.[11]
Pregnant MouseDevelopmental ToxicityIntraperitoneal (i.p.)125 and 200 µg/kg on GD 8-12 or 13-17Maternal toxicity at 200 µg/kg, but no significant effects on pup viability or neurodevelopment.[12]

Experimental Protocols

General Handling and Safety Precautions

This compound is a potent neurotoxin and must be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, gloves, and safety glasses. When handling the powdered form, a mask is recommended to avoid inhalation.[13]

  • Storage: Store desiccated at 4°C.[13] For solutions, recommended storage is -80°C for up to 6 months or -20°C for up to 1 month in a sealed, moisture-free container.[14]

  • Disposal: Dissolve the compound in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.[13]

Preparation of this compound Solution
  • Vehicle: this compound is soluble in water (up to 15 mg/ml).[13] Sterile saline (0.9% NaCl) is a commonly used vehicle for in vivo administration.

  • Procedure:

    • Bring the vial of this compound to room temperature before opening.

    • Weigh the required amount of the compound in a fume hood.

    • Dissolve the powder in the appropriate volume of sterile saline to achieve the desired final concentration.

    • Vortex briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility for injection.

Administration to Rodents

The choice of administration route significantly impacts the bioavailability and toxicity of anatoxin-A.[8]

  • Subcutaneous (s.c.) Injection:

    • Gently restrain the rodent.

    • Lift the loose skin on the back, between the shoulder blades, to form a tent.

    • Insert the needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and gently massage the injection site.

  • Intraperitoneal (i.p.) Injection:

    • Firmly restrain the rodent, turning it onto its back with the head tilted slightly downwards.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

    • Insert the needle (e.g., 25-27 gauge) at a 30-45 degree angle.

    • Aspirate to check for the presence of urine or blood.

    • Inject the solution.

    • Withdraw the needle.

  • Oral Gavage:

    • Gently restrain the rodent.

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently insert the needle into the mouth and advance it along the roof of the mouth towards the esophagus.

    • Ensure the needle passes into the esophagus and not the trachea. The animal should not show signs of respiratory distress.

    • Slowly administer the solution.

    • Gently remove the needle.

Rodent Behavioral Assays

The following are common behavioral tests used to assess the effects of neurotoxins like anatoxin-A.

  • Open Field Test (for Locomotor Activity):

    • Place the rodent in the center of a square or circular arena.

    • Use an automated tracking system or manual observation to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency for a set duration (e.g., 30 minutes).[10]

  • Operant Conditioning (for Learning and Motivation):

    • Train rodents in an operant chamber to perform a specific action (e.g., lever pressing) to receive a reward (e.g., food pellet) under a specific reinforcement schedule (e.g., variable ratio, variable interval).[7][15]

    • After stable performance is achieved, administer anatoxin-A or vehicle prior to the test session.

    • Measure the response rate and reinforcement rate to assess the drug's effect on motivation and motor function.[7][15]

  • Elevated Plus Maze (for Anxiety-like Behavior):

    • The maze consists of two open arms and two closed arms elevated from the floor.[16]

    • Place the rodent in the center of the maze facing an open arm.

    • Record the time spent in and the number of entries into the open and closed arms for a set duration (e.g., 5 minutes).[16] Anxiogenic compounds typically decrease the time spent in and entries into the open arms.

  • Y-Maze (for Spatial Memory):

    • The Y-maze has three identical arms.

    • Place the rodent at the end of one arm and allow it to freely explore the maze for a set duration.

    • Record the sequence of arm entries to calculate the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries). A decrease in alternations can indicate deficits in spatial working memory.[16]

Visualizations

Anatoxin_A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Anatoxin_A (+/-)-Anatoxin A nAChR_pre Presynaptic nAChR Anatoxin_A->nAChR_pre Agonist nAChR_post Postsynaptic nAChR Anatoxin_A->nAChR_post Potent Agonist Ca_channel Voltage-gated Ca2+ Channel nAChR_pre->Ca_channel Depolarization opens channel Vesicle Vesicle with Acetylcholine Ca_channel->Vesicle Ca2+ influx triggers vesicle fusion ACh_release Acetylcholine Release Vesicle->ACh_release Exocytosis ACh Acetylcholine ACh->nAChR_post Agonist Muscle_Contraction Muscle Contraction nAChR_post->Muscle_Contraction Depolarization leads to

Caption: Signaling pathway of (+/-)-Anatoxin A at the neuromuscular junction.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Rodent Acclimation Drug_Prep Preparation of (+/-)-Anatoxin A Fumarate Solution Administration Administration of Anatoxin A (s.c., i.p., or oral gavage) Drug_Prep->Administration Behavioral_Test Behavioral Assay (e.g., Open Field, Operant Conditioning) Administration->Behavioral_Test Data_Collection Data Collection & Recording Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: General experimental workflow for rodent behavioral studies with (+/-)-Anatoxin A.

References

Using (+/-)-Anatoxin A fumarate to study dopamine release in striatal synaptosomes.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Anatoxin A fumarate (B1241708) is a potent neurotoxin that acts as a stereoselective agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Originally isolated from cyanobacteria, this bicyclic amine alkaloid is a valuable pharmacological tool for investigating cholinergic mechanisms and their influence on neurotransmitter release.[2] In neuroscience research, particularly in the study of neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, understanding the modulation of dopamine (B1211576) release is critical.[3] (+/-)-Anatoxin A fumarate serves as a powerful probe to stimulate nAChR-mediated dopamine release from striatal synaptosomes, which are isolated nerve terminals that retain the machinery for neurotransmitter storage, release, and uptake. These application notes provide a comprehensive guide for utilizing this compound to study dopamine release in striatal synaptosomes, including detailed protocols and data presentation.

Mechanism of Action

Anatoxin A is a potent agonist of neuronal nAChRs.[3] Its binding to presynaptic nAChRs on dopaminergic nerve terminals in the striatum leads to the opening of the non-selective cation channel, causing an influx of Na+ ions. This influx results in localized membrane depolarization, which in turn activates voltage-gated Ca2+ channels. The subsequent rise in intracellular Ca2+ concentration triggers the exocytosis of synaptic vesicles containing dopamine, leading to its release into the synaptic cleft.[2] Studies have shown that this dopamine release is a Ca2+-dependent process.[2] Furthermore, the co-administration of Anatoxin A with a dopamine transporter inhibitor, such as nomifensine, results in an additive effect on striatal dopamine levels, indicating that Anatoxin A-induced release is not mediated by the dopamine transporter.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on dopamine release from striatal synaptosomes.

Table 1: Potency of this compound in Inducing Dopamine Release

CompoundPreparationEC50 (µM)Reference
(+/-)-Anatoxin ARat striatal synaptosomes0.11[2]
(+)-Anatoxin ARat striatal synaptosomes0.05[4]

Table 2: Characteristics of Anatoxin A-Evoked Dopamine Release

ConditionObservationImplicationReference
Ca2+-free mediumInhibition of dopamine releaseRelease is Ca2+-dependent[1][2]
Na+-free mediumInhibition of dopamine releaseRelease is Na+-dependent[1]
Tetrodotoxin (TTX)Inhibition of dopamine releaseRelease is dependent on voltage-gated Na+ channels[1]
Reserpine pre-treatmentBlockade of dopamine releaseRelease is from vesicular stores[1]
Co-administration with nomifensineAdditive effect on dopamine levelsRelease is not mediated by dopamine transporter reversal[1]
Mecamylamine (nAChR antagonist)Total inhibition of dopamine releaseRelease is mediated by nAChRs[3]
α-Bungarotoxin (nAChR antagonist)Total inhibition of dopamine releaseRelease is mediated by nAChRs[3]
Methyllycaconitine (α7 nAChR antagonist)Partial inhibition of dopamine releaseα7* nAChRs are implicated in the release[3]

Experimental Protocols

Protocol 1: Preparation of Striatal Synaptosomes from Rodent Brain

This protocol describes the isolation of synaptosomes from the striatum of rat or mouse brains.

Materials:

  • Rodent (rat or mouse)

  • Ice-cold 0.32 M Sucrose (B13894) solution

  • Ice-cold Homogenization Buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)

  • Ice-cold Percoll solution (e.g., 45% v/v in homogenization buffer)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.7 mM glucose, 1.3 mM CaCl2, pH 7.4)

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Euthanize the rodent according to approved animal welfare protocols.

  • Rapidly dissect the striata on a cold plate and place them in ice-cold 0.32 M sucrose solution.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer (approximately 10-12 gentle strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant (S1) and centrifuge it at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

  • Resuspend the P2 pellet in homogenization buffer.

  • For further purification, layer the resuspended P2 fraction onto a discontinuous Percoll gradient (e.g., 5%, 10%, and 20% Percoll layers) and centrifuge at 32,500 x g for 20 minutes at 4°C.

  • Synaptosomes will be enriched at the interface between the 10% and 20% Percoll layers.

  • Carefully collect the synaptosomal fraction, wash with Krebs-Ringer buffer, and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Resuspend the final synaptosomal pellet in Krebs-Ringer buffer to the desired protein concentration.

Protocol 2: In Vitro Dopamine Release Assay using [3H]-Dopamine

This protocol outlines a method to measure dopamine release from isolated striatal synaptosomes using a radiolabeled tracer.

Materials:

  • Prepared striatal synaptosomes

  • Krebs-Ringer buffer

  • [3H]-Dopamine

  • This compound stock solution

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Whatman GF/B glass fiber filters

  • Perfusion system or multi-well plates

Procedure:

  • Pre-incubate the synaptosomes in Krebs-Ringer buffer at 37°C for 10 minutes.

  • Load the synaptosomes with [3H]-Dopamine (e.g., 50 nM final concentration) by incubating for 15 minutes at 37°C.

  • Terminate the loading by placing the samples on ice or by rapid filtration.

  • Wash the synaptosomes with ice-cold Krebs-Ringer buffer to remove excess [3H]-Dopamine. This can be done by centrifugation or, if using a perfusion system, by washing the filters.

  • Resuspend the synaptosomes in fresh Krebs-Ringer buffer.

  • Aliquot the synaptosomes into perfusion chambers or multi-well plates.

  • Establish a baseline of [3H]-Dopamine release by collecting several fractions of the superfusate or medium over a period of time (e.g., 5-10 minutes).

  • Stimulate dopamine release by adding this compound at various concentrations to the buffer.

  • Collect fractions of the superfusate or medium at regular intervals during and after the stimulation period.

  • At the end of the experiment, lyse the synaptosomes with a detergent or by sonication to determine the total remaining [3H]-Dopamine.

  • Add a scintillation cocktail to all collected fractions and the lysate.

  • Quantify the amount of [3H]-Dopamine in each sample using a liquid scintillation counter.

  • Express the released [3H]-Dopamine as a percentage of the total [3H]-Dopamine present in the synaptosomes at the beginning of the stimulation period.

Mandatory Visualizations

AnatoxinA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space AnatoxinA (+/-)-Anatoxin A nAChR Nicotinic Acetylcholine Receptor (nAChR) AnatoxinA->nAChR Binds Na_ion Na+ nAChR->Na_ion Influx VGCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VGCC->Ca_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization Causes Depolarization->VGCC Activates Vesicle Synaptic Vesicle (with Dopamine) Ca_ion->Vesicle Triggers Exocytosis Dopamine Dopamine Vesicle->Dopamine Releases

Caption: Signaling pathway of (+/-)-Anatoxin A-induced dopamine release.

Experimental_Workflow cluster_prep Synaptosome Preparation cluster_assay Dopamine Release Assay Dissection Striatum Dissection Homogenization Homogenization Dissection->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (12,000 x g) Centrifugation1->Centrifugation2 Supernatant Purification Percoll Gradient Purification Centrifugation2->Purification Crude Synaptosomes FinalPellet Final Synaptosome Pellet Purification->FinalPellet Loading [3H]-Dopamine Loading FinalPellet->Loading Washing Washing Loading->Washing Stimulation Stimulation with (+/-)-Anatoxin A Washing->Stimulation Collection Fraction Collection Stimulation->Collection Quantification Scintillation Counting Collection->Quantification Analysis Data Analysis Quantification->Analysis

Caption: Experimental workflow for studying dopamine release.

References

Safe handling, storage, and disposal procedures for (+/-)-Anatoxin A fumarate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Anatoxin A fumarate (B1241708) is a potent neurotoxin and a powerful agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Originally isolated from cyanobacteria, it is also known as "Very Fast Death Factor" (VFDF) due to its rapid and potent effects.[2] Its specific action on nAChRs makes it a valuable research tool for studying the cholinergic system, neurodegenerative diseases, and for screening potential therapeutic compounds. These application notes provide detailed procedures for the safe handling, storage, and disposal of (+/-)-Anatoxin A fumarate, along with protocols for its use in research settings.

Physicochemical and Toxicological Properties

This compound is a bicyclic amine alkaloid.[2] It is highly soluble in water. The following tables summarize key quantitative data for this compound.

Table 1: Toxicological Data for Anatoxin A

ParameterSpeciesRoute of AdministrationValueReference
LD50MouseIntraperitoneal0.20-0.25 mg/kg[3]
LD50MouseOral>5 mg/kg[4]

Table 2: Receptor Binding and Activity of (+)-Anatoxin A

Receptor SubtypeCell Line/SystemParameterValueReference
Neuronal nAChR (α4β2)M10 CellsEC5048 nM[5]
Presynaptic nAChRHippocampal SynaptosomesEC50140 nM[5]
α-Bungarotoxin-sensitive nAChRHippocampal NeuronsEC503.9 µM[5]
α7 homooligomersXenopus OocytesEC500.58 µM[5]

Table 3: Stability of Anatoxin A

ConditionpHHalf-lifeReference
Sunlight8-91-2 hours[4]
Absence of SunlightNot specifiedSeveral days[3]

Safe Handling and Personal Protective Equipment (PPE)

Due to its high toxicity, strict safety precautions must be followed when handling this compound.

  • Engineering Controls: All work with stock solutions and powder should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemical-resistant gloves at all times.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Lab Coat: A buttoned lab coat should be worn to protect from skin contact.

  • Hygiene: Avoid all direct contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Procedures

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Short-term Storage (Solid): Store the solid compound in a cool, dry, and dark place.

  • Long-term Storage (In solution): For long-term storage, it is recommended to prepare stock solutions and store them at -20°C or -80°C.[7] Solutions should be protected from light.

Disposal Procedures

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated disposables (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain.

  • Decontamination: Spills should be decontaminated with a suitable chemical deactivating agent (e.g., 1 M sodium hydroxide (B78521) followed by 1 M hydrochloric acid, and then neutralized). Cover the spill with absorbent material and clean the area thoroughly.[8]

Signaling Pathway

(+/-)-Anatoxin A acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs), mimicking the action of the endogenous neurotransmitter acetylcholine (ACh).[2] Its binding to the receptor is more potent and it is not degraded by acetylcholinesterase, leading to persistent stimulation of the receptor.[9] This causes an influx of sodium ions, leading to depolarization of the postsynaptic membrane, which can result in overstimulation of muscles, paralysis, and ultimately, respiratory failure.[2][9]

AnatoxinA_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron/Muscle Cell Anatoxin_A (+/-)-Anatoxin A nAChR Nicotinic Acetylcholine Receptor (nAChR) Anatoxin_A->nAChR Binds and Activates AChE Acetylcholinesterase (AChE) Anatoxin_A->AChE Not Degraded ACh Acetylcholine (ACh) ACh->nAChR Binds and Activates ACh->AChE Degraded by Ion_Channel Ion Channel Opening nAChR->Ion_Channel Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Cellular_Response Sustained Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response

Caption: Signaling pathway of (+/-)-Anatoxin A at the nicotinic acetylcholine receptor.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Sterile, deionized or Milli-Q water

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Perform all weighing and initial dilutions in a chemical fume hood.

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile water to a stock concentration of 1 mg/mL.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Cytotoxicity Assay using SH-SY5Y Cells

This protocol is a general guideline for assessing the cytotoxicity of this compound on the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT or other viability assay reagent

  • Plate reader

Procedure:

  • Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and seed them into 96-well plates at a density of 1 x 10^4 cells/well.[7]

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0 to 200 µg/mL).[10]

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

  • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare (+/-)-Anatoxin A fumarate stock solution C Prepare serial dilutions of Anatoxin A in culture medium A->C B Culture and seed SH-SY5Y cells in 96-well plates D Treat cells with different concentrations of Anatoxin A B->D C->D E Incubate for desired time (e.g., 24, 48, 72 hours) D->E F Perform cell viability assay (e.g., MTT) E->F G Measure absorbance with a plate reader F->G H Calculate cell viability and determine IC50 G->H

Caption: General workflow for an in vitro cytotoxicity assay with this compound.

References

Application Notes and Protocols: Receptor Binding Assay for (+/-)-Anatoxin A Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatoxin-a, also known as "Very Fast Death Factor," is a potent neurotoxin produced by various species of cyanobacteria.[1] It is a bicyclic amine alkaloid that acts as a powerful agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), the same receptors that bind the endogenous neurotransmitter acetylcholine.[1][2][3] Due to its high affinity and specificity for nAChRs, anatoxin-a serves as a critical tool in neuroscience research for characterizing the structure and function of these receptors.[2] Furthermore, understanding its binding characteristics is vital for toxicological assessments and the development of potential therapeutics for neurodegenerative diseases where nAChRs are implicated.[4] This document provides a detailed protocol for a competitive receptor binding assay using (+/-)-Anatoxin A fumarate (B1241708) to characterize its interaction with nAChRs.

Principle of the Assay

The receptor binding assay is a highly sensitive and specific method used to measure the affinity of a ligand (in this case, anatoxin-a) for its receptor (nAChR). The most common format is a competitive binding assay.[5] In this setup, a constant concentration of a labeled ligand (radioligand or fluorescent ligand) that is known to bind to the receptor is incubated with the receptor source in the presence of varying concentrations of an unlabeled competing ligand (anatoxin-a). Anatoxin-a will compete with the labeled ligand for the same binding sites on the nAChR.[6] By measuring the decrease in the amount of labeled ligand bound to the receptor at different concentrations of anatoxin-a, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) of anatoxin-a can be determined, which is the concentration of anatoxin-a that displaces 50% of the labeled ligand. The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), a measure of the binding affinity of anatoxin-a for the nAChR.

Data Presentation

The binding affinity of (+/-)-Anatoxin A for nicotinic acetylcholine receptors has been determined in various assay formats. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of Anatoxin-a for Nicotinic Acetylcholine Receptors

LigandReceptor SourceLabeled LigandAssay TypeParameterValueReference
(+)-Anatoxin-aRat Brain Membranes[3H]NicotineRadioligand BindingIC500.34 nM[2]
(-)-Anatoxin-aRat Brain Membranes[3H]NicotineRadioligand BindingIC50390 nM[2]
Anatoxin-aTorpedo electrocyte membranesBiotinylated α-bungarotoxinColorimetricIC501.7 x 10⁻⁸ M[7]
Anatoxin-aTorpedo electrocyte membranesBiotinylated α-bungarotoxinChemiluminescenceIC506.2 x 10⁻⁸ M[7]
Anatoxin-aTorpedo electric tissueRadiolabelled bungarotoxinRadioligand BindingKi5.4 +/- 1.1 x 10⁻⁸ M[8]
(+)-Anatoxin-aAcetylcholine-binding protein (Aplysia californica)-Isothermal Titration CalorimetryKd0.30 ± 0.03 µM[4]
(+)-Anatoxin-aAcetylcholine-binding protein (Aplysia californica)-Fluorescence QuenchingKd0.15 ± 0.01 µM[4]

Table 2: Potency of (+)-Anatoxin-a in Functional Assays

PreparationReceptor SubtypeAssay TypeParameterValueReference
M10 Cellsα4β2⁸⁶Rb⁺ InfluxEC5048 nM[9]
Hippocampal SynaptosomesPresynaptic nAChRAcetylcholine ReleaseEC50140 nM[9]
Hippocampal Neuronsα-Bungarotoxin-sensitive nAChRsPatch-Clamp RecordingEC503.9 µM[9]
Xenopus Oocytesα7 homooligomersElectrophysiologyEC500.58 µM[9]

Experimental Protocols

This section details a generalized protocol for a competitive radioligand binding assay using (+/-)-Anatoxin A fumarate. This protocol is based on commonly used methodologies and can be adapted for non-radioactive assays by substituting the labeled ligand and detection method accordingly.

Materials and Reagents
  • Receptor Source: Rat brain membranes or Torpedo electrocyte membranes, which are rich in nAChRs.[7][8]

  • This compound: The unlabeled competitor ligand.

  • Labeled Ligand: A high-affinity radioligand for nAChRs, such as [³H]Nicotine or [¹²⁵I]α-bungarotoxin.

  • Assay Buffer: e.g., 100 mM MOPS/100 mM choline (B1196258) chloride, pH 7.4.[10]

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: For radioligand detection.

  • 96-well microtiter filter plates: With glass fiber filters (e.g., GF/B type).[10]

  • Microplate shaker

  • Filtration apparatus

  • Liquid scintillation counter

Experimental Procedure
  • Preparation of Reagents:

    • Prepare stock solutions of this compound in the assay buffer.

    • Prepare serial dilutions of this compound to create a range of concentrations for the competition curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute the radioligand to the desired final concentration in the assay buffer. This concentration should ideally be at or below the Kd of the radioligand for the receptor to ensure sensitive detection of competition.

    • Thaw the receptor membrane preparation on ice and dilute to the appropriate concentration in the assay buffer. The optimal concentration should be determined empirically to give a robust signal-to-noise ratio.

  • Assay Setup (in a 96-well filter plate):

    • Total Binding: Add assay buffer, radioligand, and receptor membrane preparation. This represents the maximum amount of radioligand that can bind in the absence of a competitor.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, receptor membrane preparation, and a high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or unlabeled anatoxin-a) to saturate the receptors. This measures the amount of radioligand that binds to components other than the receptor.

    • Competitive Binding: Add assay buffer, radioligand, receptor membrane preparation, and the various dilutions of this compound.

    • Each condition should be performed in triplicate.[10]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium. The optimal time and temperature should be determined during assay development. Incubation is typically performed with gentle shaking.

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

Data Analysis
  • Calculate the average counts per minute (CPM) for each condition (total binding, NSB, and competitive binding).

  • Determine the specific binding by subtracting the average NSB CPM from the average total binding CPM.

  • For each concentration of this compound, calculate the percentage of specific binding using the following formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)] * 100

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_procedure Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Anatoxin A, Radioligand, Buffer, Membranes) serial_dilutions Create Serial Dilutions of Anatoxin A prep_reagents->serial_dilutions competition Competition Wells (Varying [Anatoxin A]) serial_dilutions->competition total_binding Total Binding Wells incubation Incubate to Reach Equilibrium total_binding->incubation nsb Non-specific Binding Wells nsb->incubation competition->incubation filtration Terminate by Rapid Filtration incubation->filtration washing Wash Filters filtration->washing detection Add Scintillation Cocktail & Count washing->detection calc_binding Calculate % Specific Binding detection->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Caption: Workflow for the (+/-)-Anatoxin A receptor binding assay.

Signaling Pathway

G cluster_membrane Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) (Ligand-gated Ion Channel) channel_opening Conformational Change & Channel Opening nAChR->channel_opening anatoxin (+/-)-Anatoxin A (Agonist) binding Binding to nAChR anatoxin->binding binding->channel_opening ion_influx Influx of Cations (Na+, Ca2+) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Cellular Effects (e.g., Muscle Contraction) depolarization->downstream

Caption: Signaling pathway of Anatoxin-a at the nicotinic acetylcholine receptor.

References

Application Notes and Protocols for (+/-)-Anatoxin A Fumarate Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Anatoxin A fumarate (B1241708) is a potent neurotoxin and a valuable research tool for studying the nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] As a powerful agonist, it is instrumental in investigating neurological pathways and the effects of nAChR modulation.[1][2][4] Proper preparation of stock solutions is critical for experimental accuracy and reproducibility, as well as for ensuring laboratory safety. This document provides detailed protocols for the preparation, storage, and handling of (+/-)-Anatoxin A fumarate stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.

ParameterValueNotesSource(s)
Molecular Formula C₁₀H₁₅NO • C₄H₄O₄[3][5]
Molecular Weight 281.31 g/mol Anhydrous[3][5]
Solubility in Water 15 mg/mL[3]
50 mM[5]
Recommended Stock Concentration 1000 µg/mL (1 mg/mL)A commonly used concentration in cytotoxicity and uptake studies.[6]
Storage of Solid Compound 4 °CStore desiccated.[3]
-20 °CFor long-term storage (up to 3 years).[7]
Storage of Stock Solution -20 °CIn sterile water.[6]
-80 °CIn solvent, for up to 1 year.[7]
Stability in Solution Stable in acidic conditions (pH < 3).[4][8]
Degrades in neutral or alkaline conditions (pH > 7).Decomposition accelerates with increased temperature.[8]
Light sensitive.Photolysis occurs in sunlight, with a half-life of 1-2 hours.[9][10]

Experimental Protocols

Hazard Assessment and Safety Precautions

Caution: (+/-)-Anatoxin A is a potent neurotoxin.[3] Handle with extreme care in a designated area, such as a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.[11]

  • Handling: Avoid inhalation of the powder.[3][11] Do not allow the substance to come into contact with skin or eyes.[3][11]

  • Disposal: Dispose of all contaminated materials and solutions in accordance with institutional and national regulations for hazardous chemical waste.[3]

Preparation of a 1 mg/mL Stock Solution in Water

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in sterile water.

Materials:

  • This compound (solid)

  • Sterile, deionized, or Milli-Q water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the solid.

  • Solubilization:

    • Transfer the weighed solid into a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile water to achieve a final concentration of 1 mg/mL (e.g., 1 mL of water for 1 mg of solid).

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can affect the stability of the compound.

    • Clearly label each aliquot with the name of the compound, concentration, date of preparation, and initials of the preparer.

    • Store the aliquots at -20°C or -80°C for long-term storage.[6][7]

Visualizations

Experimental Workflow: Stock Solution Preparation

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_sol Solubilization cluster_store Storage A Equilibrate Reagent to Room Temperature B Weigh this compound A->B Prevent Condensation C Add Sterile Water to Weighed Solid B->C Transfer to Sterile Tube D Vortex Until Completely Dissolved C->D Ensure Homogeneity E Aliquot into Single-Use Tubes D->E Avoid Freeze-Thaw Cycles F Label Aliquots Clearly E->F G Store at -20°C or -80°C F->G Simplified Signaling Pathway of Anatoxin A AnatoxinA (+)-Anatoxin A nAChR Nicotinic Acetylcholine Receptor (nAChR) AnatoxinA->nAChR Agonist Binding IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change NaCaInflux Na+ and Ca2+ Influx IonChannel->NaCaInflux Depolarization Membrane Depolarization NaCaInflux->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction Continuous Stimulation Paralysis Paralysis (at high doses) MuscleContraction->Paralysis Desensitization

References

Application of (+/-)-Anatoxin A Fumarate in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the use of (+/-)-Anatoxin A fumarate (B1241708) in electrophysiological research. Anatoxin A is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) and serves as a critical tool for characterizing the function and pharmacology of various nAChR subtypes.[1][2][3] These notes cover the mechanism of action, key applications, and detailed protocols for patch-clamp and two-electrode voltage-clamp (TEVC) experiments. Quantitative data on the potency of anatoxin A across different nAChR subtypes are summarized for comparative analysis.

Introduction

Anatoxin A, also known as "Very Fast Death Factor," is a bicyclic secondary amine alkaloid neurotoxin produced by several genera of cyanobacteria.[1] It is a potent and stereoselective agonist at nicotinic acetylcholine receptors (nAChRs), often exhibiting higher potency than the endogenous neurotransmitter, acetylcholine.[2][4] Its rigid structure and high affinity make it an invaluable pharmacological tool for investigating the properties of nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes. In electrophysiology, anatoxin A is used to activate nAChRs, allowing for the detailed study of their kinetics, pharmacology, and ion permeability.

Mechanism of Action

Anatoxin A acts as a classic nAChR agonist.[1] It binds to the orthosteric site (the same site as acetylcholine) on nAChR subunits.[2] This binding event triggers a conformational change in the receptor, leading to the opening of the integral ion channel. The open channel is permeable to cations, primarily Na+ and K+, and in some cases Ca2+, resulting in depolarization of the cell membrane.[1] Prolonged exposure to anatoxin A can lead to receptor desensitization, a state in which the receptor no longer responds to the agonist, which is a key characteristic studied in electrophysiological experiments.[3][5]

AnatoxinA_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) ChannelOpening Ion Channel Opening nAChR->ChannelOpening Activation AnatoxinA (+/-)-Anatoxin A Binding Binding to Orthosteric Site AnatoxinA->Binding Agonist Binding->nAChR IonInflux Cation Influx (Na+, K+, Ca2+) ChannelOpening->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization CellularResponse Downstream Cellular Response Depolarization->CellularResponse

Caption: Signaling pathway of Anatoxin A at the nAChR.

Quantitative Data

The potency of (+)-anatoxin A varies significantly across different nAChR subtypes. This selectivity makes it a useful tool for distinguishing between receptor populations in native tissues and for characterizing cloned receptors expressed in heterologous systems.

nAChR SubtypePreparationTechniquePotency (EC50)Reference
α4β2M10 Cells86Rb+ Influx48 nM[4]
Presynaptic nAChRHippocampal SynaptosomesACh Release140 nM[4]
α7Xenopus OocytesElectrophysiology0.58 µM[4]
α7Hippocampal NeuronsPatch-Clamp3.9 µM[4]
α4β2*Rat Brain Membranes[3H]nicotine binding (Ki)1-90 nM[2]

* Indicates the possible presence of additional subunit types.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) using Xenopus Oocytes

TEVC is a robust technique for studying ligand-gated ion channels expressed in large cells like Xenopus oocytes.[6][7] It allows for the precise control of membrane potential while measuring the resulting currents.

Objective: To measure anatoxin A-evoked currents in Xenopus oocytes expressing a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes previously injected with cRNA for the desired nAChR subunits.

  • TEVC amplifier and headstages (e.g., Turbo TEC, NPI).[8]

  • Micromanipulators.

  • Glass capillaries for pulling electrodes.

  • 3 M KCl for filling electrodes.

  • Recording chamber.

  • Perfusion system.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4).

  • Stock solution of (+/-)-Anatoxin A fumarate (e.g., 10 mM in sterile water).

Procedure:

  • Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Oocyte Placement: Place a healthy, nAChR-expressing oocyte in the recording chamber and perfuse with recording solution.

  • Impaling the Oocyte: Using micromanipulators, carefully impale the oocyte with two electrodes (one for voltage sensing, one for current injection).[9]

  • Clamping the Cell: Switch the amplifier to voltage-clamp mode. Set the holding potential to a value where nAChRs are in a resting state (e.g., -70 mV to -40 mV).[9]

  • Solution Preparation: Prepare fresh dilutions of anatoxin A in the recording solution to the desired final concentrations.

  • Agonist Application: Using the perfusion system, switch from the recording solution to the anatoxin A-containing solution. Application should be rapid to ensure a fast receptor response.

  • Data Acquisition: Record the inward current evoked by anatoxin A. The peak of this current corresponds to the maximum number of channels opened by the agonist.

  • Washout: After the response peaks or reaches a steady-state, switch the perfusion back to the recording solution to wash out the agonist and allow the receptors to recover.

  • Dose-Response Analysis: Repeat steps 6-8 with varying concentrations of anatoxin A to construct a dose-response curve and determine the EC50.

TEVC_Workflow Start Start Prep Prepare Electrodes & Oocyte Start->Prep Impale Impale Oocyte with Two Electrodes Prep->Impale Clamp Voltage Clamp Cell (e.g., -70 mV) Impale->Clamp Apply Perfuse with Anatoxin A Solution Clamp->Apply Record Record Inward Current Apply->Record Wash Washout with Control Solution Record->Wash Wash->Apply Repeat for Dose-Response Analyze Analyze Data (Peak Current, EC50) Wash->Analyze End End Analyze->End

Caption: Experimental workflow for a TEVC experiment.

Whole-Cell Patch-Clamp Recordings

The patch-clamp technique allows for high-resolution recording of ion channel activity from a single cell.[10][11] The whole-cell configuration is used to measure the sum of currents from all channels on the cell surface.

Objective: To record anatoxin A-activated currents from cultured cells (e.g., HEK293, Neuro2a) stably or transiently expressing nAChRs.[12][13][14]

Materials:

  • Cultured cells expressing the nAChR of interest.

  • Patch-clamp amplifier and headstage.

  • Micromanipulator.

  • Inverted microscope.

  • Glass capillaries for pulling patch pipettes.

  • Pipette puller and fire-polisher.

  • Perfusion system for rapid solution exchange.

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.3.

  • Internal (Pipette) Solution (in mM): 120 KF, 10 KCl, 2 MgCl2, 10 HEPES, 20 BAPTA (a calcium chelator), pH 7.3.[14]

  • Stock solution of this compound.

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-8 MΩ when filled with the internal solution.[14]

  • Cell Approach: Under the microscope, approach a single, healthy-looking cell with the patch pipette.

  • Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[10]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration. The cell's interior is now continuous with the pipette solution.

  • Voltage Clamp: Clamp the cell at a desired holding potential (e.g., -80 mV).[12]

  • Agonist Application: Use a fast application system to apply the anatoxin A-containing external solution to the cell. This is crucial for nAChRs, which can desensitize rapidly.

  • Data Recording: Record the current response. Due to the rapid kinetics of nAChRs, a high sampling rate is recommended.

  • Washout and Recovery: Remove the agonist by switching the perfusion back to the control external solution. Allow the cell to recover before the next application.

PatchClamp_Logic cluster_prep Preparation cluster_rec Recording PullPipette Pull & Fill Pipette SelectCell Select Healthy Cell Approach Approach Cell Seal Form Giga-Seal Approach->Seal Gentle Suction Rupture Rupture Membrane (Go Whole-Cell) Seal->Rupture Strong Suction ApplyAgonist Apply Anatoxin A Rupture->ApplyAgonist Set Holding Potential RecordCurrent Record Current ApplyAgonist->RecordCurrent

References

Application Notes and Protocols: (+/-)-Anatoxin A Fumarate as a Positive Control in Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Anatoxin A fumarate (B1241708) is a potent neurotoxin that serves as an invaluable tool in the field of neurotoxicity research. As a strong agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), it reliably induces neurotoxic effects, making it an ideal positive control for a variety of in vitro neurotoxicity assays.[1][2] Its consistent and well-characterized mechanism of action ensures the validity of experimental models and the accurate assessment of the neurotoxic potential of novel compounds. This document provides detailed application notes and protocols for the use of (+/-)-Anatoxin A fumarate as a positive control in key neurotoxicity assays.

Mechanism of Action

Anatoxin A, also known as "Very Fast Death Factor," is a bicyclic amine alkaloid.[1] Its primary mode of action is the potent and stereoselective agonism of nAChRs.[1] By mimicking acetylcholine, Anatoxin A binds to these receptors, leading to the opening of ion channels and a subsequent influx of sodium and calcium ions. This causes continuous stimulation, membrane depolarization, and ultimately a neuromuscular blockade.[1] The persistent activation of nAChRs can lead to excitotoxicity, oxidative stress, and apoptosis in neuronal cells.

Signaling Pathway of this compound

AnatoxinA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnatoxinA (+/-)-Anatoxin A nAChR Nicotinic Acetylcholine Receptor (nAChR) AnatoxinA->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates IonInflux Na+ / Ca2+ Influx IonChannel->IonInflux Depolarization Membrane Depolarization IonInflux->Depolarization Excitotoxicity Excitotoxicity & Oxidative Stress Depolarization->Excitotoxicity Apoptosis Apoptosis Excitotoxicity->Apoptosis

Caption: Signaling pathway of (+/-)-Anatoxin A leading to neurotoxicity.

Applications in Neurotoxicity Assays

This compound is a versatile positive control suitable for a range of neurotoxicity assays, including:

  • Cell Viability Assays: To confirm that the assay system can detect cytotoxic effects.

  • Neurite Outgrowth Assays: To validate the model's ability to identify compounds that inhibit neurite development.

  • Gene Expression Analysis: To ensure that the cellular model responds to neurotoxic stimuli at the transcriptional level.

  • Electrophysiological Assays: To verify the functional response of neurons to nAChR agonists.

Data Presentation

The following tables summarize quantitative data for the use of this compound in various neurotoxicity assays.

Table 1: Cytotoxicity of this compound in Neuronal and Non-Neuronal Cell Lines

Cell LineAssayConcentration Range (µg/mL)Exposure Time (hours)Observed Effect
SH-SY5YMTS0 - 20024Non-significant reduction in viability.[3]
N2aMTS0 - 20024Non-significant reduction in viability.[3]
JurkatMTS0 - 20024Decrease in cell viability observed.[3]
N2aMTT0.1 - 10 µM24, 48, 72Significant reduction in viability.[3]

Table 2: Neurite Outgrowth Inhibition by a Positive Control (Nocodazole) - Representative Data

ParameterConcentrationEffect
Mean Neurite Average LengthConcentration-dependentSignificant decrease.
Neurite Total Length per NeuronConcentration-dependentSignificant decrease.
Valid Neuron CountConcentration-dependentNo significant effect at non-cytotoxic concentrations.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTS

This protocol describes the use of a colorimetric MTS assay to measure cell viability in response to this compound.

Experimental Workflow: MTS Cell Viability Assay

MTS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTS Assay Seed Seed cells in 96-well plate (e.g., N2a, SH-SY5Y at 2x10^5 cells/mL) Incubate1 Incubate for 24h (37°C, 5% CO2) until ~70% confluency Seed->Incubate1 PrepareAnatoxin Prepare serial dilutions of This compound (0-200 µg/mL) Incubate1->PrepareAnatoxin AddAnatoxin Expose cells to Anatoxin A and controls (vehicle, Triton X-100) PrepareAnatoxin->AddAnatoxin Incubate2 Incubate for 24h AddAnatoxin->Incubate2 AddMTS Add MTS reagent to each well Incubate2->AddMTS Incubate3 Incubate for 2h AddMTS->Incubate3 Read Measure absorbance at 492 nm Incubate3->Read

Caption: Workflow for MTS cell viability assay using Anatoxin A.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, N2a)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Vehicle control (e.g., sterile water or culture medium)

  • Positive control for cytotoxicity (e.g., 0.3% v/v Triton X-100)[3]

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture neuronal cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed cells into a 96-well plate at a density of 2 x 10^5 cells/mL.[3]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and ~70% confluency.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile water.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-200 µg/mL).[3]

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared Anatoxin A dilutions, vehicle control, or positive cytotoxicity control to the respective wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.[3]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 2 hours at 37°C and 5% CO2.[3]

    • Measure the absorbance at 492 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

    • Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Neurite Outgrowth Assay

This protocol outlines a method for assessing the effect of this compound on neurite outgrowth in a neuronal cell line.

Experimental Workflow: Neurite Outgrowth Assay

Neurite_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining and Imaging cluster_analysis Data Analysis Coat Coat 384-well plate with laminin (B1169045) Seed Seed iPSC-derived neurons or other suitable neuronal cells Coat->Seed PrepareAnatoxin Prepare dilutions of (+/-)-Anatoxin A and controls (vehicle, nocodazole) Seed->PrepareAnatoxin AddAnatoxin Add compounds to cells 1 hour after plating PrepareAnatoxin->AddAnatoxin Incubate Incubate for 72h AddAnatoxin->Incubate Fix Fix and permeabilize cells Incubate->Fix Stain Stain for neuronal markers (e.g., β-III tubulin) and nuclei (DAPI) Fix->Stain Image Acquire images using high-content screening system Stain->Image Analyze Quantify neurite length, branch points, and cell number Image->Analyze

Caption: Workflow for a neurite outgrowth assay using Anatoxin A.

Materials:

  • Human iPSC-derived neurons or other suitable neuronal cell line (e.g., PC-12, SH-SY5Y)

  • Appropriate neuronal culture medium and supplements

  • 384-well, black-walled, clear-bottom imaging plates

  • Laminin or other appropriate coating substrate

  • This compound

  • Vehicle control

  • Positive control for neurite inhibition (e.g., Nocodazole)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Plate Coating and Cell Seeding:

    • Coat the wells of a 384-well plate with laminin according to the manufacturer's instructions.

    • Seed the neuronal cells at an appropriate density to allow for neurite extension without excessive cell clumping.

    • Allow cells to attach for 1 hour.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound, vehicle, and a positive control (e.g., nocodazole) in culture medium.

    • Add the compounds to the cells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[4]

  • Immunofluorescence Staining:

    • Carefully aspirate the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

    • Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to quantify parameters such as total neurite length, number of neurites per cell, number of branch points, and cell number.

Conclusion

This compound is a reliable and effective positive control for a variety of in vitro neurotoxicity assays. Its well-defined mechanism of action as a potent nAChR agonist ensures consistent and reproducible results, which are essential for validating new neurotoxicity testing methods and for accurately assessing the neurotoxic risk of chemical compounds. The protocols and data presented here provide a comprehensive guide for the successful implementation of this compound in your neurotoxicity research.

References

Enzyme-linked immunosorbent assay (ELISA) for anatoxin-a detection.

Author: BenchChem Technical Support Team. Date: December 2025

Anatoxin-a, a potent neurotoxin produced by various species of cyanobacteria, poses a significant threat to public and environmental health.[1] Its presence in water bodies can lead to severe neurological symptoms and even death in humans and animals.[2] Consequently, rapid, sensitive, and reliable methods for the detection and quantification of anatoxin-a are crucial for water quality monitoring and risk assessment. The Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a valuable tool for this purpose, offering a balance of sensitivity, specificity, and ease of use.[1][3]

This document provides detailed application notes and protocols for the detection of anatoxin-a using a direct competitive ELISA format.

Principle of the Assay

The most common immunoassay format for anatoxin-a detection is the direct competitive ELISA.[4][5] This assay is based on the competition between free anatoxin-a present in the sample and a fixed amount of enzyme-labeled anatoxin-a (conjugate) for a limited number of binding sites on a specific monoclonal antibody.

The microtiter plate wells are coated with a secondary antibody (e.g., anti-mouse). During the assay, the sample, anatoxin-a standards, the anatoxin-a-enzyme conjugate, and the primary anti-anatoxin-a antibody are added to the wells. The free anatoxin-a from the sample and the anatoxin-a-enzyme conjugate compete to bind to the primary antibody. This antibody-antigen complex is then captured by the secondary antibody immobilized on the plate.

After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a color signal. The intensity of this color is inversely proportional to the concentration of anatoxin-a in the sample.[4][5] A higher concentration of anatoxin-a in the sample results in less binding of the enzyme conjugate and, therefore, a weaker color signal. The concentration is determined by comparing the sample's absorbance with a standard curve generated from known concentrations of anatoxin-a.

ELISA_Principle cluster_well Microtiter Well cluster_solution Solution Phase cluster_reaction Competitive Binding & Capture Immobilized Secondary Ab Immobilized Anti-Mouse Antibody Anatoxin-a Anatoxin-a (from Sample) Primary Ab Anti-Anatoxin-a Antibody (Mouse) Anatoxin-a->Primary Ab Competes Enzyme Conjugate Anatoxin-a Enzyme Conjugate Enzyme Conjugate->Primary Ab Primary Ab->Immobilized Secondary Ab Binds Complex_Sample Anti-Mouse Ab Anti-ATX Ab Anatoxin-a No_Color No Signal Complex_Sample:f2->No_Color No Enzyme Complex_Conjugate Anti-Mouse Ab Anti-ATX Ab ATX-Enzyme Enzyme Enzyme Complex_Conjugate:f2->Enzyme Substrate Substrate Substrate->Enzyme Reacts Color Color Signal Enzyme->Color Produces

Figure 1: Principle of Direct Competitive ELISA for Anatoxin-a.

Performance Characteristics

The performance of anatoxin-a ELISA kits is characterized by several key parameters. The data presented below is a summary from various commercially available kits and research publications.

ParameterValueReference
Assay Type Direct Competitive ELISA[4][5]
Limit of Detection (LOD) ~ 0.1 ng/mL (ppb or µg/L)[2][4][6]
Limit of Quantification (LOQ) 0.5 ng/mL[2][6]
Assay Range (Standard Curve) 0.15 ppb to 5.0 ppb[4]
IC50 (50% B/B0) ~ 0.69 - 1.38 ng/mL[2][4][6]
Assay Time < 90 minutes[4]
Sample Volume A few milliliters[4]

Table 1: General Performance Characteristics

Sample MatrixSpiked Concentration RangeAverage Recovery (%)Reference
Environmental Water 0.5 - 500 ng/mL82.0% - 117.4%[2][6]
Seawater Not specified104%[4]

Table 2: Recovery Data in Different Matrices

Experimental Protocols

This section provides a detailed methodology for the detection of anatoxin-a in water samples.

Materials and Reagents
  • Anatoxin-a ELISA Kit (containing microtiter plate, standards, enzyme conjugate, antibody solution, wash buffer, sample diluent, substrate, and stop solution)

  • Distilled or deionized water

  • Precision micropipettes and tips

  • Multi-channel pipette (recommended)

  • Reagent reservoirs

  • Vortex mixer

  • Timer

  • Absorbent paper

  • Microtiter plate reader with a 450 nm filter

Sample Collection and Preparation

Proper sample handling is critical to prevent the degradation of anatoxin-a and ensure accurate results.

  • Collection: Collect samples in amber glass containers to protect them from light, as light exposure can degrade the toxin.[4][7]

  • Preservation: Immediately after collection, preserve freshwater samples by mixing 9 parts sample with 1 part of the 10X Sample Diluent Concentrate provided in the kit. This prevents toxin degradation.[4][7]

  • pH Adjustment: Ensure the sample pH is between 5 and 7. Adjust if necessary using 1N HCl or NaOH.[4][7] High pH can cause degradation.[4]

  • Dechlorination: For treated water containing chlorine, quench immediately with ascorbic acid (0.1 mg/mL). Do not use sodium thiosulfate , as it will degrade anatoxin-a.[7]

  • Cell Lysis (for Total Anatoxin-a): Since anatoxin-a can be both intracellular and extracellular, a lysis step is required to measure the total concentration.[4] After preservation, subject the sample to three freeze/thaw cycles. This procedure effectively lyses the cyanobacterial cells without degrading the toxin.[4]

  • Storage: Store preserved samples refrigerated (4–8°C) for up to 28 days. For longer storage, freeze the samples.[4]

  • Matrix Effects: If samples contain methanol, they must be diluted to a concentration below 2.5% to avoid interference.[4]

Assay Procedure
  • Reagent Preparation: Allow all kit reagents and samples to reach room temperature (20-25°C) before use.[4] Prepare the 1X Wash Buffer by diluting the 5X concentrate with deionized water as instructed in the kit manual.[8]

  • Add Standards and Samples: Pipette 50 µL of each standard, control, and prepared sample into their respective wells in duplicate.[8]

  • Add Enzyme Conjugate: Using a multi-channel pipette, add 50 µL of the Anatoxin-a-Enzyme Conjugate to each well.[8]

  • Add Antibody: Add 50 µL of the Anti-Anatoxin-a Antibody solution to each well. Cover the plate.[8]

  • Incubate: Gently mix the plate for 60 seconds. Incubate for 60 minutes at room temperature.[8]

  • Wash: Decant the contents of the wells. Wash the plate three times with 250 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[8]

  • Add Substrate: Add 100-150 µL (refer to kit instructions) of the Substrate Solution to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well. The solution will change from blue to yellow.[4]

  • Read Absorbance: Read the absorbance of each well at 450 nm using a microtiter plate reader within 15 minutes of adding the stop solution.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Bring Reagents & Samples to Room Temperature prep_wash Prepare 1X Wash Buffer prep_reagents->prep_wash add_samples 1. Add 50µL Standards, Controls, & Samples to Wells prep_wash->add_samples add_conjugate 2. Add 50µL Enzyme Conjugate add_samples->add_conjugate add_antibody 3. Add 50µL Antibody add_conjugate->add_antibody incubate_1 4. Mix & Incubate 60 min at RT add_antibody->incubate_1 wash_plate 5. Wash Wells 3x incubate_1->wash_plate add_substrate 6. Add Substrate Solution wash_plate->add_substrate incubate_2 7. Incubate 20-30 min add_substrate->incubate_2 add_stop 8. Add Stop Solution incubate_2->add_stop read_plate 9. Read Absorbance at 450 nm add_stop->read_plate plot_curve Plot Standard Curve (Absorbance vs. Concentration) read_plate->plot_curve calc_conc Calculate Sample Concentrations plot_curve->calc_conc

Figure 2: General Experimental Workflow for Anatoxin-a ELISA.

Data Analysis and Interpretation
  • Calculate Mean Absorbance: Calculate the average absorbance value for each set of duplicate standards, controls, and samples.

  • Generate Standard Curve: Plot the mean absorbance values for the standards against their corresponding concentrations on a semi-log graph. The absorbance is typically plotted on the y-axis and the concentration on the x-axis.

  • Determine Sample Concentration: Interpolate the mean absorbance values of the samples on the standard curve to determine their anatoxin-a concentrations.[4]

  • Dilution Factor: If samples were diluted prior to the assay, multiply the determined concentration by the dilution factor to obtain the original concentration in the sample.

  • Reporting Results:

    • Samples with absorbance values higher than the lowest standard (0.15 ppb) should be reported as < 0.15 ppb.[4]

    • Samples with absorbance values lower than the highest standard (5.0 ppb) must be diluted with the 1X Sample Diluent and re-analyzed to obtain an accurate result. Otherwise, they should be reported as > 5.0 ppb.[4]

Conclusion

The enzyme-linked immunosorbent assay provides a sensitive, rapid, and cost-effective method for the quantitative screening of anatoxin-a in water samples.[4] Its high throughput capability makes it suitable for routine monitoring programs. While ELISA is an excellent screening tool, it is recommended that positive results, especially those requiring regulatory action, be confirmed by a reference method such as HPLC or GC/MS.[4] Adherence to proper sample collection, preservation, and assay protocols is essential for obtaining accurate and reliable data.

References

Troubleshooting & Optimization

Stability and degradation of (+/-)-Anatoxin A fumarate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (+/-)-Anatoxin A fumarate (B1241708) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Anatoxin A in aqueous solutions?

A1: The stability of Anatoxin A is significantly influenced by pH, light exposure, and temperature. It is most stable in acidic conditions (pH < 7) and degrades rapidly in alkaline conditions (pH > 8).[1] Sunlight, particularly UV-B radiation, and high temperatures also accelerate its degradation.[2][3]

Q2: How should I store my (+/-)-Anatoxin A fumarate stock solutions?

A2: For optimal stability, stock solutions should be prepared in an acidic buffer (pH < 7), protected from light by using amber vials or by wrapping the container in foil, and stored at low temperatures (e.g., 4°C for short-term storage or -20°C for long-term storage).[2]

Q3: I am observing a rapid loss of Anatoxin A in my cell culture medium. What could be the cause?

A3: Standard cell culture media are typically buffered at a physiological pH of around 7.4, which is neutral to slightly alkaline. This pH, combined with exposure to laboratory lighting and incubation at 37°C, can lead to the degradation of Anatoxin A. Consider preparing fresh solutions before each experiment or conducting a stability study in your specific medium to determine the rate of degradation.

Q4: Can I use chlorine to decontaminate my work area or equipment that has come into contact with Anatoxin A?

A4: Chlorine-based disinfectants are not very effective for degrading Anatoxin A.[4] Advanced oxidation processes, such as treatment with ozone or UV/H2O2, are more successful in breaking down this toxin.[5]

Q5: What are the known degradation products of Anatoxin A?

A5: Under various degradation conditions, Anatoxin A can break down into several products, including epoxyanatoxin A and hemiacetyl-anatoxin A.[2] It is important to note that the breakdown products of Anatoxin A are considered to be inactive.[6]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected analytical readings of Anatoxin A concentration.
  • Possible Cause 1: pH of the solution.

    • Troubleshooting Step: Measure the pH of your aqueous solution. If the pH is neutral or alkaline, the Anatoxin A is likely degrading.

    • Solution: For storage and non-biological experiments, acidify your solution to a pH below 7. For biological assays requiring neutral pH, prepare fresh solutions immediately before use and minimize the time the toxin is in the neutral buffer.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: Review your experimental setup. Is the Anatoxin A solution exposed to ambient light or direct sunlight for extended periods?

    • Solution: Protect your solutions from light at all stages of your experiment by using amber vials or aluminum foil.

  • Possible Cause 3: Elevated temperature.

    • Troubleshooting Step: Assess the temperature at which your solutions are being stored or used.

    • Solution: Store stock solutions and working solutions at appropriate low temperatures (4°C or -20°C) and minimize exposure to higher temperatures during your experiment.

Issue 2: Unexpected biological effects or lack thereof in cell-based assays.
  • Possible Cause 1: Toxin degradation in media.

    • Troubleshooting Step: As mentioned in the FAQs, the physiological pH and temperature of cell culture media can cause Anatoxin A to degrade over the course of an experiment.

    • Solution: Perform a time-course experiment to determine the stability of Anatoxin A in your specific cell culture medium. This will help you understand the actual concentration of the toxin your cells are exposed to over time. Consider a semi-static or flow-through exposure system for longer-term experiments to maintain a constant concentration.

  • Possible Cause 2: Interaction with media components.

    • Troubleshooting Step: Some components of complex media could potentially interact with and degrade Anatoxin A.

    • Solution: If possible, simplify your buffer system for initial experiments to rule out interactions with media components.

A troubleshooting workflow for inconsistent analytical readings is provided in the diagram below.

TroubleshootingWorkflow start Inconsistent Anatoxin A Readings check_ph Check pH of Solution start->check_ph ph_ok pH < 7? check_ph->ph_ok acidify Acidify Solution to pH < 7 ph_ok->acidify No check_light Check for Light Exposure ph_ok->check_light Yes acidify->check_light light_ok Protected from Light? check_light->light_ok protect_light Use Amber Vials or Foil light_ok->protect_light No check_temp Check Temperature light_ok->check_temp Yes protect_light->check_temp temp_ok Stored at Low Temp? check_temp->temp_ok store_cold Store at 4°C or -20°C temp_ok->store_cold No re_analyze Re-analyze Sample temp_ok->re_analyze Yes store_cold->re_analyze

Caption: Troubleshooting workflow for inconsistent Anatoxin A readings.

Data Presentation

The following tables summarize the quantitative data on the stability and degradation of Anatoxin A under various conditions.

Table 1: Effect of pH and Light on Anatoxin A Half-Life

pHLight ConditionHalf-Life (t½)Reference
8 - 9Sunlight1 - 2 hours[3][6]
8 or 10Normal Day/Night~14 days[7]
< 7Not specifiedStable[2]
3.5UV-B Irradiation> 1 hour (10% degradation)[8]
7.0UV-B Irradiation< 1 hour (82% degradation)[2]
9.5UV-B Irradiation< 1 hour (84% degradation)[2]

Table 2: Effect of Temperature on Anatoxin A Degradation

TemperaturepHObservationReference
Room TempAcidicStable[2]
Room TempNeutral or AlkalineFaster degradation than acidic pH[2]
40°C7 and 9.5Accelerated decomposition[2]
40°C3.5No decomposition observed[2]
25°C & 30°C7 and 8Highest rates of biodegradation by Bacillus subtilis[9]

Table 3: Degradation of Anatoxin A by UV and Advanced Oxidation Processes (AOPs)

Treatment ProcessConditionsDegradation EfficiencyReference
UV-C (254 nm)Not specified70% degradation[10]
UV-C LED (260 nm)pH 6.4, 24°C50% degradation at 4032 J/m²[11]
Medium Pressure UV Lamp0.6 mg/L initial concentration88% degradation at 1285 mJ/cm²[1]
Medium Pressure UV Lamp1.8 mg/L initial concentration50% degradation at 1285 mJ/cm²[1]
Low Pressure UV Lamp + H₂O₂30 mg/L H₂O₂>70% degradation at 200 mJ/cm²[1]
Ozone (O₃)1 mg/L initial concentration, pH 7, 20°C~68% elimination[5]
O₃/H₂O₂1 mg/L initial concentration, pH 7, 20°C>99% elimination in < 180 s[5]
Fenton Reaction (H₂O₂/Fe²⁺)1 mg/L initial concentration, pH 7, 0.05 mg/L H₂O₂, 0.5 mg/L Fe²⁺, 20°C>99% elimination in 90 s[5]

Experimental Protocols

Below are outlined methodologies for key experiments related to the stability of this compound.

Protocol 1: Determination of Anatoxin A Stability at Different pH Values
  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9).

  • Spiking with Anatoxin A: Prepare a stock solution of this compound in deionized water. Spike a known concentration of the stock solution into each buffer to achieve a desired final concentration (e.g., 1 µg/mL).

  • Incubation: Aliquot the spiked buffer solutions into amber glass vials and incubate them at a constant temperature (e.g., 25°C).

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect an aliquot from each vial.

  • Sample Analysis: Immediately analyze the concentration of Anatoxin A in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Plot the concentration of Anatoxin A as a function of time for each pH value. Calculate the degradation rate constant and the half-life at each pH.

Protocol 2: Assessment of Photodegradation
  • Solution Preparation: Prepare a solution of this compound in a buffer of a specific pH (e.g., pH 8) in a quartz glass vessel (which is transparent to UV light).

  • Light Exposure: Expose the solution to a controlled light source, such as a solar simulator or a UV lamp with a specific wavelength output. A control sample should be kept in the dark at the same temperature.

  • Sampling: Collect samples from both the light-exposed and dark control solutions at regular intervals.

  • Analysis: Determine the concentration of Anatoxin A in each sample by HPLC-MS/MS.

  • Data Analysis: Compare the degradation rates in the light-exposed and dark control samples to determine the rate of photodegradation.

Visualization of Degradation Pathway

The following diagram illustrates the proposed degradation pathway of Anatoxin A.

DegradationPathway AnatoxinA (+/-)-Anatoxin A Degradation Degradation (Light, High pH, High Temp) AnatoxinA->Degradation Epoxy Epoxyanatoxin A Degradation->Epoxy Hemiacetyl Hemiacetyl-anatoxin A Degradation->Hemiacetyl Other Other Degradation Products Degradation->Other

Caption: Proposed degradation pathway of Anatoxin A.

References

Technical Support Center: Troubleshooting Inconsistent Anatoxin-a Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in anatoxin-a dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is anatoxin-a and what is its primary mechanism of action?

Anatoxin-a, also known as "Very Fast Death Factor" (VFDF), is a potent neurotoxin produced by several genera of cyanobacteria.[1] It is a bicyclic secondary amine alkaloid that acts as a powerful agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its primary mechanism of action is to mimic the neurotransmitter acetylcholine, binding to nAChRs and causing the ion channel to open. This leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and subsequent activation of downstream signaling pathways.[3][4] Anatoxin-a has a higher affinity for muscle-type nAChRs than acetylcholine.[1]

Q2: Why is anatoxin-a known to be unstable, and what factors contribute to its degradation?

Anatoxin-a is notoriously unstable under various environmental conditions, which can be a major source of inconsistency in experimental results. The primary factors contributing to its degradation are:

  • Light: Anatoxin-a undergoes rapid photochemical degradation in the presence of sunlight.[3][5] Its half-life can be as short as 1-2 hours under simulated natural light conditions.[3][5]

  • pH: Alkaline conditions (high pH) accelerate the degradation of anatoxin-a.[5][6] It is more stable in acidic to neutral pH.[7]

  • Temperature: High temperatures can increase the rate of anatoxin-a degradation.[6][7]

  • Oxidizers: Contact with chlorine and other oxidizers used in water treatment will degrade anatoxin-a.[8]

Q3: What are the typical EC50 or IC50 values for anatoxin-a?

The potency of anatoxin-a can vary depending on the nAChR subtype and the experimental system. The following table summarizes some reported values:

Cell Type/Receptor SubtypeAssay TypeReported Potency (EC50/IC50)Reference
M10 cells (express α4β2 nAChR)⁸⁶Rb⁺ influxEC50 = 48 nM[9]
Hippocampal synaptosomesAcetylcholine releaseEC50 = 140 nM[9]
Hippocampal neuronsPatch-clampEC50 = 3.9 µM[9]
α7 homooligomers (in Xenopus oocytes)Patch-clampEC50 = 0.58 µM[9]
Bovine adrenal chromaffin cellsCatecholamine secretionEC50 = 1-2 µM[10]

Troubleshooting Guide for Inconsistent Dose-Response Curves

This guide addresses common issues encountered when generating anatoxin-a dose-response curves.

Issue 1: High variability between replicate wells at the same anatoxin-a concentration.

  • Possible Cause: Inaccurate Pipetting.

    • Solution: Ensure pipettes are properly calibrated. For preparing serial dilutions, use larger volumes where possible to minimize the impact of small errors. When working with small volumes, consider using reverse pipetting techniques, especially for viscous solutions.

  • Possible Cause: Uneven Cell Seeding.

    • Solution: Ensure a homogeneous cell suspension before and during plating. After seeding, gently rock the plate in multiple directions to promote even cell distribution. Avoid swirling the plate, as this can cause cells to accumulate in the center.

  • Possible Cause: Edge Effects.

    • Solution: Evaporation from the outer wells of a microplate can concentrate anatoxin-a and media components, altering the cellular response. To mitigate this, avoid using the outermost wells for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Possible Cause: Anatoxin-a Degradation During Experiment.

    • Solution: Protect your anatoxin-a stock solutions and experimental plates from light by using amber tubes and covering plates with foil or a dark lid. Prepare fresh dilutions of anatoxin-a for each experiment from a frozen stock. Ensure the pH of your assay buffer is neutral or slightly acidic.

Issue 2: The dose-response curve is flat or has a very shallow slope.

  • Possible Cause: Incorrect Concentration Range.

    • Solution: The concentrations tested may be too high (on the upper plateau) or too low (on the lower plateau) to define the sigmoidal portion of the curve. Conduct a wider range-finding experiment, spanning several orders of magnitude (e.g., from picomolar to micromolar), to identify the appropriate concentration range for your specific cell line and nAChR subtype.

  • Possible Cause: Anatoxin-a Instability.

    • Solution: As mentioned previously, anatoxin-a is unstable. Prepare fresh working solutions immediately before use. Minimize the exposure of the compound to light and ensure the pH of the assay medium is stable and within the optimal range for anatoxin-a stability (neutral to slightly acidic).

  • Possible Cause: Low Receptor Expression.

    • Solution: The cell line you are using may not express a sufficient number of nicotinic acetylcholine receptors to produce a robust response. Confirm the expression of the target nAChR subtype in your cell line using techniques like qPCR, western blotting, or immunofluorescence. Consider using a cell line known to have high expression of the nAChR of interest.

  • Possible Cause: Receptor Desensitization.

    • Solution: Prolonged exposure to a potent agonist like anatoxin-a can cause nAChRs to enter a desensitized state, where they are unresponsive to further stimulation.[2] Reduce the incubation time with anatoxin-a to the minimum required to elicit a measurable response.

Issue 3: The dose-response curve shifts between experiments.

  • Possible Cause: Inconsistent Cell Health and Passage Number.

    • Solution: Use cells from a consistent passage number range for all experiments, as receptor expression levels can change with repeated passaging. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. Regularly check for signs of contamination.

  • Possible Cause: Variation in Reagent Preparation.

    • Solution: Prepare all reagents, including buffers and media, consistently for each experiment. Ensure that the final concentration of any solvent used to dissolve anatoxin-a (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or receptor function.

  • Possible Cause: Fluctuation in Incubation Conditions.

    • Solution: Maintain consistent temperature and CO₂ levels in the incubator throughout the experiment and between different experimental runs. Even small variations can affect cellular metabolism and receptor signaling.

Experimental Protocols

Detailed Methodology: Functional Anatoxin-a Dose-Response Curve using a Calcium Flux Assay

This protocol outlines a method for generating a dose-response curve for anatoxin-a by measuring changes in intracellular calcium concentration using a fluorescent calcium indicator in a cell line expressing the target nicotinic acetylcholine receptor.

1. Cell Culture and Plating:

  • Culture cells expressing the nAChR subtype of interest in appropriate media and conditions.
  • Seed cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate the plate overnight at 37°C and 5% CO₂.

2. Dye Loading:

  • Prepare a working solution of a fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of the dye will depend on the specific indicator and cell type.
  • Carefully remove the culture medium from the wells.
  • Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C and 5% CO₂, protected from light.

3. Anatoxin-a Preparation:

  • Prepare a concentrated stock solution of anatoxin-a in a suitable solvent (e.g., sterile water or DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
  • On the day of the experiment, prepare a serial dilution of anatoxin-a in the assay buffer to achieve the desired final concentrations.

4. Calcium Flux Measurement:

  • After incubation, gently wash the cells with the assay buffer to remove excess dye.
  • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
  • Establish a stable baseline fluorescence reading for each well.
  • Add the different concentrations of anatoxin-a to the respective wells and immediately begin recording the fluorescence intensity over time.

5. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.
  • Normalize the data to the baseline fluorescence.
  • Plot the peak fluorescence response against the logarithm of the anatoxin-a concentration.
  • Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and maximal response.

Visualizations

Experimental Workflow for Anatoxin-a Dose-Response Curve

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture with nAChR plate_cells Plate Cells in Microplate cell_culture->plate_cells dye_loading Load Cells with Calcium Indicator plate_cells->dye_loading baseline Establish Baseline Fluorescence dye_loading->baseline anatoxin_prep Prepare Anatoxin-a Dilutions add_anatoxin Add Anatoxin-a baseline->add_anatoxin record_fluorescence Record Fluorescence Change add_anatoxin->record_fluorescence normalize_data Normalize Data record_fluorescence->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ec50 Calculate EC50 plot_curve->calculate_ec50

Caption: Workflow for a functional anatoxin-a dose-response assay.

Anatoxin-a Signaling Pathway at the Nicotinic Acetylcholine Receptor

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling anatoxin Anatoxin-a nAChR Nicotinic Acetylcholine Receptor (nAChR) anatoxin->nAChR Binds to ion_channel Ion Channel Opening nAChR->ion_channel Activates ca_influx Ca²⁺ Influx ion_channel->ca_influx na_influx Na⁺ Influx ion_channel->na_influx pi3k_akt PI3K/Akt Pathway ca_influx->pi3k_akt mapk_erk MAPK/ERK Pathway ca_influx->mapk_erk neurotransmitter_release Neurotransmitter Release ca_influx->neurotransmitter_release depolarization Membrane Depolarization na_influx->depolarization vgcc Voltage-Gated Ca²⁺ Channel Activation depolarization->vgcc vgcc->ca_influx gene_transcription Gene Transcription (e.g., for neuronal survival) pi3k_akt->gene_transcription mapk_erk->gene_transcription

Caption: Anatoxin-a induced signaling cascade via nAChR activation.

References

Optimizing concentration of (+/-)-Anatoxin A fumarate for maximal receptor activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (+/-)-Anatoxin A fumarate (B1241708) for maximal receptor activation.

Frequently Asked Questions (FAQs)

Q1: What is (+/-)-Anatoxin A fumarate and what is its primary mechanism of action?

A1: this compound is a potent neurotoxin that functions as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Its primary mechanism of action is to bind to and activate these receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine.[4][5][6] This binding opens the ion channel of the receptor, leading to an influx of cations (primarily Na+ and Ca++), which causes depolarization of the cell membrane and subsequent physiological effects.[7]

Q2: Which nAChR subtypes does (+/-)-Anatoxin A have the highest affinity for?

A2: (+)-Anatoxin-a exhibits high potency across various neuronal nAChR subtypes. It is particularly potent at the α4β2 subtype, with reported EC50 values as low as 48 nM.[3][8] It is also a potent agonist at α7 homooligomers and other neuronal nAChRs.[8][9]

Q3: What is the optimal concentration range for activating nAChRs with this compound?

A3: The optimal concentration of this compound for maximal receptor activation is dependent on the specific nAChR subtype and the experimental system being used. Based on available data, concentrations ranging from the low nanomolar to the low micromolar range are typically effective. For instance, an EC50 of 1-2 µM was reported for evoking catecholamine secretion in bovine adrenal chromaffin cells.[10] It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific assay.

Q4: Can high concentrations of (+/-)-Anatoxin A lead to receptor desensitization?

A4: Yes, at concentrations greater than 5 µM, (+/-)-Anatoxin A can cause receptor desensitization.[10] This is a common characteristic of potent agonists where prolonged exposure to high concentrations leads to a decrease in receptor responsiveness. This manifests as a bell-shaped concentration-response curve.[10]

Q5: How should I prepare and store this compound solutions?

A5: this compound is soluble in water.[1] For short-term use, it is recommended to prepare fresh solutions daily.[1] For longer-term storage, aliquoted solutions can be stored at -20°C for up to one month.[1] Before use, frozen solutions should be equilibrated to room temperature.[1] The solid form should be stored desiccated at 4°C.[2] It is important to note that anatoxin-a is sensitive to light and high pH, which can cause degradation.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low receptor activation observed. Degraded Anatoxin A solution: Anatoxin A is sensitive to light and high pH.[11]Prepare fresh solutions daily.[1] Store stock solutions properly at -20°C for no longer than a month.[1] Ensure the pH of your experimental buffer is appropriate.
Incorrect concentration: The concentration used may be too low to elicit a response.Perform a concentration-response experiment to determine the optimal concentration for your specific receptor subtype and cell system.
Inactive receptor preparation: The cells or membrane preparations may not have functional receptors.Use a positive control agonist (e.g., acetylcholine or nicotine) to verify the responsiveness of your experimental system.
High variability in results. Inconsistent solution preparation: Pipetting errors or incomplete solubilization can lead to variable concentrations.Ensure complete dissolution of the compound. Use calibrated pipettes and perform serial dilutions carefully.
Receptor desensitization: Using concentrations that are too high can lead to inconsistent responses due to varying degrees of desensitization.[10]Refer to the concentration-response curve and use a concentration at or near the EC50 for consistent activation.
Bell-shaped concentration-response curve. Receptor desensitization at high concentrations: This is an expected pharmacological property of potent nAChR agonists like anatoxin-A.[10]This is not necessarily an issue but a characteristic of the agonist. The peak of the curve represents the maximal activation before desensitization becomes prominent.

Quantitative Data Summary

The following tables summarize the reported potency of (+/-)-Anatoxin A at various nicotinic acetylcholine receptor subtypes.

Table 1: EC50 Values of (+)-Anatoxin A

Receptor Subtype/SystemEC50 ValueReference
α4β2 expressing M10 cells48 nM[8]
Presynaptic nAChR (hippocampal synaptosomes)140 nM[8]
α7 homooligomers (Xenopus oocytes)0.58 µM[8]
Nicotinic currents (hippocampal neurons)3.9 µM[8]
Catecholamine secretion (bovine adrenal chromaffin cells)1-2 µM[10]

Table 2: Ki Values of (+)-Anatoxin A

Receptor SubtypeKi ValueReference
α4β21.25 nM[1]
α71840 nM[1]

Experimental Protocols

Protocol 1: General Protocol for Determining a Concentration-Response Curve using a Functional Assay (e.g., Calcium Influx Assay)

  • Cell Preparation: Plate cells expressing the nAChR of interest in a suitable microplate format and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Agonist Addition: Add the different concentrations of this compound to the wells of the microplate.

  • Signal Detection: Measure the change in fluorescence, indicative of calcium influx, using a plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

Protocol 2: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the nAChR of interest.

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]-epibatidine), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using a filtration method (e.g., through a glass fiber filter).

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to determine the IC50, which can then be used to calculate the Ki value.

Visualizations

Signaling_Pathway AnatoxinA (+/-)-Anatoxin A fumarate nAChR Nicotinic Acetylcholine Receptor (nAChR) AnatoxinA->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates CationInflux Na+ / Ca++ Influx IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Cells Prepare Cells Expressing nAChR Add_AnatoxinA Add Anatoxin A to Cells Prep_Cells->Add_AnatoxinA Prep_AnatoxinA Prepare Serial Dilutions of Anatoxin A Prep_AnatoxinA->Add_AnatoxinA Measure_Response Measure Receptor Activation Add_AnatoxinA->Measure_Response Plot_Data Plot Concentration- Response Curve Measure_Response->Plot_Data Determine_EC50 Determine EC50 and Maximal Activation Plot_Data->Determine_EC50 Logical_Relationship Concentration Anatoxin A Concentration Activation Receptor Activation Concentration->Activation Increases Desensitization Receptor Desensitization Concentration->Desensitization High concentration leads to OptimalRange Optimal Activation Range Activation->OptimalRange Desensitization->Activation Decreases

References

Identifying and minimizing matrix effects in anatoxin A sample analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing matrix effects during the analysis of anatoxin-a.

Troubleshooting Guides

This section addresses common issues encountered during anatoxin-a analysis, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing poor peak shape (e.g., tailing, splitting, or broadening) for my anatoxin-a peak in my LC-MS/MS analysis. What are the possible causes and how can I fix it?

A1: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Column Issues: The analytical column can be a primary source of peak shape problems.

    • Contamination: Buildup of matrix components on the column can lead to peak tailing. Try flushing the column with a strong solvent or, if necessary, replace it.

    • Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Consider replacing the column if it's old or has been used extensively with complex matrices.

    • Column Overload: Injecting too much sample can saturate the column, causing peak fronting or broadening. Try diluting your sample and reinjecting.

  • Mobile Phase and Gradient Issues:

    • Incorrect Mobile Phase pH: Anatoxin-a is a basic compound, and the mobile phase pH can significantly impact its peak shape. Ensure your mobile phase is appropriately buffered.

    • Incompatible Solvents: Using solvents that are not miscible or that cause the analyte to precipitate can lead to split peaks. Double-check the miscibility of your mobile phase components.

    • Gradient Inconsistencies: An improperly functioning pump or a poorly mixed gradient can cause distorted peaks. Check your LC system's performance.

  • Injection and Sample Issues:

    • Improper Injection Technique: Issues with the autosampler can lead to poor peak shape. Inspect the syringe and injection port for any blockages or leaks.

    • Sample Solvent Incompatibility: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.

Q2: My anatoxin-a signal intensity is low, or I'm not detecting it at all, even though I suspect it's in my sample. What should I investigate?

A2: Low or no signal for anatoxin-a can be a frustrating issue. Here are some key areas to troubleshoot:

  • Matrix Effects (Ion Suppression): This is a very common issue in LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of anatoxin-a, leading to a suppressed signal.[1]

    • Solution: Implement strategies to minimize matrix effects, such as:

      • Sample Dilution: A simple first step is to dilute your sample extract. This reduces the concentration of interfering matrix components.

      • Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds before analysis.

      • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effect.

      • Isotopically Labeled Internal Standard: The use of an isotopically labeled anatoxin-a internal standard is a highly effective way to correct for matrix effects.[2]

  • Analyte Degradation: Anatoxin-a can be unstable under certain conditions.

    • pH: Ensure the pH of your sample and solutions is appropriate to prevent degradation.

    • Light Exposure: Protect your samples from light, as anatoxin-a can be light-sensitive.

    • Temperature: Store your samples and standards at appropriate low temperatures.

  • Instrumental Issues:

    • Ion Source Contamination: A dirty ion source can lead to a significant drop in signal intensity. Clean the ion source according to the manufacturer's instructions.

    • Incorrect MS/MS Parameters: Verify that you are using the correct precursor and product ions for anatoxin-a and that the collision energy is optimized.

    • Mass Calibration: Ensure your mass spectrometer is properly calibrated.

Q3: I'm seeing a peak at the expected retention time for anatoxin-a, but I'm not sure if it's a false positive. How can I confirm the identity of the peak?

A3: Peak identification is critical for accurate results. Here's how to address potential false positives:

  • Interference from Phenylalanine: The amino acid phenylalanine is isobaric with anatoxin-a (they have the same nominal mass) and can sometimes elute at a similar retention time in reversed-phase chromatography.[3]

    • Solution:

      • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between anatoxin-a and phenylalanine based on their exact masses.

      • Chromatographic Separation: Optimize your LC method to achieve baseline separation between anatoxin-a and phenylalanine.

      • Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of anatoxin-a and phenylalanine are different. Ensure you are monitoring for multiple, specific product ions of anatoxin-a to increase confidence in your identification.[3][4]

  • Confirmation with Multiple Analytical Techniques: If possible, confirm your findings using a different analytical method, such as a different type of chromatography or a different ionization technique.

Frequently Asked Questions (FAQs)

Q: What are matrix effects in the context of anatoxin-a analysis?

A: Matrix effects are the alteration of the ionization efficiency of anatoxin-a by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity). Matrix effects are a significant source of error in quantitative analysis and can lead to underestimation or overestimation of the true anatoxin-a concentration.

Q: How can I quantitatively assess the extent of matrix effects in my samples?

A: You can quantify matrix effects by comparing the signal response of anatoxin-a in a pure solvent to its response in a sample matrix where the analyte has been spiked post-extraction. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q: What are the most effective sample preparation techniques to minimize matrix effects for anatoxin-a?

A: Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up complex samples and reducing matrix effects before LC-MS/MS analysis of anatoxin-a. The choice of SPE sorbent is crucial for optimal recovery.

Data Presentation

Table 1: Typical Recoveries of Anatoxin-a using Solid-Phase Extraction (SPE) from Water Samples

SPE Sorbent TypeSample pHElution SolventAverage Recovery (%)Reference
C18AcidicMethanol (B129727) with formic acid85-95[5]
Polymeric Reversed-Phase (e.g., HLB)NeutralAcetonitrile/Methanol>90[6]
Weak Cation ExchangeAcidicMethanol with ammonia71-87[7]

Table 2: Matrix Effects Observed in Different Sample Matrices for Anatoxin-a Analysis

Sample MatrixAnalytical MethodMatrix Effect (%)Mitigation Strategy EmployedReference
Cyanobacterial CultureDART-HRMS~50% suppressionMatrix-matched calibration[8]
Cyanobacterial Bloom FreshwaterUPLC-MS/MS>70% suppressionInternal standard correction[1]
Fish TissueLC-MS/MSSignificant suppressionMatrix solid-phase dispersion[3]
VegetablesUHPLC-MS/MSSuppressive matrix effectSolid-phase extraction[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Anatoxin-a from Water Samples

This protocol provides a general guideline for the extraction and concentration of anatoxin-a from water samples using C18 SPE cartridges.

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Acidify the sample to a pH of approximately 3 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 3). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained interfering compounds.

  • Elution:

    • Elute the anatoxin-a from the cartridge with 5 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Anatoxin-a

This protocol outlines a typical LC-MS/MS method for the quantification of anatoxin-a.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute anatoxin-a, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Anatoxin-a: Precursor ion (m/z) 166.1 → Product ions (m/z) 149.1, 131.1, 91.1 (monitor at least two transitions for confirmation).[3]

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum sensitivity.

Mandatory Visualization

cluster_identification Workflow for Identifying Matrix Effects prep_standards Prepare Anatoxin-a Standards in Pure Solvent analyze_standards Analyze Standards by LC-MS/MS prep_standards->analyze_standards prep_matrix_spike Prepare Post-Extraction Spiked Matrix Sample analyze_matrix_spike Analyze Spiked Matrix by LC-MS/MS prep_matrix_spike->analyze_matrix_spike compare_responses Compare Peak Areas analyze_standards->compare_responses analyze_matrix_spike->compare_responses calculate_me Calculate Matrix Effect (%) compare_responses->calculate_me

Caption: Workflow for the identification and quantification of matrix effects in anatoxin-a analysis.

cluster_minimization Workflow for Minimizing Matrix Effects sample_collection Sample Collection sample_prep Initial Sample Preparation (e.g., Homogenization, Filtration) sample_collection->sample_prep dilution Dilute Sample Extract sample_prep->dilution Option 1 spe_cleanup Solid-Phase Extraction (SPE) Cleanup sample_prep->spe_cleanup Option 2 internal_std Add Isotopically Labeled Internal Standard dilution->internal_std spe_cleanup->internal_std lcms_analysis LC-MS/MS Analysis internal_std->lcms_analysis data_analysis Data Analysis with Matrix-Matched Calibration lcms_analysis->data_analysis

References

Preventing photolytic degradation of anatoxin A during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the photolytic degradation of anatoxin-A during experiments.

Frequently Asked Questions (FAQs)

Q1: What is anatoxin-A and why is its stability a concern in experiments?

Anatoxin-A is a potent neurotoxin produced by various species of cyanobacteria. Its instability, particularly its susceptibility to degradation under common laboratory conditions, is a major concern as it can lead to inaccurate experimental results, including underestimation of its concentration and biological activity.

Q2: What are the primary factors that cause anatoxin-A degradation?

The primary factors that contribute to the degradation of anatoxin-A are:

  • Light Exposure: Anatoxin-A is highly sensitive to light, especially ultraviolet (UV) radiation and sunlight.[1][2][3] Photolysis, or the breakdown of the molecule by light, is a significant degradation pathway.[1]

  • pH: The stability of anatoxin-A is highly pH-dependent. Alkaline conditions (high pH) significantly accelerate its degradation.[2][3]

  • Temperature: Elevated temperatures can increase the rate of anatoxin-A degradation.

Q3: What is the half-life of anatoxin-A under typical environmental and laboratory conditions?

The half-life of anatoxin-A can vary dramatically depending on the conditions:

  • In sunlight at a pH of 8-9, the half-life can be as short as 1 to 2 hours.[1][2]

  • In the absence of sunlight, its half-life can extend to several days or even months.[1][2]

  • Under acidic conditions (pH < 7) and in the dark, anatoxin-A is relatively stable.[4]

Q4: How can I visually represent the factors leading to anatoxin-A degradation?

The following diagram illustrates the key factors influencing the degradation of anatoxin-A.

Factors Influencing Anatoxin-A Degradation cluster_factors Degradation Factors AnatoxinA Anatoxin-A Degradation Degradation Products (Inactive) AnatoxinA->Degradation Degrades into Light Light (Sunlight, UV) Light->Degradation Accelerates pH High pH (Alkaline Conditions) pH->Degradation Accelerates Temp High Temperature Temp->Degradation Accelerates

Factors leading to anatoxin-A degradation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with anatoxin-A.

Problem 1: Inconsistent or lower-than-expected anatoxin-A concentrations in my samples.

  • Question: Are you protecting your samples from light?

  • Answer: Anatoxin-A is extremely light-sensitive.[5] Always use amber glass vials or wrap your containers in aluminum foil to block out light.[5] Minimize the exposure of your samples to ambient light during handling and processing.

  • Question: What is the pH of your samples and solutions?

  • Answer: High pH significantly accelerates the degradation of anatoxin-A.[5] It is recommended to maintain the sample pH at or below 7.[5] For some applications like ELISA, a pH range of 5 to 7 is ideal.[5] Adjust the pH if necessary using a suitable buffer.

  • Question: At what temperature are you storing and handling your samples?

  • Answer: While light and pH are more critical, high temperatures can also contribute to degradation. Store stock solutions and samples at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) and perform experimental manipulations on ice when possible.

Problem 2: My anatoxin-A standard seems to be degrading over time.

  • Question: How are you preparing and storing your anatoxin-A stock solutions?

  • Answer: Prepare stock solutions in a solvent that promotes stability, such as an acidic buffer or a high-purity organic solvent like methanol, and store them in amber vials at -20°C. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Problem 3: I am working with chlorinated water samples and getting no or very low anatoxin-A readings.

  • Question: Are you quenching the chlorine in your samples?

  • Answer: Chlorine and other oxidizing agents used in water treatment will rapidly degrade anatoxin-A.[5] It is crucial to quench these oxidizers at the time of sample collection.

  • Question: What are you using to quench the chlorine?

  • Answer: Do not use sodium thiosulfate. Although it is a common quenching agent, it will degrade anatoxin-A.[5] Use ascorbic acid at a recommended concentration of 0.1 mg/mL to quench chlorine in your water samples.[5]

The following decision tree can help you troubleshoot issues with anatoxin-A stability.

Troubleshooting Anatoxin-A Degradation start Low/Inconsistent Anatoxin-A Concentration q1 Are samples protected from light? start->q1 sol1 Use amber vials or cover with foil. q1->sol1 No q2 Is sample pH ≤ 7? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Adjust pH to ≤ 7. q2->sol2 No q3 Are samples chlorinated? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Quench with ascorbic acid (not sodium thiosulfate). q3->sol3 Yes end Re-evaluate experimental procedure. q3->end No a3_yes Yes a3_no No sol3->end

A decision tree for troubleshooting anatoxin-A stability.

Data on Anatoxin-A Degradation

The following tables summarize quantitative data on the degradation of anatoxin-A under various conditions.

Table 1: Effect of pH and Light on Anatoxin-A Half-Life

pHLight ConditionHalf-LifeReference
8-9Sunlight1-2 hours[1][2]
8-10Normal day/night light~14 days[3]
4DarkStable for at least 21 days[3]
7DarkSeveral days[1]
9Low light~5 days[4]

Table 2: Degradation of Anatoxin-A by UV Irradiation

UV TypeUV Dose (mJ/cm²)Initial Concentration (mg/L)Degradation (%)Reference
Medium Pressure12850.688[6]
Medium Pressure12851.850[6]
Low Pressure (with 30 mg/L H₂O₂)200Not specified>70[6]
UV-C (254 nm)600Not specified~50[7]
UV-B (at pH 7)Not specified (1 hour exposure)Not specified82[4]

Experimental Protocols

Protocol 1: General Procedure for Handling and Storing Anatoxin-A

This protocol outlines the best practices for minimizing anatoxin-A degradation during routine experimental work.

Materials:

  • Anatoxin-A standard

  • Amber glass vials

  • Aluminum foil

  • Micropipettes

  • pH meter or pH strips

  • Acidic buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5)

  • Methanol or other suitable organic solvent

  • Refrigerator (4°C)

  • Freezer (-20°C)

Procedure:

  • Receiving and Initial Storage: Upon receiving the anatoxin-A standard, immediately store it at -20°C in its original packaging.

  • Stock Solution Preparation:

    • Allow the standard to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution in an appropriate solvent (e.g., methanol) or an acidic buffer.

    • Use amber glass vials for the stock solution.

    • Aliquot the stock solution into smaller volumes in separate amber vials to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with the appropriate experimental buffer or medium.

    • Check the pH of the final working solution and adjust to ≤ 7 if necessary.

  • During Experiments:

    • Keep all solutions containing anatoxin-A on ice and protected from light as much as possible.

    • If experiments are conducted at room temperature, minimize the time the solutions are exposed to light and ambient temperatures.

  • Sample Collection (from cultures or environmental sources):

    • Collect samples in amber glass bottles.

    • Immediately after collection, adjust the pH to be between 5 and 7.

    • If the water is treated with chlorine, add ascorbic acid to a final concentration of 0.1 mg/mL.

  • Short-term Storage (up to a few days): Store samples and working solutions at 4°C in the dark.

  • Long-term Storage (more than a few days): Store samples and stock solutions at -20°C in the dark.

The following workflow diagram illustrates the key steps for maintaining anatoxin-A stability during an experiment.

Experimental Workflow for Anatoxin-A Stability start Start prep_stock Prepare Stock Solution (Amber vial, -20°C) start->prep_stock prep_work Prepare Working Solution prep_stock->prep_work check_ph Check and Adjust pH (≤ 7) prep_work->check_ph experiment Perform Experiment (Minimize light exposure) check_ph->experiment pH OK storage Sample Storage (4°C or -20°C, dark) experiment->storage analysis Analysis storage->analysis end End analysis->end

A workflow for ensuring anatoxin-A stability.

References

How to address low recovery of anatoxin A during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of anatoxin-A during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low anatoxin-A recovery?

Low recovery of anatoxin-A is a frequent issue stemming from its inherent instability. The primary causes include degradation due to improper sample pH, exposure to light, high temperatures, and the presence of oxidizers in treated water samples.[1][2] Inefficient extraction procedures and analytical challenges like matrix effects can also significantly contribute to poor recovery.[3][4]

Q2: How does pH impact the stability and extraction of anatoxin-A?

Anatoxin-A is highly susceptible to degradation under neutral or alkaline (high pH) conditions.[1][5] It is most stable in an acidic environment. For sample preservation and storage, a pH of 3.0-3.5 is recommended.[5] However, for some analytical methods like ELISA, a pH range of 5 to 7 is required to prevent matrix interference, necessitating a pH adjustment before analysis.[1][2]

Q3: What is the correct procedure for collecting and storing samples to prevent anatoxin-A degradation?

To ensure sample integrity, preservation must occur at the time of collection.[1][2] Key steps include:

  • Use Amber Containers: Samples should be collected in amber glass or plastic containers to protect them from light, as anatoxin-A degrades with light exposure.[1][2][6]

  • Acidify the Sample: Adjust the sample pH to be ≤ 7 immediately upon collection to maintain stability.[1]

  • Refrigerate or Freeze: Samples should be chilled immediately and stored frozen (-20°C or -80°C) for long-term storage to prevent degradation.[7][8]

Q4: My samples are from chlorinated drinking water. Are there special handling requirements?

Yes. Oxidizers like chlorine will rapidly degrade anatoxin-A, leading to biased low or false negative results.[1][2][9][10] Therefore, treated water samples must be "quenched" at the moment of collection.

  • Use Ascorbic Acid: Add ascorbic acid (recommended concentration of 0.1 mg/mL) to the sample immediately.[1][2]

  • Avoid Sodium Thiosulfate (B1220275): Never use sodium thiosulfate for quenching, as it has been shown to degrade anatoxin-A.[1][2]

Q5: How can I effectively extract both intracellular and extracellular anatoxin-A?

To measure the total anatoxin-A concentration, intracellular toxins must be released from the cyanobacterial cells. This is achieved through cell lysis. Common and effective methods include repeated freeze-thaw cycles (typically three times) or sonication of the sample prior to extraction.[11][12] The subsequent extraction can then proceed, capturing both the initially dissolved (extracellular) and the newly released (intracellular) toxin.

Q6: What are "matrix effects" and how can I minimize them during LC-MS/MS analysis?

Matrix effects occur when other components in the sample extract interfere with the ionization of anatoxin-A in the mass spectrometer, typically causing ion suppression and leading to inaccurately low quantification.[3][4] Anatoxin-A is known to be significantly affected by this phenomenon.[4] Strategies to mitigate matrix effects include:

  • Sample Dilution: A simple 100-fold dilution of the final extract with the mobile phase can often reduce matrix effects.[3]

  • Use of Internal Standards: The most robust method is to use an isotopically labeled anatoxin-A internal standard, which co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[3]

  • Chromatographic Separation: Ensure your HPLC/UPLC method effectively separates anatoxin-A from interfering compounds, particularly the isobaric amino acid phenylalanine.[13][14]

Troubleshooting Guide for Low Anatoxin-A Recovery

Problem Potential Cause Recommended Solution
Consistently Low Recovery in All Samples Sample Degradation: Anatoxin-A is unstable.Review Sample Handling Protocol: Ensure samples are collected in amber vials, immediately acidified (pH ≤ 7), and stored properly (frozen for long-term).[1][2][8] Anatoxin-A's half-life in sunlight can be as short as 1-2 hours.[6][15]
Inefficient Extraction: The chosen SPE method may not be optimal.Optimize SPE Protocol: Ensure the SPE cartridge (weak cation exchange is common) is appropriate.[11] Verify that the elution solvent is effective; acidified methanol (B129727) or acetonitrile/water with formic acid are common choices.[4][7]
Ineffective Cell Lysis: Intracellular toxin is not being released.Verify Lysis Procedure: Implement or confirm a robust lysis step, such as three freeze-thaw cycles or sonication, before extraction to measure total anatoxin-A.[12]
Low Recovery Specifically in Treated Water Oxidizer Interference: Residual chlorine or other disinfectants are degrading the toxin.Implement Quenching: At the time of collection, add ascorbic acid (0.1 mg/mL) to the sample. Do not use sodium thiosulfate.[1][2]
Good Recovery in Standards but Poor Recovery in Samples Matrix Effects: Co-extracted compounds are suppressing the analyte signal during analysis (e.g., LC-MS/MS).Address Matrix Effects: Use an isotopically labeled internal standard for quantification.[3] Alternatively, perform a matrix-matched calibration or dilute the sample extract before injection.[3]
High Variability Between Replicates Inconsistent Sample Preparation: Non-homogenized samples or inconsistent procedural steps.Standardize Workflow: Ensure samples containing cells are thoroughly mixed before subsampling. Precisely follow a validated SOP for all extraction and dilution steps.
Chromatographic Interference: Co-elution with an interfering compound, such as phenylalanine.Improve Chromatography: Adjust the mobile phase gradient or use a different column chemistry (e.g., HILIC) to resolve anatoxin-A from interferences.[14][16]

Data Presentation

Table 1: Factors Affecting Anatoxin-A Stability
FactorConditionEffect on StabilityRecommendation
pH Alkaline or Neutral (pH > 7)Rapid degradation.[1][5]Acidify samples to pH ≤ 7 upon collection.[1] For long-term storage, pH 3-3.5 is optimal.[5]
Light Sunlight / UV ExposureRapid photolytic degradation.[1][2][6]Collect and store samples in amber, light-blocking containers.[1][2]
Temperature Elevated Temperatures (>20°C)Accelerates degradation, especially at neutral/alkaline pH.[5]Chill samples immediately after collection and store frozen (-20°C or colder).[7]
Oxidants Chlorine, Permanganate, OzoneRapid degradation.[9][10]Quench treated water samples with ascorbic acid at the time of collection.[1][2]
Table 2: Example Solid Phase Extraction (SPE) Recovery Rates
SPE SorbentExtraction/Elution SolventMatrixReported Recovery (%)Reference
Weak Cation ExchangeNot SpecifiedWater, Cyanobacteria, Tissues71 - 87%[11]
Diaion® HP20Acidified MethanolDeionized & Filtered Lake Water>50% (Considered Acceptable)[7]
Hypersep PGCNot SpecifiedWater88 - 102%[13]
Not Specified80:20 Acetonitrile:Water + 0.1% Formic AcidCyanobacteria75.6 - 117%[4]
Matrix Solid-Phase DispersionWater (pH 2, 80°C)Fish Tissue71 - 79%[14]

Experimental Protocols

Protocol 1: Recommended Sample Collection and Preservation

Objective: To collect and preserve water samples to ensure the stability of anatoxin-A prior to extraction.

Materials:

  • Amber glass or polypropylene (B1209903) bottles.

  • pH meter or pH strips.

  • 0.1 M Hydrochloric Acid (HCl) or equivalent acid.

  • Ascorbic acid solution (10 mg/mL).

  • Cooler with ice packs.

Procedure:

  • Labeling: Pre-label all amber sample bottles with unique identifiers, dates, and collection sites.

  • Collection: Rinse the sample bottle three times with the source water before taking the final sample. Fill the bottle, leaving minimal headspace.

  • Quenching (For Treated/Chlorinated Water ONLY): Immediately after collection, add ascorbic acid solution to achieve a final concentration of 0.1 mg/mL (e.g., add 100 µL of a 10 mg/mL solution to a 100 mL sample). Mix gently by inversion.

  • pH Measurement and Adjustment: Check the pH of the sample. If the pH is above 7.0, add 0.1 M HCl dropwise, mixing between additions, until the pH is between 6.0 and 7.0. Record the final pH.

  • Storage and Transport: Immediately place the sample in a cooler with ice packs.

  • Laboratory Storage: Upon arrival at the lab, either proceed with extraction or store the samples in a freezer at -20°C or below until analysis.

Protocol 2: General Solid Phase Extraction (SPE) Workflow

Objective: To extract and concentrate anatoxin-A from a water sample using a weak cation exchange SPE cartridge.

Materials:

  • Weak Cation Exchange (WCX) SPE cartridges.

  • SPE vacuum manifold.

  • Methanol (HPLC grade).

  • Deionized water (HPLC grade).

  • Formic acid.

  • Elution Solvent: 98:2 (v/v) Methanol:Formic Acid.

  • Wash Solvent: 5% Methanol in deionized water.

  • Sample that has undergone lysis (e.g., freeze-thaw) if total toxin analysis is desired.

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the WCX cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Ensure the pH of the water sample is adjusted to ~6-7.

    • Load the water sample (e.g., 100 mL) onto the cartridge at a slow, steady flow rate of approximately 5 mL/min.

  • Cartridge Washing:

    • Pass 5 mL of the Wash Solvent (5% Methanol) through the cartridge to remove hydrophilic interferences.

    • Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.

  • Analyte Elution:

    • Place a clean collection tube inside the manifold.

    • Add 5 mL of the Elution Solvent (98:2 Methanol:Formic Acid) to the cartridge and allow it to soak for 1 minute.

    • Slowly pull the solvent through the cartridge to elute the anatoxin-A.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a known, small volume (e.g., 500 µL) of the initial mobile phase for your analytical instrument (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Visualizations

cluster_factors Degradation Factors anatoxin Anatoxin-A in Sample degradation Degradation (Analyte Loss) anatoxin->degradation low_recovery Low Analytical Recovery degradation->low_recovery ph High pH (>7) ph->degradation light UV Light (Sunlight) light->degradation oxidants Oxidants (e.g., Chlorine) oxidants->degradation temp High Temperature temp->degradation

Caption: Key environmental and chemical factors that lead to the degradation of anatoxin-A.

start Start: Low Anatoxin-A Recovery Detected q_sample Was sample handling and preservation correct? start->q_sample fix_sample ACTION: Implement proper collection protocol (Amber vials, pH adjust, freeze) q_sample->fix_sample No q_treated Is sample from treated (e.g., chlorinated) water? q_sample->q_treated Yes end Re-analyze Sample fix_sample->end fix_quench ACTION: Add Ascorbic Acid (0.1 mg/mL) at collection q_treated->fix_quench Yes q_lysis Does the sample contain cells? (Total Toxin Analysis) q_treated->q_lysis No fix_quench->end fix_lysis ACTION: Apply cell lysis step (e.g., 3x Freeze-Thaw) q_lysis->fix_lysis Yes q_spe Is SPE recovery low with spiked standards? q_lysis->q_spe No fix_lysis->end fix_spe ACTION: Optimize SPE method (Sorbent, Solvents, pH) q_spe->fix_spe Yes q_matrix Is recovery poor only in real samples but good in standards? q_spe->q_matrix No fix_spe->end fix_matrix ACTION: Address matrix effects (Use Internal Standard, Dilute Extract) q_matrix->fix_matrix Yes q_matrix->end No fix_matrix->end

Caption: A step-by-step workflow for troubleshooting low anatoxin-A recovery.

step1 Step 1: Condition Cartridge (Methanol -> Water) step2 Step 2: Load Sample step1->step2 step3 Step 3: Wash Cartridge (Remove Interferences) step2->step3 step4 Step 4: Elute Anatoxin-A (Collect Analyte) step3->step4 step5 Analysis step4->step5

References

Managing receptor desensitization in experiments with (+/-)-Anatoxin A fumarate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using (+/-)-Anatoxin A fumarate (B1241708). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage receptor desensitization and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (+/-)-Anatoxin A fumarate and how does it work?

This compound is a potent neurotoxin that functions as a powerful agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels, causing them to open and leading to membrane depolarization.[3] This sustained activation can block neuromuscular transmission and lead to continuous muscle stimulation.[3] (+)-Anatoxin A is a more potent agonist than acetylcholine (ACh) and carbamylcholine (B1198889) due to its higher affinity for the nAChR.[3]

Q2: I'm observing a diminishing response to repeated applications of Anatoxin A. What is happening?

This phenomenon is known as receptor desensitization. Prolonged or repeated exposure to an agonist like Anatoxin A causes nAChRs to enter a desensitized state, where the ion channel closes and is refractory to further activation, even with the agonist still bound.[4][5][6] This is an intrinsic property of nAChRs and results in a reduced or complete loss of response.[5][7] Desensitization is accompanied by an increase in the receptor's affinity for the agonist.[5]

Q3: How quickly does receptor desensitization occur with Anatoxin A?

The onset of desensitization can be rapid. Studies have shown that with sustained application of nicotinic agonists, receptor desensitization can occur within seconds.[8][9] For instance, a 2-second pulse of nicotine (B1678760) can be sufficient to induce significant desensitization.[8] While (+)-Anatoxin A causes receptor desensitization, some research suggests it occurs at a slower rate compared to acetylcholine.[10]

Q4: Can desensitized nicotinic receptors recover?

Yes, desensitized nAChRs can return to their resting, activatable state after the removal of the agonist.[11] However, the recovery rate can be influenced by several factors, including the specific agonist used and intracellular signaling pathways.[12][13] For example, nAChRs have been shown to recover more slowly from nicotine-induced desensitization than from ACh-induced desensitization.[12]

Q5: What factors can influence the recovery from desensitization?

Recovery from nAChR desensitization is an active process modulated by intracellular signaling cascades. Key factors include:

  • Intracellular Calcium ([Ca2+]i): Elevated intracellular calcium levels can retard the recovery from desensitization.[14]

  • Protein Kinases and Phosphatases: The phosphorylation state of the nAChR plays a crucial role. Activation of Protein Kinase C (PKC) and Protein Kinase A (PKA) can facilitate recovery, while the activity of phosphatases like calcineurin can oppose this.[5][7][8][15]

Troubleshooting Guide

Problem: Rapid loss of signal or response during my experiment.

  • Possible Cause: Receptor desensitization due to prolonged or high-concentration exposure to this compound.

  • Solutions:

    • Optimize Agonist Concentration and Application Time: Use the lowest effective concentration of Anatoxin A and apply it for the shortest duration possible to elicit a response. This minimizes the time receptors are occupied and reduces the extent of desensitization.

    • Implement Washout Steps: Incorporate thorough washout periods between agonist applications to allow for receptor recovery. The duration of the washout will depend on your experimental system and may need to be determined empirically. Test intervals of 30 seconds or longer to ensure full recovery.[8]

    • Consider the Agonist: If experimentally feasible, compare the desensitization profile with other nAChR agonists like acetylcholine or nicotine, which may have different desensitization and recovery kinetics.[12]

Problem: Inconsistent or variable responses between experiments.

  • Possible Cause: Incomplete recovery from desensitization or rundown of the preparation.

  • Solutions:

    • Standardize Recovery Periods: Ensure that the time between agonist applications is consistent across all experiments. A standardized "washout" or recovery period is critical for reproducible results.

    • Monitor Cell Health: For cell-based assays, ensure that the cells remain viable and healthy throughout the experiment. Desensitization protocols can be stressful for cells.

    • Control Intracellular Environment (for patch-clamp): When using whole-cell patch-clamp, be aware that intracellular components can be dialyzed. The recovery from desensitization is dependent on intracellular messengers, so changes in the intracellular solution can affect results.[14]

Data Presentation: Potency of Anatoxin A

The following tables summarize the effective concentrations (EC50) of Anatoxin A across various experimental systems.

Table 1: EC50 Values of Anatoxin A in Different Preparations

PreparationEffect MeasuredEC50Reference
Bovine adrenal chromaffin cellsCatecholamine secretion1-2 µM[3]
Rat striatal synaptosomes[3H]dopamine release0.11 µM[3]
Rat hippocampal slices[3H]-norepinephrine release0.23 µM[3]
Rat thalamus slices[3H]-norepinephrine release0.13 µM[3]
Rat frontal cortex slices[3H]-norepinephrine release0.15 µM[3]
M10 cells86Rb+ influx48 nM[16]

Table 2: Comparative Potency of (+)-Anatoxin A

PreparationComparisonFold PotencyReference
Guinea-pig ileumMore potent than nicotine7-fold[3]
Rat phrenic nerve diaphragmMore potent than nicotine136-fold[3]
Chick biventer cervicisMore potent than nicotine24-fold[3]
Various nAChR subtypesMore potent than (-)-nicotine3-50 times[3]
Various nAChR subtypesMore potent than acetylcholine20 times[3]

Experimental Protocols

Protocol 1: Basic Protocol to Assess and Manage nAChR Desensitization (Two-Pulse Protocol)

This protocol is a standard method for studying receptor desensitization and recovery, often used in electrophysiology.[12]

  • Establish a Stable Baseline: Apply a brief, non-desensitizing test pulse of this compound to establish a baseline response. The duration and concentration should be minimal but sufficient to elicit a reproducible response.

  • Induce Desensitization: Apply a longer, conditioning pulse of a higher concentration of this compound to induce receptor desensitization. A typical duration might be 2 seconds or longer.[8]

  • Washout and Recovery: Thoroughly wash out the conditioning agonist with buffer solution.

  • Assess Recovery: At varying time intervals following the washout (e.g., 15s, 30s, 60s, 120s), apply the same brief test pulse as in step 1.

  • Data Analysis: Measure the amplitude of the response to the test pulses and express it as a percentage of the initial baseline response. Plot the percentage of recovery against the time interval to determine the recovery time course.

Visualizations

AnatoxinA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnatoxinA (+/-)-Anatoxin A nAChR Nicotinic Acetylcholine Receptor (nAChR) AnatoxinA->nAChR Binds Ion_Channel Ion Channel (Open State) nAChR->Ion_Channel Activates Desensitized_State Desensitized State (Channel Closed) nAChR->Desensitized_State Prolonged exposure Depolarization Membrane Depolarization Ion_Channel->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Depolarization->Ca_Influx Opens Voltage-gated Ca²⁺ channels

Caption: Signaling pathway of (+/-)-Anatoxin A at the nicotinic acetylcholine receptor.

Experimental_Workflow_Desensitization start Start Experiment baseline 1. Establish Baseline: Apply brief test pulse of Anatoxin A start->baseline induce 2. Induce Desensitization: Apply prolonged conditioning pulse baseline->induce washout 3. Washout: Remove Anatoxin A with buffer induce->washout wait 4. Recovery Interval: Varying time periods washout->wait assess 5. Assess Recovery: Apply brief test pulse wait->assess analyze 6. Analyze Data: Compare response to baseline assess->analyze end End analyze->end Troubleshooting_Flowchart issue Issue: Diminishing response to repeated Anatoxin A application cause Likely Cause: Receptor Desensitization issue->cause solution1 Solution 1: Reduce Anatoxin A concentration and/or application duration cause->solution1 solution2 Solution 2: Increase duration and efficiency of washout periods cause->solution2 solution3 Solution 3: Ensure consistent recovery intervals between applications cause->solution3 retest Retest Experiment solution1->retest solution2->retest solution3->retest

References

Purity assessment of commercially available (+/-)-Anatoxin A fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercially available (+/-)-Anatoxin A fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: How should (+/-)-Anatoxin A fumarate be properly stored to ensure its stability?

A1: this compound is sensitive to light, temperature, and pH. To maintain its integrity, it should be stored desiccated at 4°C. For long-term storage, -20°C is recommended.[1] It is a light brown, hygroscopic solid, so protection from moisture is crucial.

Anatoxin-a is relatively stable in the dark but undergoes rapid photochemical degradation in sunlight, with a half-life of 1-2 hours.[2][3] Its breakdown is accelerated under alkaline conditions.[2] In solution, it is most stable under acidic conditions (pH <3).[4] For preparing stock solutions, use a slightly acidic aqueous solution, such as 0.1% acetic acid.[1]

Q2: What are the common impurities or degradation products that can be found in a sample of this compound?

A2: Commercially available this compound may contain impurities from the synthesis process or degradation products. Common degradation products that can form, especially under neutral or alkaline conditions and exposure to high temperatures or UV light, include hydro-ANTX-a and hemiacetyl-ANTX-a.[4] Other related compounds and potential impurities include dihydroanatoxin-a and epoxyanatoxin-a.[5] Additionally, during production by cyanobacteria, analogs such as homoanatoxin-a (HATX-a) can be co-produced.[6]

Q3: What analytical techniques are most suitable for assessing the purity of this compound?

A3: Several analytical methods can be used for the purity assessment of anatoxin-a. The most widely used and sensitive technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] Other common methods include:

  • High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 227 nm.[9]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), which requires a derivatization step.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can be used for structural confirmation and quantitative analysis (qNMR) without the need for an analyte-specific reference standard.[11][12]

Q4: Are there any known interferences to be aware of during HPLC-UV analysis of Anatoxin A?

A4: Yes, during HPLC-UV analysis, the amino acid phenylalanine can interfere with the detection of anatoxin-a if the detection wavelength is not specific. Anatoxin-a has a maximum UV absorption at 227 nm, which allows for its discrimination from phenylalanine, which absorbs at 257 nm.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal of Anatoxin A in LC-MS/MS analysis. Sample degradation due to improper storage or handling (exposure to light, high pH, or high temperature).[2][3][4]Prepare fresh solutions from solid material stored correctly. Ensure solutions are maintained under acidic conditions and protected from light.
Inaccurate preparation of standard solutions.Use a calibrated balance for weighing the solid material. For quantitative NMR (qNMR), this can help accurately determine the concentration of stock solutions.[11]
Suboptimal LC-MS/MS parameters.Optimize MS/MS parameters, including precursor and product ions, collision energy, and source parameters. For anatoxin-a, a common transition is m/z 166.1 > 149.1.[13]
Peak tailing or poor peak shape in HPLC. Inappropriate mobile phase pH. Anatoxin-a is a basic compound.Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or acetic acid) to ensure the analyte is in its protonated form.[13][14]
Secondary interactions with the stationary phase.Use a column with good end-capping or a dedicated column for basic compounds.
Inconsistent quantification results. Instability of anatoxin-a in the autosampler.Keep the autosampler temperature low (e.g., 4°C) and use amber vials to protect samples from light.
Matrix effects in complex samples.Use an internal standard, such as a stable isotope-labeled anatoxin-a, to compensate for matrix effects. Alternatively, use matrix-matched calibration curves.
Presence of unexpected peaks in the chromatogram. Contamination or degradation of the sample.Review the sample handling and storage procedures. Analyze a fresh sample. Use high-purity solvents and reagents.
Presence of anatoxin-a isomers or degradation products.[4][5]Use high-resolution mass spectrometry (HRMS) to identify the molecular formula of the unknown peaks. Compare retention times and mass spectra with known anatoxin-a related compounds if standards are available.

Purity of Commercial this compound

The purity of commercially available this compound can vary between suppliers and batches. It is crucial to refer to the Certificate of Analysis for lot-specific data.

Supplier Stated Purity Notes
Santa Cruz Biotechnology≥96%[15]
Enzo Life Sciences>98.0%[16]
Cifga≥99%Provided as a certified reference material (CRM).[1]
Sigma-AldrichPurity not specified in the provided datasheet.
AbcamPurity not specified in the provided search result.[13]

Experimental Protocols

Purity Assessment by LC-MS/MS

This protocol provides a general procedure for the purity assessment of this compound. Instrument parameters should be optimized for your specific system.

a. Standard Preparation:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a small amount of the solid and dissolve it in a solution of 0.1% acetic acid in water to prepare a stock solution (e.g., 1 mg/mL).

  • From the stock solution, prepare a series of working standards by serial dilution with the mobile phase A.

b. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.25 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Anatoxin A: Precursor ion m/z 166.1; Product ions could include m/z 149.1, 131.1, 91.1.[13]

    • Homoanatoxin A (potential impurity): Precursor ion m/z 180.1.[13]

c. Data Analysis:

  • Integrate the peak area of anatoxin-a in the chromatogram.

  • Screen for known impurities and degradation products using their respective MRM transitions.

  • Calculate the purity by dividing the peak area of anatoxin-a by the total peak area of all observed compounds.

Purity Assessment by ¹H NMR

¹H NMR can be used for both structural confirmation and quantitative analysis (qNMR).

a. Sample Preparation:

  • Accurately weigh a precise amount of this compound (e.g., 1-5 mg).

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and a signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, Methanol-d₄).

b. NMR Acquisition:

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Ensure a good signal-to-noise ratio.

c. Data Analysis:

  • Integrate a well-resolved signal of anatoxin-a and a signal from the internal standard.

  • Calculate the purity of anatoxin-a using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Purity Assessment start Commercial (+/-)-Anatoxin A Fumarate dissolve Dissolve in Acidified Solvent start->dissolve standards Prepare Working Standards dissolve->standards nmr ¹H NMR (qNMR) dissolve->nmr Add Internal Standard lcms LC-MS/MS standards->lcms Inject hplc HPLC-UV/FLD standards->hplc Inject data_analysis Integrate Peaks & Identify Impurities lcms->data_analysis nmr->data_analysis hplc->data_analysis purity_calc Calculate Purity (Area % or qNMR) data_analysis->purity_calc report Certificate of Analysis purity_calc->report

Caption: Workflow for Purity Assessment of this compound.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Degradation Products anatoxin (+/-)-Anatoxin A hydro Hydro-ANTX-a anatoxin->hydro hemiacetyl Hemiacetyl-ANTX-a anatoxin->hemiacetyl other Other Products anatoxin->other light Sunlight/UV light->anatoxin alkaline Alkaline pH alkaline->anatoxin temp High Temperature temp->anatoxin

Caption: Factors Leading to the Degradation of Anatoxin A.

References

Identification of anatoxin-a degradation byproducts in UV-C/H2O2 reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification of anatoxin-a degradation byproducts in UV-C/H₂O₂ reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation byproducts of anatoxin-a when treated with UV-C/H₂O₂?

A1: The UV-C/H₂O₂ process effectively degrades anatoxin-a into several smaller molecules. Key degradation byproducts that have been identified are six main compounds with protonated molecular weights ([M+H]⁺) of 142, 127, 113, 132, 117, and 124.[1] These byproducts are typically identified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Q2: Why is the UV-C/H₂O₂ combination more effective than UV-C or H₂O₂ alone for anatoxin-a degradation?

A2: The enhanced efficacy of the combined UV-C/H₂O₂ treatment is attributed to the synergistic production of highly reactive hydroxyl radicals (•OH).[1] UV-C radiation cleaves the hydrogen peroxide molecules, generating these powerful oxidizing agents that readily attack and break down the anatoxin-a molecule.[1]

Q3: My anatoxin-a degradation is incomplete. What are the potential causes?

A3: Several factors can lead to incomplete degradation. One common issue is the presence of radical scavengers in your water matrix. Carbonate and bicarbonate ions, for instance, are known to significantly inhibit the degradation process by consuming the hydroxyl radicals.[2] The presence of dissolved organic matter (DOM) can also have a complex effect; in some cases, it can act as a photosensitizer, enhancing degradation, while in others, it can compete for hydroxyl radicals, thus reducing efficiency.[2] Additionally, ensure that your UV-C lamp intensity and H₂O₂ concentration are optimal for your specific experimental setup.

Q4: I am observing unexpected peaks in my LC-MS/MS analysis. What could be the source?

A4: Unexpected peaks can arise from various sources. Contamination of your sample, solvents, or vials is a common cause. It is also possible that other compounds in your sample matrix are reacting with the hydroxyl radicals, leading to the formation of unforeseen byproducts. To troubleshoot, run a blank (your water matrix without anatoxin-a) through the UV-C/H₂O₂ and LC-MS/MS process to identify any background interferences.

Q5: What are the optimal pH and temperature conditions for anatoxin-a degradation?

A5: Optimal degradation of anatoxin-a using UV-C LED and H₂O₂ has been observed at a pH of 6.4 and a temperature of 24 °C.[2] It is important to monitor and control these parameters as they can significantly influence the reaction kinetics.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low anatoxin-a degradation efficiency - Insufficient UV-C dosage or H₂O₂ concentration. - Presence of hydroxyl radical scavengers (e.g., carbonate, bicarbonate).[2] - High concentration of dissolved organic matter (DOM) competing for radicals.[2] - Incorrect pH or temperature.[2]- Optimize UV-C lamp intensity and H₂O₂ concentration through preliminary experiments. - If possible, remove or reduce alkalinity from the water matrix. - Characterize the DOM in your sample and consider its potential impact. - Adjust the pH and temperature to the optimal ranges (around 6.4 and 24°C, respectively).[2]
Poor reproducibility of results - Fluctuations in UV-C lamp output. - Inconsistent H₂O₂ dosing. - Variability in the composition of the water matrix.- Allow the UV-C lamp to warm up and stabilize before each experiment. Regularly check the lamp's output. - Use a calibrated pipette for accurate H₂O₂ addition. - If using a natural water source, be aware of potential seasonal or source-related variations in its composition.
Interference peaks in LC-MS/MS chromatogram - Contamination of glassware, solvents, or sample vials. - Byproducts from the degradation of other organic compounds in the sample matrix.- Thoroughly clean all glassware and use high-purity solvents. - Run a matrix blank (sample without anatoxin-a) to identify background peaks. - Optimize the LC gradient to improve the separation of target analytes from interferences.
Low sensitivity in LC-MS/MS detection - Suboptimal ionization or fragmentation parameters. - Matrix effects suppressing the signal of the analytes.- Tune the mass spectrometer for anatoxin-a and its expected byproducts to determine the optimal cone voltage and collision energy. - Consider solid-phase extraction (SPE) to clean up the sample and concentrate the analytes, which can mitigate matrix effects.

Data Presentation

Table 1: Identified Degradation Byproducts of Anatoxin-a in UV-C/H₂O₂ Reaction

Byproduct IDProtonated Molecular Weight ([M+H]⁺)
DP-142142
DP-127127
DP-113113
DP-132132
DP-117117
DP-124124

Data sourced from Tak et al. (2018).[1]

Table 2: Quantitative Overview of Anatoxin-a Degradation and Mineralization

ParameterResultReaction Time (min)
Total Organic Carbon (TOC) Decrease~60%420
Conversion of Carbon to Acetate45%420
Nitrogen Mineralization>50%120
Complete Nitrogen RecoveryAchieved120

Data sourced from Tak et al. (2018).[1]

Experimental Protocols

UV-C/H₂O₂ Degradation of Anatoxin-a

This protocol outlines the general procedure for the degradation of anatoxin-a in an aqueous solution using a UV-C/H₂O₂ advanced oxidation process.

Materials:

  • Anatoxin-a standard solution

  • Hydrogen peroxide (H₂O₂), 30% (w/w)

  • Ultrapure water

  • pH meter and adjustment solutions (e.g., HCl, NaOH)

  • UV-C lamp (e.g., low-pressure mercury lamp emitting at 254 nm)

  • Reaction vessel (quartz glass to allow UV-C penetration)

  • Magnetic stirrer and stir bar

  • Timer

Procedure:

  • Prepare a stock solution of anatoxin-a in ultrapure water to a known concentration (e.g., 1 mg/L).

  • Transfer a defined volume of the anatoxin-a solution to the quartz reaction vessel.

  • Adjust the pH of the solution to the desired level (e.g., 6.4) using dilute HCl or NaOH.[2]

  • Place the reaction vessel on the magnetic stirrer and add a stir bar.

  • Turn on the magnetic stirrer to ensure the solution is well-mixed.

  • Add the required volume of H₂O₂ solution to achieve the desired final concentration (e.g., 10 mg/L).

  • Position the UV-C lamp at a fixed distance from the reaction vessel. Ensure consistent geometry for all experiments.

  • Turn on the UV-C lamp and start the timer.

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the sample.

  • Immediately quench the reaction in the aliquot by adding a small amount of a quenching agent (e.g., sodium sulfite) to consume any residual H₂O₂.

  • Store the collected samples in amber vials at 4°C until LC-MS/MS analysis.

LC-MS/MS Analysis of Anatoxin-a and its Degradation Byproducts

This protocol provides a general framework for the analysis of anatoxin-a and its degradation byproducts using Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation and Columns:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • A C18 reversed-phase column is commonly used for separation.

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Anatoxin-a analytical standard

  • High-purity water and acetonitrile

Procedure:

  • Sample Preparation:

    • Filter the collected samples through a 0.22 µm syringe filter to remove any particulates.

  • LC Method:

    • Set the column temperature (e.g., 40°C).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject a specific volume of the sample (e.g., 10 µL).

    • Run a gradient elution to separate the compounds. An example gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B

      • 20-25 min: Re-equilibrate at 5% B

  • MS/MS Method:

    • Operate the ESI source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity of anatoxin-a.

    • For targeted analysis, set up Multiple Reaction Monitoring (MRM) transitions for anatoxin-a and its expected byproducts. The precursor ion will be the [M+H]⁺ of each compound, and the product ions are determined by fragmentation experiments.

    • For untargeted analysis of byproducts, perform a full scan experiment to identify the [M+H]⁺ ions of potential degradation products. Follow this with product ion scans (MS/MS) of the detected masses to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Identify and quantify anatoxin-a by comparing its retention time and MRM transition with a certified standard.

    • Tentatively identify degradation byproducts based on their accurate mass measurements and fragmentation patterns.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction UV-C/H2O2 Reaction cluster_analysis Analysis Anatoxin_Solution Anatoxin-a Solution pH_Adjustment pH Adjustment Anatoxin_Solution->pH_Adjustment Add_H2O2 Add H2O2 pH_Adjustment->Add_H2O2 UV_Irradiation UV-C Irradiation Add_H2O2->UV_Irradiation Sampling Time-course Sampling UV_Irradiation->Sampling Quenching Reaction Quenching Sampling->Quenching LC_MSMS LC-MS/MS Analysis Quenching->LC_MSMS Data_Processing Data Processing & Identification LC_MSMS->Data_Processing

Caption: Experimental workflow for anatoxin-a degradation and analysis.

Degradation_Pathway cluster_byproducts Degradation Byproducts cluster_mineralization Mineralization Products Anatoxin_a Anatoxin-a ([M+H]⁺ = 166) DP142 DP-142 ([M+H]⁺ = 142) Anatoxin_a->DP142 •OH attack DP127 DP-127 ([M+H]⁺ = 127) Anatoxin_a->DP127 •OH attack DP113 DP-113 ([M+H]⁺ = 113) Anatoxin_a->DP113 •OH attack DP132 DP-132 ([M+H]⁺ = 132) Anatoxin_a->DP132 •OH attack DP117 DP-117 ([M+H]⁺ = 117) Anatoxin_a->DP117 •OH attack DP124 DP-124 ([M+H]⁺ = 124) Anatoxin_a->DP124 •OH attack Acetate Acetate DP142->Acetate Further Degradation Ions NH4⁺, NO2⁻, NO3⁻ DP142->Ions Further Degradation DP127->Acetate Further Degradation DP127->Ions Further Degradation DP113->Acetate Further Degradation DP113->Ions Further Degradation DP132->Acetate Further Degradation DP132->Ions Further Degradation DP117->Acetate Further Degradation DP117->Ions Further Degradation DP124->Acetate Further Degradation DP124->Ions Further Degradation

Caption: Proposed degradation pathway of anatoxin-a in UV-C/H₂O₂ reaction.

Troubleshooting_Logic Start Incomplete Degradation? Check_Parameters Verify UV Dose, H2O2 Conc., pH, and Temperature Start->Check_Parameters Yes Re_run Re-run Experiment Start->Re_run No Analyze_Matrix Analyze Water Matrix for Scavengers (e.g., Carbonates) Check_Parameters->Analyze_Matrix Optimize Optimize Reaction Conditions Analyze_Matrix->Optimize No Scavengers Mitigate_Scavengers Mitigate Scavenger Effects (e.g., pH adjustment) Analyze_Matrix->Mitigate_Scavengers Scavengers Present Optimize->Re_run Mitigate_Scavengers->Optimize

References

Improving the limit of detection for anatoxin A in complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the limit of detection for anatoxin-a in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when detecting anatoxin-a in complex biological matrices?

Detecting anatoxin-a (ATX) in matrices like blood, urine, or tissue is challenging due to its instability, the presence of interfering compounds, and potential for low concentrations. Key issues include matrix effects in mass spectrometry, which can suppress or enhance the analyte signal, and the toxin's sensitivity to light and high pH, which can lead to degradation before analysis.[1][2][3] Efficient extraction and cleanup are crucial to remove interfering substances.[4]

Q2: Which analytical methods offer the best sensitivity for anatoxin-a?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for quantifying anatoxin-a.[5] For enhanced sensitivity, especially when MS/MS is unavailable, high-performance liquid chromatography with fluorescence detection (HPLC-FLD) following a derivatization step can be employed.[4][6][7] Gas chromatography-mass spectrometry (GC-MS) is also an option but typically requires derivatization to improve volatility.[8] Immunoassays like ELISA can be used for rapid screening but may be susceptible to false positives in complex matrices like human urine.[9][10]

Q3: How can I minimize the degradation of anatoxin-a during sample collection and storage?

Anatoxin-a is highly unstable and prone to degradation. To ensure sample integrity, follow these preservation steps:

  • Protection from Light: Collect and store samples in amber or opaque containers as anatoxin-a degrades rapidly in sunlight, with a half-life of 1-2 hours under natural conditions.[1][11][12]

  • pH Control: Maintain the sample pH at or below 7. The toxin degrades more quickly in alkaline conditions.[1][13][14] For some ELISA methods, a pH range of 5 to 7 is recommended to avoid matrix interference.[14]

  • Dechlorination: If analyzing treated water or samples containing chlorine, quench with a reagent like ascorbic acid (e.g., 0.1 mg/mL) at the time of collection. Sodium thiosulfate (B1220275) should not be used as it degrades anatoxin-a.[1][14]

  • Temperature: Store samples at low temperatures (e.g., below 20°C) to increase stability.[13]

Q4: What is a common isobaric interference for anatoxin-a in LC-MS/MS analysis?

Phenylalanine is a common amino acid that is isobaric with anatoxin-a, meaning it has the same nominal mass. It can interfere with detection if not chromatographically separated. Method optimization is crucial to ensure the analytical column can resolve the anatoxin-a peak from the phenylalanine peak.[3][5][15]

Troubleshooting Guides

Issue 1: Low or No Analyte Signal

Q: I am experiencing a very low signal or cannot detect anatoxin-a in my samples. What are the potential causes?

This is a common issue that can stem from problems in sample handling, preparation, or the analytical instrumentation.

Possible Causes & Solutions:

  • Analyte Degradation: Anatoxin-a may have degraded prior to analysis. Review your sample collection and preservation protocol. Ensure samples were protected from light, maintained at a neutral or acidic pH, and stored at a cool temperature.[1][11][13]

  • Inefficient Extraction: Your extraction method may not be effectively recovering the toxin. For intracellular toxins, ensure complete cell lysis using techniques like sonication or freeze-thawing.[6][7] Evaluate the efficiency of your Solid-Phase Extraction (SPE) by testing different sorbents (e.g., weak cation exchange) and elution solvents.[4][7]

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the biological matrix can suppress the ionization of anatoxin-a in the MS source.[2][3] To address this, improve sample cleanup, dilute the sample, or use an isotopically labeled internal standard to correct for signal loss.[3][16]

  • Derivatization Failure (for HPLC-FLD): If using fluorescence detection, the derivatization step may be incomplete. Ensure the derivatizing agent (e.g., NBD-F) is fresh and that the reaction conditions (pH, temperature, time) are optimal.[4][6]

Start Start: Low/No Signal Detected CheckDegradation 1. Review Sample Preservation - Light exposure? - pH > 7? - Improper storage temp? Start->CheckDegradation CheckExtraction 2. Evaluate Extraction Efficiency - Cell lysis complete? - SPE recovery low? - Correct SPE sorbent? CheckDegradation->CheckExtraction No SolutionDegradation Solution: Use amber vials, adjust pH to <7, store samples cold. CheckDegradation->SolutionDegradation Yes CheckMatrixEffects 3. Investigate Matrix Effects (MS) - Use internal standard? - Test sample dilution? CheckExtraction->CheckMatrixEffects No SolutionExtraction Solution: Optimize lysis (sonication), use weak cation exchange SPE. CheckExtraction->SolutionExtraction Yes CheckDerivatization 4. Verify Derivatization (FLD) - Reagent expired? - Incorrect reaction conditions? CheckMatrixEffects->CheckDerivatization No SolutionMatrix Solution: Add isotopically labeled IS, improve cleanup, or dilute sample. CheckMatrixEffects->SolutionMatrix Yes SolutionDerivatization Solution: Use fresh NBD-F reagent, optimize pH and reaction time. CheckDerivatization->SolutionDerivatization

Diagram 1: Troubleshooting workflow for low or no anatoxin-a signal.
Issue 2: Poor Recovery During Sample Preparation

Q: My recovery of anatoxin-a after Solid-Phase Extraction (SPE) is consistently low. How can I improve it?

Low recovery is often related to the SPE protocol itself. Anatoxin-a is a basic compound, which dictates the best choice of SPE sorbent.

Possible Causes & Solutions:

  • Incorrect Sorbent: For anatoxin-a, a weak cation exchange SPE cartridge is often effective for concentration and purification.[4][7] If you are using a different type (e.g., reverse-phase C18), the toxin may not be retained efficiently or may be difficult to elute.

  • Improper pH during Loading: The pH of the sample during loading onto the SPE cartridge is critical for retention. For cation exchange, the pH should be adjusted to ensure anatoxin-a is positively charged.

  • Inefficient Elution: The elution solvent may not be strong enough to release the analyte from the sorbent. You may need to optimize the organic solvent composition and/or add a modifier (e.g., ammonia (B1221849) or formic acid) to neutralize the charge interactions and facilitate elution.

  • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough, where the analyte passes through without being retained. Consider using a larger cartridge or reducing the sample volume.

Issue 3: High Signal Variability and Poor Reproducibility

Q: My results are highly variable between replicates. What are the likely causes?

Inconsistent results often point to a lack of control over key experimental steps.

Possible Causes & Solutions:

  • Inconsistent Sample Homogenization: For tissue or cell samples, ensure each aliquot is perfectly homogenized. Inadequate homogenization can lead to significant differences in the amount of toxin per sample.

  • Matrix Effects Variation: The composition of biological matrices can vary from sample to sample, causing inconsistent ion suppression or enhancement.[17] The use of a suitable internal standard, preferably an isotopically labeled version of anatoxin-a, is the best way to correct for this variability.[3]

  • Inconsistent pH Adjustment: Small variations in pH can affect both extraction efficiency and analyte stability.[13] Use a calibrated pH meter and be precise with the addition of acids or bases.

  • Instrument Contamination/Carryover: If a high-concentration sample is followed by a low-concentration one, carryover can occur. Run a solvent blank after high-concentration samples to check for this. EPA Method 545 requires that the blank peak area be less than 1/3 of the lowest calibrator.[18]

Start Start: Mitigating Matrix Effects Assess Are matrix effects suspected? (e.g., poor reproducibility, low recovery) Start->Assess UseIS Implement Internal Standard (IS) Assess->UseIS Yes Dilution Optimize Sample Dilution Assess->Dilution Yes Cleanup Improve Sample Cleanup Assess->Cleanup Yes IsotopeIS Use Isotopically Labeled ATX (e.g., 13C4-ATX) UseIS->IsotopeIS Best Practice NoIsotopeIS Use Structural Analog IS UseIS->NoIsotopeIS Alternative End Verified Mitigation IsotopeIS->End NoIsotopeIS->End Dilution->End SPE Optimize SPE Protocol Cleanup->SPE SPE->End

Diagram 2: Decision process for mitigating analytical matrix effects.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Anatoxin-a Detection

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
LC-MS/MSDrinking Water0.004 ng/mL0.01 ng/mL97%[19]
LC-MS/MSFish Tissue0.2 ng/g-103%[19]
LC-MS/MSHuman Urine-10 ng/mL98.5-103%[10]
DART-HRMS/MSCyanobacterial Mats5 ng/g-88%[20]
HPLC-FLD (NBD-F)Water0.1 µg/L--[4]
HPLC-FLD (NBD-F)Algae Supplements50 µg/kg--[21]
GC-MSWater11.2 ng/mL200.1 ng/mL-[5]
ELISAEnvironmental Water0.1 ng/mL0.5 ng/mL82-117%[9][22]

Table 2: Stability of Anatoxin-a Under Various Conditions

ConditionpHHalf-LifeNotesReference
Sunlight7-91-2 hoursPhotolysis is a major degradation pathway.[11][12]
Darkness8-10~14 daysRelatively stable in the absence of light.[12]
Acidic< 3StableToxin is more stable at lower pH.[13]
Neutral/Alkaline7 / 9.5Accelerated decompositionDegradation increases with temperature and pH.[13]

Experimental Protocols

Protocol 1: General Sample Collection and Preservation
  • Collection: Collect samples in amber glass or polypropylene (B1209903) containers to prevent photodegradation.

  • Dechlorination (if applicable): For chlorinated water, add 10 mg of ascorbic acid per 100 mL of sample immediately upon collection.

  • pH Adjustment: Check the pH of the sample. If it is above 7.0, adjust to a range of 6.0-7.0 using a dilute acid (e.g., 0.1 M HCl).

  • Storage: Immediately cool the samples on ice and store them at ≤ 4°C in the dark. For long-term storage, freeze at -20°C or below.

Protocol 2: Solid-Phase Extraction (SPE) from Urine/Plasma

This is a generic protocol and should be optimized for your specific application.

  • Sample Pre-treatment: Centrifuge the sample (e.g., 4000 x g for 10 min) to remove particulates. If necessary, dilute the sample (e.g., 1:1 with reagent water) to reduce matrix viscosity and load.

  • SPE Cartridge Conditioning: Use a weak cation exchange (WCX) SPE cartridge. Condition the cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of reagent water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of reagent water, followed by 3 mL of methanol to remove interferences. Ensure the washing step does not elute the target analyte.

  • Elution: Elute the anatoxin-a from the cartridge using 2-4 mL of methanol containing an acid or base modifier (e.g., 2-5% formic acid or 2-5% ammonium (B1175870) hydroxide (B78521) in methanol). The choice of modifier depends on the specific WCX sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Column: Use a C18 column suitable for aqueous mobile phases (e.g., Agilent Aqueous C18) or a HILIC column.[19][23]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: Develop a gradient that provides good retention and, critically, separates anatoxin-a from phenylalanine.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for anatoxin-a for confident identification and quantification. A common precursor ion is m/z 166.0.[24]

    • Example Quantifier Transition: m/z 166.0 > 149.0 ([M-NH3+H]+)

    • Example Qualifier Transition: m/z 166.0 > 131.0 ([M-NH3-H2O+H]+)

cluster_prep Sample Preparation cluster_analysis Analytical Phase Collect 1. Sample Collection (Amber Vial, pH <7) Extract 2. Extraction & Cleanup (Lysis, SPE) Collect->Extract Concentrate 3. Concentration (Evaporation) Extract->Concentrate Reconstitute 4. Reconstitution Concentrate->Reconstitute Inject 5. LC Injection Reconstitute->Inject Separate 6. Chromatographic Separation Inject->Separate Ionize 7. ESI Ionization Separate->Ionize Detect 8. MS/MS Detection (MRM) Ionize->Detect Data 9. Data Analysis (Quantification) Detect->Data

Diagram 3: General experimental workflow for LC-MS/MS analysis of anatoxin-a.

References

Validation & Comparative

Navigating the Labyrinth of Anatoxin-A Analysis: A Guide to Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of (+/-)-Anatoxin A fumarate (B1241708), a potent neurotoxin, is paramount. The cornerstone of reliable analysis lies in the quality and characterization of certified reference materials (CRMs). This guide provides a comparative overview of commercially available CRMs for (+/-)-Anatoxin A fumarate, details on analytical methodologies, and insights into its mechanism of action to support robust scientific investigation.

Unraveling the Options: A Comparative Look at Commercial CRMs

SupplierProduct NamePurityConcentrationFormatStorageNotes
Cayman Chemical (±)-Anatoxin A (fumarate)≥95%Not specified (solid)Solid-20°CSoluble in water (50 mM)
Santa Cruz Biotechnology (±)-Anatoxin A Fumarate≥96%Not specified (solid)SolidRoom Temperature
Hello Bio (±)-Anatoxin A fumarate>98%Not specified (solid)Solid+4°C
Sigma-Aldrich (NRC) Anatoxin-a Calibration Solution CRMCertified5.1 μg/gSolution in methanol (B129727)/water with 0.01% acetic acidNot specifiedCertified by the National Research Council of Canada (NRC)
Cifga (+)-Anatoxin-a≥ 99%5.3 ± 0.3 µg/gLiquid in 0.1% acetic acid aqueous solution-20°CISO 17034 accredited
Abraxis (Gold Standard Diagnostics) Anatoxin-a (+) Certified Reference Material (CRM)Rigorously analyzed for identity and purityNot specifiedNot specifiedNot specifiedAnalysis includes NMR and UPLC-MS/MS

Note: The information in this table is compiled from publicly available data sheets and may be subject to change. Users should always refer to the manufacturer's certificate of analysis for the most current and detailed information.

The Science of Action: Anatoxin-A's Signaling Pathway

Anatoxin-A exerts its neurotoxic effects by acting as a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] It mimics the action of the endogenous neurotransmitter acetylcholine, but with a higher affinity and resistance to enzymatic degradation by acetylcholinesterase. This leads to persistent stimulation of nAChRs, causing membrane depolarization and a cascade of downstream effects, ultimately resulting in paralysis and, in high doses, death by respiratory failure.

AnatoxinA_Pathway Anatoxin-A Signaling Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell Anatoxin_A (+/-)-Anatoxin A nAChR Nicotinic Acetylcholine Receptor (nAChR) Anatoxin_A->nAChR Binds and Activates Ion_Channel Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Ca_Influx Intracellular Ca2+ Increase Action_Potential->Ca_Influx Paralysis Paralysis (due to desensitization) Action_Potential->Paralysis Prolonged Stimulation Leads to Receptor Desensitization Muscle_Contraction Muscle Contraction / Neurotransmitter Release Ca_Influx->Muscle_Contraction

Caption: Mechanism of action of (+/-)-Anatoxin A at the neuromuscular junction.

In the Lab: Experimental Protocols for Anatoxin-A Analysis

The most common and robust analytical method for the quantification of Anatoxin-A is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The following provides a general experimental protocol based on methods described in the literature. It is essential to note that specific parameters should be optimized based on the instrumentation and the matrix being analyzed.

Sample Preparation (Water Samples)
  • Collection: Collect water samples in amber glass vials to prevent photodegradation of Anatoxin-A.

  • Preservation: Acidify the samples to a pH between 2 and 4 with a suitable acid (e.g., formic acid or acetic acid) to improve the stability of the analyte.

  • Filtration: Filter the samples through a 0.22 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) (Optional, for pre-concentration):

    • Condition a polymeric SPE cartridge with methanol followed by acidified water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute the anatoxin-a with an appropriate solvent, such as methanol containing a small percentage of acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid or acetic acid to ensure good peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The precursor ion for Anatoxin-A is typically m/z 166.1, and the product ions monitored are often m/z 149.1, 131.1, and 91.1. Specific transitions should be optimized for the instrument in use.

Quantification
  • Calibration: Prepare a series of calibration standards by diluting the this compound CRM in the mobile phase or a matrix-matched solvent.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. The concentration of Anatoxin-A in the samples is then determined from this curve. The use of an internal standard, such as a stable isotope-labeled Anatoxin-A, is recommended to correct for matrix effects and variations in instrument response.

Choosing the Right Tool for the Job

The selection of a suitable this compound CRM is a critical decision that directly impacts the quality and reliability of research data. While this guide provides a comparative overview of available options, researchers are encouraged to:

  • Consult the Certificate of Analysis: Always obtain and carefully review the certificate of analysis for any CRM to understand its certified value, uncertainty, and traceability.

  • Consider the Application: The required purity, concentration, and format of the CRM will depend on the specific analytical method and research question.

  • Evaluate Supplier Reputation: Choose suppliers with a strong reputation for quality and adherence to international standards such as ISO 17034 for reference material producers.

By carefully considering these factors and employing validated analytical methods, researchers can ensure the accuracy and reproducibility of their this compound measurements, contributing to a deeper understanding of this potent neurotoxin and its impact.

References

Comparative analysis of (+/-)-Anatoxin A fumarate and other nicotinic agonists like epibatidine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Pharmacology and Drug Development

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are critical ligand-gated ion channels involved in a vast array of physiological processes, making them a key target for therapeutic intervention in neurological and psychiatric disorders.[1][2] Among the potent agonists used to probe the function of these receptors are (+/-)-Anatoxin A fumarate, a neurotoxin produced by cyanobacteria, and epibatidine (B1211577), an alkaloid originally isolated from the skin of a poison frog.[3][4][5] This guide provides a comparative analysis of these two compounds, offering quantitative data, experimental methodologies, and pathway visualizations to aid researchers in their selection and application.

Pharmacological Profile: Affinity and Potency

Both (+/-)-Anatoxin A and epibatidine are potent agonists at nAChRs, but they exhibit distinct selectivity profiles across the various receptor subtypes. Epibatidine is renowned for its exceptionally high affinity, particularly for the α4β2 subtype, making it one of the most potent nicotinic agonists known.[6] (+/-)-Anatoxin A also demonstrates high affinity for α4β2 receptors and is notably more potent than acetylcholine itself.[4] However, its affinity for the α7 subtype is significantly lower.[7]

This differential affinity is a crucial factor in experimental design. Epibatidine's broad and high potency can be advantageous for general nAChR activation but may complicate studies aiming to isolate the function of specific subtypes.[3] Conversely, the selectivity of (+/-)-Anatoxin A for α4β2* versus α7 receptors provides a tool for dissecting the roles of these specific subtypes in neuronal signaling.[4][5]

Table 1: Comparative Binding Affinities (Ki) of Nicotinic Agonists

Compound nAChR Subtype Ki Value Organism/System
(+/-)-Anatoxin A α4β2 1.25 nM[4][7] Rat Brain Membranes
α7 1.84 µM[4][7] Rat Brain Membranes
Epibatidine α4β2 ~0.04 nM (40 pM)[6] Mammalian CNS
α7 ~20 nM[6] Mammalian CNS

| (-)-Nicotine | α4β2 | ~1 nM[8] | Brain |

Table 2: Comparative Functional Potency (EC50)

Compound Assay EC50 Value System
(+/-)-Anatoxin A [³H]-Dopamine Release 134 nM[4] Rat Striatal Synaptosomes
⁸⁶Rb⁺ Influx 48 nM[9] M10 Cells (α4β2)
Nicotinic Currents 0.58 µM[9] Xenopus Oocytes (α7)
Catecholamine Secretion 1-2 µM[10] Bovine Adrenal Chromaffin Cells

| (-)-Nicotine | Catecholamine Secretion | 4-5 µM[10] | Bovine Adrenal Chromaffin Cells |

Mechanism of Action and Signaling Pathways

As nicotinic agonists, both compounds act by binding to nAChRs, which are ionotropic receptors.[11][12] This binding event triggers a conformational change in the receptor, opening an intrinsic ion channel permeable to cations like Na⁺ and Ca²⁺.[11][13] The resulting influx of positive ions leads to depolarization of the cell membrane, which can trigger a variety of downstream cellular responses, including the firing of action potentials and the activation of voltage-gated calcium channels.

The influx of Ca²⁺ is a particularly important secondary signal, initiating cascades involving kinases such as those in the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways.[11][14][15][16] These pathways are integral to processes like neuroprotection, cell survival, and synaptic plasticity.[11][14] The α7 nAChR subtype, which has a high permeability to calcium, is strongly linked to these neuroprotective signaling cascades.[11][14]

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Na+ / Ca²+ Influx nAChR->Ca_Influx Channel Opening Agonist Nicotinic Agonist (e.g., Anatoxin A, Epibatidine) Agonist->nAChR Depolarization Membrane Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression, Survival) Depolarization->Cellular_Response Ca_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Ca_Influx->PI3K_Akt MAPK MAPK Pathway Ca_Influx->MAPK PI3K_Akt->Cellular_Response MAPK->Cellular_Response Binding_Assay_Workflow P1 1. Prepare Membranes (from nAChR-expressing cells/tissue) P2 2. Set up Assay Plate (Total, NSB, Competition) P1->P2 P3 3. Incubate to Equilibrium (Membranes + Radioligand + Test Compound) P2->P3 P4 4. Separate Bound/Free Ligand (Rapid Vacuum Filtration) P3->P4 P5 5. Quantify Radioactivity (Scintillation Counting) P4->P5 P6 6. Analyze Data (Calculate IC50 and Ki) P5->P6

References

A Comparative Validation of a Novel HPLC-FLD Method for (+/-)-Anatoxin-A Fumarate Analysis Against EPA Method 545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly validated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method for the quantification of (+/-)-Anatoxin-A fumarate (B1241708) against the established U.S. Environmental Protection Agency (EPA) Method 545. Experimental data is presented to support the validation of the new method, offering a viable alternative for laboratories where LC-MS/MS instrumentation may not be readily available.

Introduction

Anatoxin-a (ATX-a), a potent neurotoxin produced by various cyanobacteria species, poses a significant risk to public health.[1][2][3][4][5] Its detection and quantification are crucial for ensuring water safety and for toxicological studies. The U.S. EPA has established Method 545, which utilizes Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS), as a standard for the determination of anatoxin-a in drinking water.[1][6][7][8] While highly sensitive and specific, the requirement for sophisticated instrumentation can be a limiting factor for some laboratories.

This guide introduces a validated HPLC-FLD method as a robust and sensitive alternative. The method involves a pre-column derivatization step to enhance the fluorescence of anatoxin-a, allowing for its detection at low concentrations. The performance of this new method is critically evaluated against EPA Method 545.

Data Presentation: Performance Comparison

The following tables summarize the key performance parameters of the new HPLC-FLD method and EPA Method 545.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterNew HPLC-FLD MethodEPA Method 545
Limit of Detection (LOD)6 µg/L[1]0.018 µg/L (LCMRL)[8]
Limit of Quantification (LOQ)1.88 µg/L[9]0.063 µg/L (LCMRL)[8]

Note: LCMRL (Lowest Concentration Minimum Reporting Level) is the lowest spiking concentration at which recovery is statistically expected to be between 50% and 150% with 99% confidence.[8]

Table 2: Linearity, Accuracy, and Precision

ParameterNew HPLC-FLD MethodEPA Method 545
Linearity (r²)>0.99>0.99[10][11]
Accuracy (% Recovery)71-87%[12]74-118%[10]
Precision (%RSD)<15%<10%[10]

Table 3: Applicable Concentration Range

MethodApplicable Concentration Range
New HPLC-FLD MethodNot explicitly defined, but demonstrated effective at µg/L levels.
EPA Method 5450.029 - 5.87 ng/mL[6]

Experimental Protocols

EPA Method 545: LC/ESI-MS/MS

This method is intended for the determination of anatoxin-a in finished drinking water.[6][7]

1. Sample Preparation:

  • Collect samples in bottles containing ascorbic acid and sodium bisulfate to dechlorinate and inhibit microbial activity, respectively.[6]

  • Store samples at or below 6°C and protect from light for up to 28 days.[6]

  • An aliquot of the sample is taken, and internal standards are added.[6]

2. Instrumental Analysis:

  • Instrumentation: Liquid Chromatograph interfaced with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[1][6]

  • Separation: The analytes are separated on a suitable LC column.

  • Detection: The separated compounds are detected using MS/MS in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.[6]

  • Quantification: The concentration of anatoxin-a is determined using the integrated peak area and the internal standard technique by comparing to procedural calibration standards.[6]

New Validated HPLC-FLD Method

This method provides an alternative approach for the quantification of anatoxin-a in various biological and water samples.[12]

1. Sample Preparation and Extraction:

  • For intracellular anatoxin-a, sonication is used for extraction.[12]

  • Solid Phase Extraction (SPE) with a weak cation exchange sorbent is employed for sample concentration and purification.[12]

2. Derivatization:

  • The extracted anatoxin-a is derivatized with a fluorogenic reagent, such as 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), to produce a highly fluorescent derivative.[12]

3. Instrumental Analysis:

  • Instrumentation: A standard High-Performance Liquid Chromatograph equipped with a fluorescence detector.

  • Separation: The derivatized anatoxin-a is separated on a C18 analytical column.

  • Detection: The fluorescent derivative is excited at a specific wavelength, and the emission is monitored for detection and quantification.

  • Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from derivatized anatoxin-a standards.

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a new analytical method against a standard method.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Performance Parameter Evaluation cluster_2 Method Comparison & Validation New_Method New HPLC-FLD Method Development Linearity Linearity & Range New_Method->Linearity Accuracy Accuracy (Recovery) New_Method->Accuracy Precision Precision (Repeatability & Intermediate) New_Method->Precision LOD_LOQ LOD & LOQ New_Method->LOD_LOQ Specificity Specificity / Selectivity New_Method->Specificity Standard_Method EPA Method 545 (Reference) Data_Comparison Comparative Data Analysis Standard_Method->Data_Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Specificity->Data_Comparison Validation_Report Validation Report Generation Data_Comparison->Validation_Report

Caption: Workflow for the validation of a new analytical method against a standard reference method.

Conclusion

The newly validated HPLC-FLD method presents a reliable and accessible alternative to EPA Method 545 for the quantification of (+/-)-Anatoxin-A fumarate. While EPA Method 545 offers superior sensitivity with lower detection and quantification limits, the HPLC-FLD method demonstrates acceptable performance in terms of linearity, accuracy, and precision for many applications. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected concentration range of the analyte and the instrumentation available. For routine monitoring and in scenarios where ultra-trace level detection is not paramount, the HPLC-FLD method provides a cost-effective and robust solution.

References

Cross-Reactivity of Anatoxin-a Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate and reliable experimental results. This guide provides a comparative analysis of the cross-reactivity of anatoxin-a (ATX-a) antibodies with its key isomers and analogues, supported by experimental data and detailed protocols.

Anatoxin-a, a potent neurotoxin produced by various cyanobacteria, and its analogues pose a significant threat to public health and wildlife. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are crucial tools for the rapid and sensitive detection of these toxins. However, the accuracy of these assays is highly dependent on the cross-reactivity of the antibodies used. This guide delves into the performance of commercially available and researched anatoxin-a antibodies, offering a clear comparison of their binding affinities to different forms of the toxin.

Quantitative Cross-Reactivity Analysis

The cross-reactivity of an antibody is a measure of its ability to bind to substances other than its target antigen. In the context of anatoxin-a, it is essential to know how well an antibody recognizes not only the primary (+)-anatoxin-a isomer but also its analogues, which may be present in environmental or biological samples. The following table summarizes the cross-reactivity data from various studies and commercial kits. Cross-reactivity is typically calculated as the ratio of the concentration of anatoxin-a required to cause 50% inhibition of the signal (IC50) to the concentration of the analogue required for the same level of inhibition, expressed as a percentage.

AnalyteAntibody/AssayCross-Reactivity (%)
(+)-Anatoxin-a Abraxis Anatoxin-a ELISA Kit100
Monoclonal Antibody (Cevallos-Cedeño et al., 2022)100
Homoanatoxin-a Abraxis Anatoxin-a ELISA Kit124.8
Monoclonal Antibody (Cevallos-Cedeño et al., 2022)~150
(-)-Anatoxin-a Abraxis Anatoxin-a ELISA Kit0.3
Monoclonal Antibody (Cevallos-Cedeño et al., 2022)Not Significantly Recognized
Dihydroanatoxin-a Monoclonal Antibody (Cevallos-Cedeño et al., 2022)Not Significantly Recognized
(-)-Homoanatoxin-a Monoclonal Antibody (Cevallos-Cedeño et al., 2022)Not Significantly Recognized

Experimental Protocols

The determination of antibody cross-reactivity is predominantly performed using a competitive ELISA. Below is a detailed methodology for this key experiment.

Competitive ELISA Protocol for Anatoxin-a Cross-Reactivity

This protocol outlines the steps for a direct competitive ELISA to determine the cross-reactivity of an anti-anatoxin-a antibody with various analogues.

Materials:

  • Microtiter plates coated with a secondary antibody (e.g., goat anti-mouse antibody)

  • Anatoxin-a specific monoclonal antibody

  • Anatoxin-a-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate

  • Standards of (+)-anatoxin-a and its analogues (homoanatoxin-a, (-)-anatoxin-a, dihydroanatoxin-a, etc.)

  • Sample diluent/assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2M Sulfuric Acid)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all standards, samples, and reagents as per the manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Antibody and Conjugate Incubation: In separate tubes, add a known concentration of the anatoxin-a specific monoclonal antibody and the anatoxin-a-enzyme conjugate.

  • Addition of Standards/Samples: To the antibody-conjugate mixture, add a known concentration of the standard (+)-anatoxin-a or one of its analogues. For the zero standard (B0), add only the sample diluent.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow the free toxin (from the standard or sample) to bind to the antibody.

  • Transfer to Coated Plate: Transfer the incubated mixtures to the wells of the microtiter plate coated with the secondary antibody.

  • Second Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature to allow the secondary antibody to capture the primary antibody-toxin complex.

  • Washing: Wash the plate multiple times (e.g., 3-5 times) with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the concentration of the toxin in the sample.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Reading the Plate: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the mean absorbance for each standard and sample.

    • Calculate the percentage of binding for each standard and sample relative to the zero standard (B/B0 %).

    • Plot a standard curve of the percentage of binding versus the logarithm of the concentration for the (+)-anatoxin-a standard.

    • Determine the IC50 value for (+)-anatoxin-a and each of the analogues.

    • Calculate the cross-reactivity of each analogue using the formula: Cross-Reactivity (%) = (IC50 of (+)-Anatoxin-a / IC50 of Analogue) x 100

Visualizing Key Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated.

Cross_Reactivity_Concept cluster_antibody Anatoxin-a Antibody cluster_analytes Analytes Antibody Binding Site Anatoxin_a (+)-Anatoxin-a Anatoxin_a->Antibody High Affinity (100% Binding) Homoanatoxin_a Homoanatoxin-a Homoanatoxin_a->Antibody High Affinity (~125-150% Cross-Reactivity) Dihydroanatoxin_a Dihydroanatoxin-a Dihydroanatoxin_a->Antibody Low to No Affinity (Not Significantly Recognized)

Caption: Logical relationship of anatoxin-a antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_steps Experimental Workflow A 1. Prepare Reagents (Standards, Antibody, Conjugate) B 2. Incubate Antibody, Conjugate, and Standard/Sample A->B C 3. Transfer to Secondary Antibody Coated Plate B->C D 4. Incubate and Wash C->D E 5. Add Substrate & Develop Color D->E F 6. Stop Reaction & Read Absorbance E->F G 7. Analyze Data (Calculate IC50 & Cross-Reactivity) F->G

Caption: Workflow for determining antibody cross-reactivity via competitive ELISA.

A Comparative Guide to the Bioactivity of (+)-Anatoxin-a and (-)-Anatoxin-a Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of the two enantiomers of anatoxin-a, a potent neurotoxin. The naturally occurring (+)-anatoxin-a and its synthetic enantiomer, (-)-anatoxin-a, exhibit significant differences in their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to vastly different toxicological profiles. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Bioactivity

The following table summarizes the quantitative data on the bioactivity of (+)-anatoxin-a and (-)-anatoxin-a, highlighting the stereoselectivity of its action.

Parameter(+)-Anatoxin-a(-)-Anatoxin-aFold Difference ((+)/(-))Reference
In Vivo Toxicity (LD50, intraperitoneal, mice) ~250 µg/kg> 73,000 µg/kg (no deaths observed up to this dose)>292[1][2]
nAChR Binding Affinity (IC50, rat brain α4β2)*0.34 nM390 nM~1147[3]
nAChR Agonist Potency (EC50, M10 cells expressing α4β2 nAChR) 48 nM--[4]
nAChR Agonist Potency (EC50, Xenopus oocytes expressing α7 nAChR) 0.58 µM--[4]

Signaling Pathway of Anatoxin-a

Anatoxin-a exerts its effects by acting as a potent agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The following diagram illustrates the signaling pathway initiated by the binding of anatoxin-a to nAChRs.

anatoxin_signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_influx Na⁺/Ca²⁺ Influx nAChR->ion_influx Channel Opening anatoxin (+)-Anatoxin-a anatoxin->nAChR Binds with high affinity desensitization Receptor Desensitization anatoxin->desensitization Prolonged stimulation leads to acetylcholine Acetylcholine (ACh) acetylcholine->nAChR Natural Ligand depolarization Membrane Depolarization ion_influx->depolarization ap Action Potential Generation depolarization->ap muscle_contraction Muscle Contraction ap->muscle_contraction paralysis Paralysis & Respiratory Arrest muscle_contraction->paralysis Followed by fatigue desensitization->paralysis

Anatoxin-a signaling at the nicotinic acetylcholine receptor.

Experimental Workflow for Bioactivity Comparison

The following diagram outlines a general experimental workflow for comparing the bioactivity of (+)- and (-)-anatoxin-a.

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis anatoxin_prep Prepare solutions of (+)-anatoxin-a and (-)-anatoxin-a binding_assay Receptor Binding Assay (e.g., Radioligand displacement) anatoxin_prep->binding_assay functional_assay Functional Assay (e.g., Patch-clamp electrophysiology) anatoxin_prep->functional_assay toxicity_assay In Vivo Toxicity Assay (e.g., LD50 determination in mice) anatoxin_prep->toxicity_assay cell_prep Prepare nAChR-expressing cells or animal models cell_prep->binding_assay cell_prep->functional_assay cell_prep->toxicity_assay ic50_calc Calculate IC50/EC50 values binding_assay->ic50_calc functional_assay->ic50_calc ld50_calc Calculate LD50 value toxicity_assay->ld50_calc comparison Compare potencies and toxicities ic50_calc->comparison ld50_calc->comparison

Workflow for comparing anatoxin-a enantiomer bioactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Nicotinic Acetylcholine Receptor Binding Assay (Competitive Inhibition)

This assay measures the ability of (+)- and (-)-anatoxin-a to displace a radiolabeled ligand from nAChRs.

Materials:

  • Membrane preparation from a source rich in the nAChR subtype of interest (e.g., rat brain cortex for α4β2*, or cell lines expressing specific subtypes).

  • Radioligand with high affinity for the target nAChR (e.g., [³H]epibatidine or [³H]cytisine).

  • (+)-Anatoxin-a and (-)-anatoxin-a standards.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation cocktail and scintillation counter.

  • 96-well microplates and vacuum filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled nAChR ligand (e.g., 10 µM nicotine).

    • Competition: Membrane preparation, radioligand, and serial dilutions of either (+)-anatoxin-a or (-)-anatoxin-a.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the anatoxin-a enantiomers. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents elicited by the application of anatoxin-a enantiomers to cells expressing nAChRs.

Materials:

  • Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits).

  • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • External solution (e.g., artificial cerebrospinal fluid) and internal solution for the patch pipette.

  • Solutions of (+)-anatoxin-a and (-)-anatoxin-a at various concentrations.

Procedure:

  • Cell Culture: Culture the nAChR-expressing cells on coverslips.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply different concentrations of (+)-anatoxin-a or (-)-anatoxin-a to the cell via a perfusion system.

    • Record the resulting inward currents.

  • Data Analysis: Measure the peak current amplitude at each concentration. Plot the normalized current response against the logarithm of the agonist concentration and fit the data to a Hill equation to determine the EC50 value and Hill coefficient for each enantiomer.

In Vivo Acute Toxicity (LD50 Determination)

This procedure determines the median lethal dose (LD50) of the anatoxin-a enantiomers in an animal model, typically mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Healthy, young adult mice of a specific strain (e.g., Swiss Webster).

  • (+)-Anatoxin-a and (-)-anatoxin-a solutions in a suitable vehicle (e.g., saline).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Animal cages and observation equipment.

Procedure:

  • Dose Selection: Based on preliminary range-finding studies and literature data, select a range of doses for each enantiomer that are expected to cause mortality between 10% and 90%.

  • Animal Grouping: Randomly assign animals to dose groups (e.g., 5-10 animals per group) and a control group receiving only the vehicle.

  • Administration: Administer a single intraperitoneal injection of the designated dose to each animal.

  • Observation: Observe the animals continuously for the first few hours and then periodically for up to 14 days. Record the time of onset of clinical signs (e.g., tremors, convulsions, paralysis, respiratory distress) and the time of death.

  • Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value and its 95% confidence intervals using a statistical method such as probit analysis.

Conclusion

The experimental data clearly demonstrate a significant stereoselectivity in the bioactivity of anatoxin-a. The naturally occurring (+)-enantiomer is a highly potent agonist at nicotinic acetylcholine receptors and a potent neurotoxin. In contrast, the (-)-enantiomer exhibits dramatically lower affinity for nAChRs and consequently, significantly lower toxicity. This substantial difference in bioactivity underscores the critical importance of stereochemistry in drug design and toxicology. Researchers and drug development professionals should consider the specific enantiomeric form of anatoxin-a when conducting studies or assessing its potential as a pharmacological tool or a toxicological threat.

References

A Comparative Guide to Anatoxin-A Quantification: An Overview of Inter-laboratory Validation and Method Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of anatoxin-A (ATX-a), a potent neurotoxin produced by various cyanobacteria. The objective is to present a clear overview of method performance based on available validation data, with a focus on inter-laboratory studies and established protocols. This document summarizes key performance indicators, details experimental methodologies, and visualizes critical pathways and workflows to aid researchers in selecting the most appropriate analytical strategy for their needs.

Introduction to Anatoxin-A and the Need for Validated Quantification

Anatoxin-a, also known as "Very Fast Death Factor" (VFDF), is a bicyclic amine alkaloid that acts as a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Its presence in water bodies poses a significant threat to public health and wildlife, necessitating reliable and validated methods for its detection and quantification. Inter-laboratory validation studies are crucial for establishing the performance characteristics of these methods, ensuring consistency and comparability of data across different laboratories.

Performance Comparison of Analytical Methods

The two most prominent methods for anatoxin-A quantification are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The following tables summarize their performance characteristics based on data from various single-laboratory and multi-laboratory validation studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Anatoxin-A Quantification
ParameterReported Value (ng/L)MatrixSource
Limit of Detection (LOD) 1Water[1]
46Pure Water[1]
1.9-[1]
3,200-[1]
Limit of Quantification (LOQ) 5-[1]
5LC-MS grade water[2][3]
Recovery 62.3%Water[1]
96%Pure Water[1]
97%Water[4]
80-120%Spiked Water Samples[3]
93.6 – 110.3%Reagent and Tap Water[5]
Precision (RSD%) 25.38%Water[1]
<9.0%Water and Fish Tissue[4]
<10%Reagent and Tap Water[5]
Table 2: Performance Characteristics of ELISA Methods for Anatoxin-A Quantification
ParameterReported Value (ng/L)Assay FormatSource
Limit of Detection (LOD) 100Direct & Indirect cELISA[6]
Limit of Quantification (LOQ) 500Direct & Indirect cELISA[6]
Recovery 85.9 - 117.4%Direct cELISA[6]
82.0 - 109.9%Indirect cELISA[6]
Precision (CV%) <20%Direct & Indirect cELISA[6]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results in anatoxin-A quantification. Below are overviews of the typical methodologies for LC-MS/MS and ELISA.

LC-MS/MS Method Protocol (Based on EPA Method 545)

The United States Environmental Protection Agency (EPA) Method 545 provides a validated procedure for the analysis of anatoxin-A in drinking water.[7][8]

1. Sample Preparation:

  • Water samples are preserved with ascorbic acid (as a dechlorinating agent) and sodium bisulfate (as a microbial inhibitor).[5][7]

  • Internal standards, such as L-phenylalanine-d5, are added to the sample.[2]

  • The sample is then filtered, typically through a 0.2-µm PVDF syringe filter, before analysis.[2][7]

2. Liquid Chromatography (LC):

  • Column: A C18 column, such as a Phenomenex Luna Omega Polar C18, is commonly used for chromatographic separation.[2]

  • Mobile Phase: A gradient elution is typically employed using a combination of water and methanol, both containing additives like formic acid or acetic acid to improve peak shape and ionization efficiency.[5][9]

  • Flow Rate: A typical flow rate is around 0.350 mL/min.[2]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for anatoxin-A.[8] Common transitions include m/z 166.1 -> 149.1.[3]

Direct Competitive ELISA Protocol

The direct competitive ELISA is a common format for the rapid screening of anatoxin-A.[10]

1. Principle:

  • Anatoxin-A present in the sample competes with a known amount of enzyme-labeled anatoxin-A (conjugate) for binding to a limited number of anti-anatoxin-A antibodies coated on a microtiter plate.

2. Procedure:

  • Standards, control samples, and unknown samples are added to the antibody-coated wells.

  • The enzyme-anatoxin-A conjugate is then added to each well.

  • The plate is incubated to allow for competitive binding.

  • After incubation, the plate is washed to remove any unbound reagents.

  • A substrate solution is added, which reacts with the enzyme on the bound conjugate to produce a color change.

  • The intensity of the color is inversely proportional to the concentration of anatoxin-A in the sample. The reaction is stopped, and the absorbance is read using an ELISA plate reader.

Visualizing Key Processes

Diagrams are provided below to illustrate the workflow of an inter-laboratory validation study and the signaling pathway of anatoxin-A.

Interlaboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Study Objectives (e.g., method comparison, matrix effects) P2 Select Participating Laboratories P1->P2 P3 Develop & Distribute Standardized Protocol P2->P3 P4 Prepare & Characterize Test Materials (e.g., CRMs, spiked samples) P3->P4 A1 Distribute Test Materials to Laboratories P4->A1 A2 Laboratories Perform Analysis (following the provided protocol) A1->A2 A3 Data Collection & Reporting A2->A3 D1 Statistical Analysis of Results (e.g., repeatability, reproducibility, accuracy) A3->D1 D2 Identify Outliers & Sources of Variability D1->D2 D3 Final Report Generation (summary of findings, method performance) D2->D3

Caption: Workflow of a typical inter-laboratory validation study.

Anatoxin_A_Signaling_Pathway cluster_0 Neuromuscular Junction ATX Anatoxin-A nAChR Nicotinic Acetylcholine Receptor (nAChR) ATX->nAChR Binds & Activates IonChannel Ion Channel Opening nAChR->IonChannel Na_Influx Na+ Influx IonChannel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction Paralysis Paralysis (due to persistent depolarization) MuscleContraction->Paralysis

Caption: Simplified signaling pathway of anatoxin-A at the neuromuscular junction.

Conclusion

Both LC-MS/MS and ELISA are valuable tools for the quantification of anatoxin-A. LC-MS/MS, particularly following established protocols like EPA Method 545, offers high sensitivity, selectivity, and accuracy, making it the gold standard for confirmatory analysis and regulatory monitoring. ELISA provides a rapid and high-throughput screening alternative, which is particularly useful for preliminary assessments of a large number of samples. The choice of method should be guided by the specific research question, required level of sensitivity and confirmation, sample matrix, and available resources. The data presented in this guide, compiled from various validation studies, serves as a valuable resource for researchers to make informed decisions regarding anatoxin-A analysis.

References

Confirming the Nicotinic Receptor-Mediated Effects of (+/-)-Anatoxin A Fumarate Using a Nicotinic Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (+/-)-Anatoxin A fumarate (B1241708), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, and its specific effects as confirmed by the use of a nicotinic antagonist. The data presented herein demonstrates the utility of nicotinic antagonists in elucidating the precise mechanism of action of nAChR agonists and serves as a valuable resource for researchers in neuropharmacology and toxicology.

Comparative Analysis of Nicotinic Agonist Activity and Antagonist Inhibition

The following table summarizes the quantitative data from a key in vitro study, comparing the potency of (+/-)-Anatoxin A fumarate to nicotine (B1678760) in stimulating catecholamine secretion from bovine adrenal chromaffin cells and the inhibitory effect of the nicotinic antagonist, mecamylamine.

CompoundAgonist/AntagonistEndpoint MeasuredEC50 / IC50 (µM)Cell TypeReference
This compoundAgonistCatecholamine Secretion1-2Bovine Adrenal Chromaffin Cells[1]
NicotineAgonistCatecholamine Secretion4-5Bovine Adrenal Chromaffin Cells[1]
MecamylamineAntagonistInhibition of Anatoxin A-induced Catecholamine Secretion0.4-0.5Bovine Adrenal Chromaffin Cells[1]

In Vivo Confirmation of Neuromuscular Blockade

Further evidence of the nicotinic receptor-mediated effects of anatoxin-a comes from in vivo studies. In rats, intravenous administration of (+)anatoxin-a hydrochloride resulted in a dose-dependent neuromuscular blockade, as measured by the depression of the indirectly evoked compound action potentials (ECAP) of the plantar muscles. This effect is consistent with the agonistic action of anatoxin-a at the neuromuscular junction's nicotinic receptors.[2]

Dose of (+)Anatoxin-a hydrochloride (µg/kg)Mean Maximum Depression of ECAP (%)
5053
10082
20095
800100

Experimental Protocols

In Vitro Catecholamine Secretion Assay from Bovine Adrenal Chromaffin Cells

Objective: To quantify the potency of nicotinic agonists in stimulating catecholamine secretion and the inhibitory effect of nicotinic antagonists.

Methodology:

  • Cell Preparation: Isolate and purify chromaffin cells from bovine adrenal medullae. Maintain the cells in a suspension culture.[3]

  • Experimental Setup: Place the cultured chromaffin cells in a suitable buffer solution.

  • Agonist Stimulation: Add varying concentrations of the nicotinic agonist (this compound or nicotine) to the cell suspension.

  • Antagonist Inhibition (for confirmation): In a separate set of experiments, pre-incubate the cells with a specific nicotinic antagonist (e.g., mecamylamine) for a defined period before adding the agonist.

  • Sample Collection: After a set incubation time, centrifuge the cell suspension to separate the cells from the supernatant.

  • Catecholamine Measurement: Collect the supernatant and measure the concentration of secreted catecholamines (epinephrine and norepinephrine). This can be achieved using a direct fluorometric assay, which measures the intrinsic fluorescence of catecholamines.[4]

  • Data Analysis: Plot the concentration of secreted catecholamines against the agonist concentration to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response). For antagonist experiments, plot the inhibition of catecholamine secretion against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits the agonist response by 50%).

In Vivo Neuromuscular Blockade Assessment in Rats

Objective: To evaluate the in vivo effect of a nicotinic agonist on neuromuscular function.

Methodology:

  • Animal Preparation: Anesthetize the rats and maintain anesthesia throughout the experiment.

  • Surgical Preparation: Surgically expose the posterior tibial nerve and the plantar muscles of the hind limb.

  • Stimulation and Recording: Place stimulating electrodes on the posterior tibial nerve and recording electrodes on the plantar muscles to measure the compound action potentials (ECAP).

  • Drug Administration: Administer the nicotinic agonist ((+)-anatoxin-a hydrochloride) intravenously at various doses.

  • Data Acquisition: Record the ECAP before and after drug administration. The amplitude of the ECAP is a measure of neuromuscular transmission.

  • Data Analysis: Calculate the percentage depression of the ECAP amplitude at each dose of the agonist to quantify the degree of neuromuscular blockade.[2]

Visualizing the Mechanism and Experimental Design

Signaling Pathway of Nicotinic Acetylcholine Receptor (nAChR)

The following diagram illustrates the signaling cascade initiated by the binding of a nicotinic agonist like this compound to a nicotinic acetylcholine receptor, and the point of inhibition by a nicotinic antagonist.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (+/-)-Anatoxin A fumarate nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to and activates Antagonist Nicotinic Antagonist Antagonist->nAChR Binds to and blocks Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release) Depolarization->Downstream Ca_Influx->Downstream

Caption: nAChR signaling pathway and antagonist inhibition.

Experimental Workflow for Confirming Specificity

This diagram outlines the logical flow of an experiment designed to confirm that the effects of this compound are specifically mediated by nicotinic acetylcholine receptors.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Groups cluster_measurement Measurement & Analysis cluster_conclusion Conclusion NodeA Prepare Experimental Model (e.g., Isolated Cells, Animal Model) NodeB Group 1: Control (Vehicle) NodeA->NodeB NodeC Group 2: This compound NodeA->NodeC NodeD Group 3: Nicotinic Antagonist + this compound NodeA->NodeD NodeE Measure Physiological Response (e.g., Neurotransmitter Release, Muscle Contraction) NodeB->NodeE NodeC->NodeE NodeD->NodeE NodeF Data Analysis and Comparison NodeE->NodeF NodeG Confirm Specificity: Effect of Anatoxin A is blocked by the antagonist NodeF->NodeG

Caption: Experimental workflow for specificity confirmation.

References

A Comparative Guide to Anatoxin-a Detection: LC-MS vs. Fluorescence Polarization Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals tasked with the detection and quantification of the potent neurotoxin anatoxin-a (ATX-a), selecting the appropriate analytical method is a critical decision. This guide provides a detailed comparison of two prominent techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Fluorescence Polarization (FP) Assay. We will delve into their performance metrics, experimental protocols, and underlying principles to assist in making an informed choice for your specific research needs.

Anatoxin-a, a bicyclic amine alkaloid produced by various cyanobacteria, poses a significant threat to public health due to its rapid and severe neurotoxicity.[1][2] Consequently, robust and sensitive detection methods are essential for environmental monitoring, food safety, and toxicological studies.[1][3][4] While LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the most widely used and established method for ATX-a quantification[1][2][3][4], fluorescence polarization assays represent a newer, alternative approach.[5][6]

Performance Comparison

The choice between LC-MS and FP assay often hinges on a trade-off between performance characteristics such as sensitivity, specificity, and throughput. The following tables summarize the quantitative performance data for each method based on published literature.

Table 1: Performance Characteristics of LC-MS for Anatoxin-a Detection

ParameterTypical Performance RangeSample MatrixReference
Limit of Detection (LOD)0.005 - 0.049 µg/LWater[7][8]
Limit of Quantification (LOQ)0.005 - 0.097 µg/LWater[5][7][8]
Linearity (r²)> 0.99Water[7][9]
Accuracy (Recovery)74 - 118%Water[7]
Precision (%CV or %RSD)< 10 - 20%Water[7][9]
Analysis Time8 - 23 minutes per sampleWater[5][10]

Table 2: Performance Characteristics of Fluorescence Polarization Assay for Anatoxin-a Detection

ParameterReported PerformanceSample MatrixReference
Assay PrincipleCompetitive binding to nAChRCyanobacterial Cultures[5][6]
SensitivityDetects changes in polarization with toxin presenceCyanobacterial Cultures[5][6]
SpecificityBased on binding to nicotinic acetylcholine (B1216132) receptorN/A[5]
ThroughputPotentially high, suitable for screeningN/A[11]

Methodology and Experimental Principles

The fundamental principles of LC-MS and FP assays are vastly different, leading to distinct workflows and instrumentation requirements.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1][3] This method offers high sensitivity and specificity, making it the gold standard for the confirmatory analysis and quantification of ATX-a.[1][3][4] The ability to use tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragment ions of the target analyte.[3][12]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc LC System cluster_ms MS System Sample Water/Tissue Sample Filtration Filtration Sample->Filtration SPE Solid Phase Extraction (Optional) Filtration->SPE LC_Column LC Column (e.g., C18) SPE->LC_Column Injection Ion_Source Ion Source (ESI) LC_Column->Ion_Source Separation Mobile_Phase Mobile Phase Gradient Mass_Analyzer Mass Analyzer (e.g., Triple Quadrupole) Ion_Source->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Mass Filtering (MRM) Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis Signal

Figure 1: General workflow for anatoxin-a detection by LC-MS.

This protocol is a generalized representation based on common practices.[7][8][10]

  • Sample Preparation:

    • Filter water samples through a 0.22 µm syringe filter.

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary for sample clean-up and concentration.

  • LC Separation:

    • LC Column: A C18 reversed-phase column (e.g., Shim-pack GIST C18, 100 x 2.1 mm, 2.0 µm) is commonly used.[10]

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Water with an additive like 0.1% formic acid.

      • Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation.

    • MRM Transitions: For anatoxin-a, characteristic transitions are monitored, such as m/z 166.1 > 149.1 (quantifier) and other qualifier ions.[5][7]

    • Internal Standard: An isotopically labeled internal standard, such as L-phenylalanine-d5, is often used to improve accuracy and precision.[7]

  • Quantification:

    • A calibration curve is generated using a series of anatoxin-a standards of known concentrations.

    • The concentration of anatoxin-a in the sample is determined by comparing its peak area to the calibration curve.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a solution-phase technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule.[11][13] The principle of the FP assay for anatoxin-a is based on a competitive binding format.[5][6] In this assay, unlabeled anatoxin-a in a sample competes with a fluorescently labeled tracer for a limited number of binding sites on a specific receptor, in this case, the nicotinic acetylcholine receptor (nAChR).[5][6]

The degree of polarization is inversely proportional to the tumbling rate of the fluorescent molecule.[14][15] When the fluorescent tracer is unbound and free in solution, it tumbles rapidly, resulting in low polarization. When bound to the larger nAChR, its tumbling is restricted, leading to high polarization.[11][14]

FP_Assay cluster_low_atx Low Anatoxin-a Concentration cluster_high_atx High Anatoxin-a Concentration nAChR1 nAChR Tracer1 Fluorescent Tracer nAChR1->Tracer1 Binding Result1 High Polarization (Slow Tumbling) Tracer1->Result1 nAChR2 nAChR ATX Anatoxin-a (from sample) ATX->nAChR2 Competition Tracer2 Fluorescent Tracer (Free) Result2 Low Polarization (Rapid Tumbling) Tracer2->Result2

Figure 2: Principle of competitive fluorescence polarization assay for anatoxin-a.

This protocol is based on the method described by Sanchez et al. (2014).[5]

  • Reagent Preparation:

    • Prepare a membrane suspension containing the nicotinic acetylcholine receptor (nAChR).

    • Label the nAChR with a fluorescent dye (e.g., a fluorescein (B123965) derivative) to create the fluorescent tracer (membrane-nAChR-F conjugate).

  • Assay Procedure:

    • In a suitable microplate, add a constant amount of the membrane-nAChR-F conjugate to each well.

    • Add standards of known anatoxin-a concentrations or the unknown samples to the wells.

    • Incubate the plate to allow for competitive binding between the anatoxin-a in the sample and the fluorescently labeled receptor. The original study suggests incubation for 60 minutes at 37°C.[16]

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader equipped with polarization filters.

    • The instrument excites the sample with plane-polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • A standard curve is generated by plotting the change in polarization (in millipolarization units, mP) against the concentration of the anatoxin-a standards.

    • The concentration of anatoxin-a in the samples is determined by interpolating their polarization values from the standard curve.

Conclusion

The choice between LC-MS and fluorescence polarization for anatoxin-a detection is dictated by the specific requirements of the application.

LC-MS stands out as the definitive method for confirmatory analysis and precise quantification. Its high sensitivity, specificity, and ability to perform multi-analyte detection make it ideal for regulatory monitoring, detailed toxicological studies, and research requiring unambiguous identification and quantification of anatoxin-a and its analogs.[1][3][5] However, the high initial capital cost, need for skilled operators, and relatively lower throughput may be limiting factors.

Fluorescence Polarization Assay , on the other hand, offers a simpler, more rapid, and potentially high-throughput alternative.[11] As a homogeneous assay, it requires fewer sample manipulation steps compared to traditional immunoassays like ELISA.[11][15] This makes it well-suited for rapid screening of a large number of samples, for example, in the initial assessment of a potential algal bloom. However, its sensitivity and specificity may be lower than LC-MS, and it is more susceptible to matrix interferences.[13] Positive results from an FP assay would typically require confirmation by a more robust method like LC-MS/MS.

References

A Comparative Analysis of the Neurotoxic Profiles of Anatoxin-a and Anatoxin-a(s)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic profiles of two potent cyanobacterial toxins, anatoxin-a and anatoxin-a(s). While both are significant neurotoxins, they exhibit distinct mechanisms of action, leading to different toxicological outcomes. This document summarizes key quantitative data, outlines experimental methodologies for their assessment, and visualizes their respective signaling pathways to facilitate a comprehensive understanding for research and drug development purposes.

Quantitative Comparison of Neurotoxic Potency

The following table summarizes the key toxicological parameters for anatoxin-a and anatoxin-a(s), highlighting the significantly greater potency of anatoxin-a(s).

ParameterAnatoxin-aAnatoxin-a(s)Reference
Mechanism of Action Nicotinic Acetylcholine (B1216132) Receptor (nAChR) AgonistIrreversible Acetylcholinesterase (AChE) Inhibitor[1][2]
LD50 (Intraperitoneal, Mouse) ~200 - 250 µg/kg~20 - 50 µg/kg[3][4]
Comparative Potency (i.p., Mouse) 1x10-12x more potent than anatoxin-a[4]
Primary Toxic Effect Depolarizing neuromuscular blockadeCholinergic crisis due to accumulation of acetylcholine[1][2]
Clinical Signs Loss of coordination, muscle fasciculations, respiratory paralysisHypersalivation, lacrimation, urination, defecation, convulsions, respiratory arrest[3][4]

Mechanisms of Neurotoxicity

The distinct neurotoxic effects of anatoxin-a and anatoxin-a(s) stem from their different molecular targets within the cholinergic nervous system.

Anatoxin-a: The Nicotinic Acetylcholine Receptor Agonist

Anatoxin-a is a potent agonist of nicotinic acetylcholine receptors (nAChRs), mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[1] By binding to nAChRs on the postsynaptic membrane of neurons and at the neuromuscular junction, anatoxin-a causes the ion channels to open, leading to an influx of sodium and calcium ions. This results in membrane depolarization and the generation of an action potential, causing muscle contraction. However, unlike acetylcholine, anatoxin-a is not degraded by acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh.[1] This leads to persistent stimulation of the nAChRs, causing a depolarizing neuromuscular blockade. The constant depolarization eventually leads to muscle fatigue and paralysis, with death typically occurring from respiratory failure.

Anatoxin_a_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell Anatoxin_a Anatoxin-a nAChR Nicotinic Acetylcholine Receptor (nAChR) Anatoxin_a->nAChR Binds and Activates ACh Acetylcholine (ACh) ACh->nAChR Mimics Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Opens Na_Ca_influx Na+ / Ca2+ Influx Depolarization Persistent Depolarization Paralysis Muscle Paralysis (Respiratory Failure) Depolarization->Paralysis Causes Na_Ca_influx->Depolarization Leads to

Anatoxin-a signaling pathway at the neuromuscular junction.
Anatoxin-a(s): The Irreversible Acetylcholinesterase Inhibitor

In contrast, anatoxin-a(s) is a potent and irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for terminating nerve impulses at cholinergic synapses by hydrolyzing acetylcholine. By irreversibly binding to and inactivating AChE, anatoxin-a(s) prevents the breakdown of acetylcholine in the synaptic cleft.[2] This leads to a massive accumulation of acetylcholine, resulting in the hyperstimulation of both muscarinic and nicotinic acetylcholine receptors. This overstimulation, known as a cholinergic crisis, manifests as a wide range of symptoms including hypersalivation, lacrimation, urination, defecation (SLUD), as well as muscle fasciculations, convulsions, and ultimately, death by respiratory arrest.[4]

Anatoxin_as_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Muscle Cell ACh Acetylcholine (ACh) Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Accumulates and Overstimulates AChE Acetylcholinesterase (AChE) AChE->ACh Normally Degrades Anatoxin_as Anatoxin-a(s) Anatoxin_as->AChE Irreversibly Inhibits Hyperstimulation Receptor Hyperstimulation Receptors->Hyperstimulation Leads to Cholinergic_Crisis Cholinergic Crisis (Respiratory Failure) Hyperstimulation->Cholinergic_Crisis Causes

Anatoxin-a(s) mechanism of action leading to cholinergic crisis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of anatoxin-a and anatoxin-a(s).

Determination of Median Lethal Dose (LD50) in Mice (Intraperitoneal)

This protocol outlines the procedure for determining the LD50 of anatoxin-a or anatoxin-a(s) following intraperitoneal administration in a mouse model.

1. Animals:

  • Healthy, adult male or female Swiss Webster mice (or a similar strain), typically 6-8 weeks old and weighing 20-25 grams.

  • Animals are housed in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

2. Toxin Preparation:

  • Prepare a stock solution of the purified toxin (anatoxin-a or anatoxin-a(s)) in a suitable vehicle, such as sterile physiological saline (0.9% NaCl).

  • Perform serial dilutions of the stock solution to obtain a range of desired doses. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.

3. Experimental Procedure:

  • Divide the mice into groups of at least 5-10 animals per dose level, including a control group receiving only the vehicle.

  • Administer the prepared toxin solutions or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all groups (e.g., 10 mL/kg body weight).

  • Observe the animals continuously for the first 4 hours post-injection and then at regular intervals for up to 24-48 hours.

  • Record the time of onset of clinical signs of toxicity (e.g., muscle fasciculations, convulsions, respiratory distress for anatoxin-a; hypersalivation, tremors, paralysis for anatoxin-a(s)) and the time of death.

4. Data Analysis:

  • Calculate the percentage of mortality for each dose group.

  • Determine the LD50 value and its 95% confidence intervals using a recognized statistical method, such as probit analysis or the moving average method.

LD50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Dosing Intraperitoneal Injection Animal_Acclimatization->Dosing Toxin_Dilution Toxin Serial Dilution Toxin_Dilution->Dosing Observation Observation of Clinical Signs & Mortality Dosing->Observation Mortality_Calculation Calculate % Mortality Observation->Mortality_Calculation LD50_Determination LD50 Calculation (Probit Analysis) Mortality_Calculation->LD50_Determination

Experimental workflow for LD50 determination.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the in vitro determination of acetylcholinesterase (AChE) inhibition by anatoxin-a(s) using the colorimetric method developed by Ellman.

1. Reagents and Materials:

  • Purified acetylcholinesterase (e.g., from electric eel).

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), the chromogen.

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0).

  • Purified anatoxin-a(s).

  • 96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

2. Assay Procedure:

  • Prepare a working solution of AChE in phosphate buffer.

  • Prepare a series of dilutions of anatoxin-a(s) in phosphate buffer to test a range of concentrations.

  • In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer.

    • AChE solution.

    • A specific concentration of anatoxin-a(s) solution (or buffer for the control).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Add DTNB solution to each well.

  • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Immediately begin monitoring the increase in absorbance at 412 nm over time using the microplate reader. The yellow color is produced from the reaction of the product of the enzymatic reaction (thiocholine) with DTNB.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of anatoxin-a(s) and the control.

  • Determine the percentage of AChE inhibition for each anatoxin-a(s) concentration relative to the control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the anatoxin-a(s) concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

AChE_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (AChE, ATCI, DTNB, Toxin) Plate_Loading Load Plate: Buffer, AChE, Toxin/Control Reagent_Prep->Plate_Loading Preincubation Pre-incubation Plate_Loading->Preincubation Reaction_Initiation Add DTNB & ATCI to Initiate Reaction Preincubation->Reaction_Initiation Absorbance_Reading Measure Absorbance at 412 nm (Kinetic Read) Reaction_Initiation->Absorbance_Reading Rate_Calculation Calculate Reaction Rates Absorbance_Reading->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Workflow for in vitro AChE inhibition assay.

References

A Comparative Guide to the Efficacy of (+/-)-Anatoxin A Fumarate and Acetylcholine in Nicotinic Acetylcholine Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of (+/-)-Anatoxin A fumarate (B1241708) and the endogenous neurotransmitter acetylcholine (B1216132) (ACh) in the activation of nicotinic acetylcholine receptors (nAChRs). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

(+/-)-Anatoxin A fumarate is a potent agonist of nicotinic acetylcholine receptors, demonstrating significantly higher potency than acetylcholine in various neuronal nAChR subtypes.[1][2] This heightened efficacy is attributed to its higher binding affinity for the receptor.[3] While both compounds activate nAChRs, leading to cation influx and cellular depolarization, the potency and, in some cases, the subtype selectivity, differ significantly. This guide will delve into the quantitative comparison of their efficacy, detail the experimental protocols for such assessments, and visualize the underlying signaling pathways.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the half-maximal effective concentrations (EC50) and binding affinities (Ki) of (+)-Anatoxin A and acetylcholine for various nAChR subtypes. Lower EC50 and Ki values indicate higher potency and binding affinity, respectively.

CompoundnAChR SubtypeEC50KiExperimental SystemReference
(+)-Anatoxin A α4β248 nM1 - 90 nMM10 cells (expressing α4β2)[1][3]
Presynaptic nAChRs (Hippocampus)140 nM-Hippocampal synaptosomes[1]
α70.58 µM1 - 90 nMXenopus oocytes[1][3]
Neuronal-type (Bovine Adrenal Chromaffin Cells)1-2 µM-Isolated bovine adrenal chromaffin cells[4]
Acetylcholine α4β2 (high sensitivity)~1 µM--
α4β2 (low sensitivity)~100 µM--
α7---
Muscle-type---

Note: Data for acetylcholine EC50 and Ki values across a comparable range of isolated receptor subtypes is less consistently reported in the provided search results. The potency of acetylcholine can vary significantly depending on the specific receptor subtype and experimental conditions.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the nAChR.

Materials:

  • Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.

  • High-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).

  • Unlabeled ligands: this compound, acetylcholine, and a known nAChR agonist/antagonist for determining non-specific binding (e.g., nicotine).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (Anatoxin A or acetylcholine).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[5][6][7][8]

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique measures the ion flow through the nAChR channel upon agonist application, allowing for the determination of the agonist's potency (EC50).

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES).

  • Agonist solutions of this compound and acetylcholine at various concentrations.

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes and inject them with the cRNA of the nAChR subunits. Incubate the oocytes for several days to allow for receptor expression.

  • Voltage Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with the recording solution and then apply different concentrations of the agonist (Anatoxin A or acetylcholine).

  • Current Recording: Record the inward current generated by the influx of cations through the activated nAChR channels.

  • Data Analysis: Plot the peak current response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9][10][11]

Mandatory Visualization

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound (Anatoxin A / Acetylcholine) Compound->Incubation Filtration Filtration Incubation->Filtration Separation of bound/free ligand Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Quantification of bound radioligand IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

nAChR_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist (Anatoxin A / Acetylcholine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+-dependent Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response Depolarization->Cellular_Response e.g., Muscle Contraction, Neurotransmitter Release Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression Gene_Expression->Cellular_Response e.g., Neuronal Survival, Synaptic Plasticity

Caption: Simplified nAChR activation and downstream signaling pathway.

References

Safety Operating Guide

Proper Disposal Procedures for (+/-)-Anatoxin A Fumarate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anatoxin A fumarate (B1241708), a potent neurotoxin, necessitates stringent disposal protocols to ensure the safety of laboratory personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for researchers, scientists, and drug development professionals.

The primary methods for the disposal of (+/-)-Anatoxin A fumarate involve chemical inactivation of solutions and incineration of solid waste or contaminated materials. The choice of method depends on the form of the waste (solid or liquid) and the available facilities.

Chemical Inactivation of Anatoxin A Fumarate Solutions

For liquid waste containing this compound, chemical degradation prior to disposal is a critical safety step. Anatoxin A is known to be unstable under alkaline conditions and can be effectively degraded by strong oxidizing agents. Chlorine-based processes, however, are generally ineffective for anatoxin-a treatment[1][2].

Alkaline Hydrolysis:

Anatoxin A degradation is accelerated under alkaline conditions (pH > 9)[3]. This method is suitable for the initial treatment of aqueous solutions.

  • Preparation: In a designated chemical fume hood, place the aqueous anatoxin A fumarate solution in a suitable container.

  • pH Adjustment: Slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution while monitoring the pH with a calibrated pH meter.

  • Target pH: Adjust the pH of the solution to >10.

  • Incubation: Allow the solution to stand at room temperature for at least 24 hours to ensure complete degradation.

  • Neutralization: After the incubation period, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., 1 M hydrochloric acid).

  • Final Disposal: The neutralized solution can then be disposed of in accordance with local and institutional regulations for chemical waste.

Oxidation with Potassium Permanganate (B83412):

Potassium permanganate is a strong oxidizing agent that can effectively degrade anatoxin A.

  • Preparation: In a chemical fume hood, prepare an aqueous solution of potassium permanganate (KMnO4). A typical starting concentration is 0.1 M.

  • Addition of Oxidant: Slowly add the potassium permanganate solution to the anatoxin A fumarate solution with stirring. A color change to brown or the formation of a brown precipitate (manganese dioxide) indicates the oxidation reaction is occurring.

  • Completion: Continue adding the potassium permanganate solution until a faint pink or purple color persists for at least 30 minutes, indicating an excess of the oxidant and complete degradation of the toxin.

  • Quenching Excess Permanganate: If necessary, any remaining permanganate can be quenched by the addition of a reducing agent such as sodium bisulfite until the solution becomes colorless.

  • Final Disposal: The treated solution should be disposed of as hazardous waste according to institutional guidelines.

ParameterAlkaline HydrolysisPotassium Permanganate Oxidation
Reagent Sodium Hydroxide (NaOH)Potassium Permanganate (KMnO4)
Target pH >10Not the primary parameter
Reaction Time ≥ 24 hoursMinutes to hours
Indicator of Completion Time and pHPersistent pink/purple color
Byproducts Degradation products of anatoxin AManganese dioxide, degradation products

Incineration of Solid Waste and Contaminated Materials

For solid this compound and any materials contaminated with it (e.g., personal protective equipment, absorbent pads, glassware), high-temperature incineration is the recommended disposal method.

  • Packaging: Carefully package all solid waste and contaminated materials in a designated, properly labeled hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste: Contains this compound, a potent neurotoxin."

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and incinerate the waste in a chemical incinerator equipped with an afterburner and scrubber.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling this compound.

  • Ventilation: All handling and disposal procedures should be performed in a certified chemical fume hood.

  • Spill Management: In case of a spill, decontaminate the area with a suitable oxidizing agent (e.g., a fresh 10% bleach solution), followed by a thorough cleaning. Absorb spills with an inert material and dispose of the cleanup materials as hazardous waste via incineration.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

AnatoxinA_Disposal start Start: this compound Waste waste_form Determine Waste Form start->waste_form liquid_waste Liquid Waste (Aqueous Solution) waste_form->liquid_waste Liquid solid_waste Solid Waste or Contaminated Materials waste_form->solid_waste Solid chemical_inactivation Chemical Inactivation liquid_waste->chemical_inactivation incineration High-Temperature Incineration solid_waste->incineration alkaline_hydrolysis Alkaline Hydrolysis (pH > 10) chemical_inactivation->alkaline_hydrolysis Option 1 permanganate_oxidation Potassium Permanganate Oxidation chemical_inactivation->permanganate_oxidation Option 2 neutralize Neutralize and Dispose as Chemical Waste alkaline_hydrolysis->neutralize permanganate_oxidation->neutralize end End of Disposal Process neutralize->end package_label Package and Label as Hazardous Waste incineration->package_label professional_disposal Arrange for Professional Disposal Service package_label->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (+/-)-Anatoxin A fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical information for handling (+/-)-Anatoxin A fumarate (B1241708) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. This guide is not a substitute for a comprehensive risk assessment and compliance with all institutional and regulatory safety protocols.

Given the conflicting information in commercially available Safety Data Sheets (SDS) and the known high toxicity of Anatoxin A, a conservative approach to handling is imperative. Some sources may understate the hazards associated with this compound.

Prudent Safety Profile

(+/-)-Anatoxin A is a potent neurotoxin that functions as a nicotinic acetylcholine (B1216132) receptor agonist. Exposure can lead to severe neurological effects, including loss of coordination, muscular twitching, respiratory paralysis, and death.[1] Due to its acute toxicity, all contact should be avoided through the implementation of stringent safety protocols.

Quantitative Data Summary

The following table summarizes key quantitative data for (+/-)-Anatoxin A fumarate and the active Anatoxin A molecule.

PropertyValueSource
Chemical Formula C₁₀H₁₅NO • C₄H₄O₄[1][2]
Molecular Weight 281.31 g/mol [1][2]
Appearance Light brown hygroscopic solid[2]
Melting Point 124-126 °C (decomposes)[2]
Solubility Soluble in water (15 mg/mL)[2]
Storage Store desiccated at 4 °C[2]
LD₅₀ (mice, i.p.) 20-250 µg/kg

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent accidental exposure. The following PPE should be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves.Provides a robust barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols.
Body Protection A fully buttoned lab coat with tight-fitting cuffs. Consider a disposable gown over the lab coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge. If handling the solid form where dust may be generated, a P100 particulate filter should be added to the organic vapor cartridge.Protects against inhalation of aerosols or fine powders.

Operational Plan

All work with this compound should be conducted in a designated area within a certified chemical fume hood or a glove box.

Preparation
  • Designated Area: Clearly demarcate the work area for handling the toxin.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, solvents, and waste containers, within the fume hood before starting work.

  • Pre-label Containers: All vials and containers for solutions should be clearly labeled with the compound name, concentration, date, and hazard warning.

Handling the Solid Compound
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: Carefully weigh the solid compound on non-static weighing paper within the fume hood. Avoid creating dust.

  • Transfer: Use a spatula to transfer the solid to the appropriate vial.

  • Dissolution: Add the solvent to the vial and cap it securely. If necessary, sonicate to aid dissolution.

Handling Solutions
  • Pipetting: Use positive displacement pipettes or dedicated, clearly labeled standard pipettes.

  • Transfers: Conduct all transfers of solutions within the fume hood over a spill tray.

  • Avoid Aerosols: Do not vortex or agitate solutions vigorously outside of a sealed container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Decontamination
  • Surfaces: Decontaminate all work surfaces within the fume hood with a freshly prepared 1% sodium hypochlorite (B82951) solution (household bleach can be diluted), followed by a rinse with 70% ethanol, and then water. Allow for a contact time of at least 15 minutes for the bleach solution.

  • Equipment: Reusable equipment should be soaked in a 1% sodium hypochlorite solution for at least one hour before standard cleaning procedures.

Waste Segregation and Disposal
  • Solid Waste: All contaminated solid waste (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a dedicated, labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a labeled, sealed, and chemically resistant hazardous waste container.

  • Final Disposal: All waste must be disposed of through your institution's hazardous waste management program, typically via high-temperature incineration.

Safe Handling Workflow

G Safe Handling Workflow for this compound prep Preparation - Designate work area - Assemble all materials - Don full PPE handling Handling (in Fume Hood) - Weigh solid carefully - Prepare solutions - Use dedicated equipment prep->handling Proceed with caution decon Decontamination - Wipe surfaces with 1% bleach - Soak reusable equipment handling->decon After handling waste Waste Disposal - Segregate solid & liquid waste - Use labeled, sealed containers handling->waste decon->waste end End of Procedure - Doff PPE correctly - Wash hands thoroughly decon->end incinerate Incineration (via Institutional Waste Program) waste->incinerate Final disposal

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.